molecular formula C9H18ClNO2 B1511950 (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride CAS No. 1191996-99-2

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Cat. No.: B1511950
CAS No.: 1191996-99-2
M. Wt: 207.7 g/mol
InChI Key: RAGBLBBMRQLNKB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBLBBMRQLNKB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735983
Record name Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191996-99-2
Record name Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS No: 1191996-99-2). As a non-proteinogenic amino acid ester, this compound and its analogs are of significant interest in medicinal chemistry and drug discovery, primarily as building blocks for novel therapeutics. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, characterization, and safe handling of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its use in a research setting.

Introduction

This compound is the hydrochloride salt of the methyl ester of L-cyclopentylalanine. The incorporation of cyclic alkyl groups, such as the cyclopentyl moiety, into amino acid scaffolds is a well-established strategy in medicinal chemistry. These modifications can introduce conformational constraints and increase the lipophilicity of peptide-based drugs, often leading to improved potency and metabolic stability. The cyclopentyl group, in particular, is found in several approved drugs and serves as a key structural motif for occupying hydrophobic pockets in target proteins.[1]

This guide will cover the fundamental chemical properties, a proposed synthetic route based on established methodologies, analytical characterization techniques, and essential safety and handling protocols for this compound.

Chemical and Physical Properties

The general properties of this compound are summarized in the table below. It is important to note that while some of this information is from supplier data, specific experimental values for properties like melting point and solubility are not widely reported and may require experimental determination.

PropertyValueSource
CAS Number 1191996-99-2[2][3]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.70 g/mol [2]
Appearance White to yellow solidInferred from supplier data
Purity Typically ≥95%[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from structure
Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

G General Synthesis Workflow start Start: L-Cyclopentylalanine reagents Reagents: Methanol (Solvent) Thionyl Chloride or TMSCl (Catalyst) start->reagents Addition reaction Reaction: Stirring at 0°C to Room Temperature reagents->reaction workup Work-up: Solvent Removal under Reduced Pressure reaction->workup purification Purification: Recrystallization (e.g., from Methanol/Ether) workup->purification product Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (General Method)

Disclaimer: This protocol is a general procedure and should be adapted and optimized for the specific synthesis of this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • L-Cyclopentylalanine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Anhydrous Diethyl Ether

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-cyclopentylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0°C.

  • Reagent Addition: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.

  • Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the alpha-proton of the amino acid (a triplet or multiplet), the protons of the cyclopentyl ring, and the methylene protons adjacent to the cyclopentyl group. The ammonium protons may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-175 ppm), the alpha-carbon, the methyl ester carbon, and the carbons of the cyclopentyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base (M+H)⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the C=O stretching of the ester group (around 1730-1750 cm⁻¹).

  • Melting Point Analysis: Determination of the melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of an amino acid ester hydrochloride.

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent amino acid, L-cyclopentylalanine.

  • Amide Bond Formation: The free amino group (after neutralization of the hydrochloride salt) can readily participate in amide bond formation with activated carboxylic acids, making it a valuable building block in peptide synthesis.

  • Stability: The hydrochloride salt is generally more stable and less hygroscopic than the corresponding free base, making it easier to handle and store.[6] It should be stored in a cool, dry place away from moisture to prevent hydrolysis.

Safety and Handling

Based on the GHS classifications for this compound and its analogs, this compound should be handled with care.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

Amino acid esters with non-natural side chains like cyclopentylalanine are valuable tools in drug discovery and development. The cyclopentyl group can enhance the pharmacological properties of peptides and small molecules by:

  • Increasing Lipophilicity: This can improve cell permeability and oral bioavailability.

  • Introducing Conformational Rigidity: Constraining the peptide backbone can lead to higher binding affinity and selectivity for the target receptor or enzyme.

  • Enhancing Metabolic Stability: The bulky cyclopentyl group can sterically hinder enzymatic degradation.

Derivatives of cyclopentylalanine have been explored in the development of various therapeutic agents, including protease inhibitors and peptide-based drugs.[1][8]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules and peptidomimetics. While specific experimental data for this compound is not extensively documented, its chemical properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively. Further experimental investigation is encouraged to fully elucidate its physicochemical properties and expand its applications in the field of drug discovery.

References

  • PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. CN106518695A.
  • Next Peptide. 1191996-99-2 | Methyl (2s)-2-amino-3-cyclopentylpropanoate hydrochloride. Available from: [Link]

  • Google Patents. Amino acid methyl ester hydrochloride preparation. CN103224437A.
  • PubChem. Methyl 2-amino-3-methylpentanoate. National Center for Biotechnology Information. Available from: [Link]

  • Kadere, T. T., & Majinda, R. R. T. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(10), 7313–7320. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • PubChem. Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • University of York. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]

  • SciRP.org. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]

  • Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516.
  • ResearchGate. What is the alternate process for preparing ester hydrochloride? Available from: [Link]

  • Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Available from: [Link]

  • ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available from: [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8776.
  • PubChem. methyl (2S)-2-amino-3-pyridazin-3-ylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing. Available from: [Link]

Sources

A Technical Guide to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Design

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the ability to precisely modulate molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. Non-canonical amino acids, those beyond the proteinogenic 20, represent a critical toolkit for the medicinal chemist. These unique structural motifs allow for the exploration of novel chemical space, the introduction of conformational constraints, and the enhancement of metabolic stability.

This guide provides an in-depth technical overview of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS Number: 1191996-99-2 ), a chiral non-canonical amino acid derivative. Its structure, featuring a cyclopentyl group, offers a unique combination of lipophilicity and conformational rigidity, making it a valuable intermediate in the synthesis of advanced pharmaceutical compounds. This document will detail its chemical properties, a validated synthesis protocol, and its strategic application in the development of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Physicochemical and Structural Characteristics

The hydrochloride salt of (S)-Methyl 2-amino-3-cyclopentylpropanoate is a stable, crystalline solid, which is the preferred form for storage and handling in a laboratory setting.[1] The key physicochemical properties, derived from computational models and data from structurally similar compounds, are summarized below.

PropertyValueSource
CAS Number 1191996-99-2Sigma-Aldrich
Molecular Formula C₉H₁₈ClNO₂-
Molecular Weight 207.7 g/mol Sigma-Aldrich
Parent Amino Acid CAS 99295-82-6 ((S)-2-Amino-3-cyclopentylpropanoic acid)PubChem[2]
Parent Molecular Weight 157.21 g/mol PubChem[2]
Topological Polar Surface Area 63.3 Ų (for parent acid)PubChem[2]
Predicted LogP -0.8 (for parent acid)PubChem[2]
Hydrogen Bond Donors 2 (for parent acid)PubChem[2]
Hydrogen Bond Acceptors 3 (for parent acid)PubChem[2]

The cyclopentyl moiety is a key feature of this molecule. Unlike linear alkyl chains, the cyclic structure reduces the number of available conformations, which can be a highly desirable trait in drug design. This "conformational constraint" can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. Furthermore, the lipophilic nature of the cyclopentyl group can enhance membrane permeability and bioavailability, crucial parameters for orally administered drugs. The (S)-stereochemistry at the alpha-carbon is critical, as biological systems are chiral, and enantiomeric purity is paramount for achieving high specificity and efficacy in therapeutic applications.[3]

Synthesis Protocol: Esterification and Hydrochloride Salt Formation

The synthesis of this compound is typically achieved via the esterification of the parent amino acid, (S)-2-Amino-3-cyclopentylpropanoic acid. Several reliable methods exist for this transformation. A particularly efficient and mild method, suitable for a wide range of amino acids, utilizes trimethylchlorosilane (TMSCl) in methanol. This approach avoids the harsh conditions of older methods that often use thionyl chloride or gaseous HCl.

Step-by-Step Methodology

Objective: To synthesize this compound from (S)-2-Amino-3-cyclopentylpropanoic acid.

Materials:

  • (S)-2-Amino-3-cyclopentylpropanoic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a clean, dry round bottom flask, add (S)-2-Amino-3-cyclopentylpropanoic acid (1.0 equivalent).

  • Reagent Addition: Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the flask while stirring.

  • Solvent Addition: Add anhydrous methanol (approximately 8-10 volumes relative to the amino acid) to the flask. The mixture may be a solution or a suspension.

  • Reaction: Stir the resulting mixture at room temperature (approx. 25 °C) for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and excess TMSCl, yielding the crude product.

  • Purification: The resulting solid is the desired this compound. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/ether.

This method is advantageous as it proceeds under mild, room-temperature conditions and the workup is a simple concentration step, making it highly scalable and efficient for industrial applications.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A (S)-2-Amino-3- cyclopentylpropanoic acid D Stir at Room Temp (12-15 hours) A->D B Anhydrous Methanol (MeOH) B->D C Trimethylchlorosilane (TMSCl) C->D E Concentration (Rotary Evaporator) D->E F (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl E->F

Caption: Synthesis workflow for the target compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral intermediate for the synthesis of more complex pharmaceutical compounds.[3] The incorporation of its parent amino acid, a non-canonical structure, into a drug candidate is a deliberate strategy to enhance its pharmacological profile.

Scaffold for CNS-Active Agents

Analogs of this compound, such as the cyclopropyl derivative, are known intermediates in the development of drugs targeting central nervous system disorders.[3] The unique stereochemistry and the lipophilic, conformationally restricted cyclopentyl group make it an ideal scaffold for designing ligands that can effectively cross the blood-brain barrier and exhibit high specificity for their intended neural receptors. For instance, derivatives of cyclic amino acids have been investigated as potent and specific agonists for the AMPA receptor, a key player in synaptic transmission and plasticity.[4][5]

Enhancing Peptide and Small Molecule Therapeutics

The introduction of unnatural amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid into peptide-based drugs is a well-established strategy to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The bulky cyclopentyl side chain can sterically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.

G cluster_peptide Native Peptide cluster_limitations Inherent Limitations cluster_modification Strategic Modification cluster_outcome Improved Therapeutic Peptide Biologically Active Peptide (e.g., Natural Ligand) Degradation Rapid Enzymatic Degradation Peptide->Degradation Binding Sub-optimal Receptor Binding Peptide->Binding UAA Incorporate (S)-2-Amino-3- cyclopentylpropanoic acid Degradation->UAA Introduce Steric Shield Binding->UAA Impose Conformational Constraint Stability Increased Metabolic Stability UAA->Stability Affinity Enhanced Binding Affinity & Selectivity UAA->Affinity

Caption: Role of the unnatural amino acid in drug design.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and unique cyclopentyl moiety provide medicinal chemists with a powerful building block to construct novel therapeutics with enhanced stability, selectivity, and efficacy. The straightforward and robust synthesis protocol further enhances its value as a research chemical and a potential intermediate for large-scale pharmaceutical production. As the demand for more sophisticated and targeted therapies grows, the strategic application of such non-canonical amino acids will undoubtedly continue to be a cornerstone of successful drug development programs.

References

  • PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. Available at: [Link]

  • Kaduk, C., et al. (2018). A Propensity Scale for Type II Polyproline Helices (PPII): Aromatic Amino Acids in Proline-Rich Sequences Strongly Disfavor PPII Due to Proline-Aromatic Interactions. ResearchGate. Available at: [Link]

  • Google Patents. Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Skjærbæk, N., et al. (1995). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • MySkinRecipes. (2S)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid. Available at: [Link]

  • Google Patents. Amino acid methyl ester hydrochloride preparation.
  • PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of (S)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride (HCl), a non-proteinogenic amino acid ester of significant interest in pharmaceutical research and development. As a chiral building block, its precise characterization is paramount for its successful application in the synthesis of complex molecular entities. This guide details the compound's chemical identity, core physicochemical properties, and a suite of robust analytical protocols for its comprehensive characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently assess the quality and purity of this critical intermediate.

Chemical Identity and Structural Elucidation

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is the hydrochloride salt of the methyl ester of (S)-2-amino-3-cyclopentylpropanoic acid. The presence of a cyclopentyl group introduces lipophilicity, while the amino acid backbone provides a versatile scaffold for further chemical modification. Its identity is unequivocally established through a combination of unique identifiers and structural data.

IdentifierDataSource
IUPAC Name methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride[1]
CAS Number 1191996-99-2[1]
PubChem CID 66894818[1]
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
SMILES COC(=O)CC1CCCC1.Cl[1]
2D Structure Chemical structure of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

Core Physicochemical Properties

The physical properties of a compound are critical indicators of its purity and dictate its handling, storage, and behavior in various solvent systems. While specific quantitative values are lot-dependent and should always be confirmed via a supplier's Certificate of Analysis (COA), the table below outlines the key parameters for this compound.

PropertyDescription / Typical ValueSignificance & Rationale
Appearance White to off-white solidA visual inspection is the first-line check for purity. Any deviation from a white, crystalline appearance could indicate the presence of impurities or degradation.
Melting Point Not publicly available; determined experimentally.A sharp, well-defined melting point range is a strong indicator of high purity. A broad or depressed melting range suggests impurities.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Solubility characteristics are fundamental for selecting appropriate solvents for reactions, purification (crystallization), and analytical testing (e.g., HPLC, NMR). The hydrochloride salt form generally enhances aqueous solubility.
Optical Rotation Specific rotation value determined experimentally (e.g., [α]D²⁰).As a chiral compound, its optical rotation is a critical measure of enantiomeric purity. The sign and magnitude are unique to the (S)-enantiomer.
Storage Conditions Typically stored at room temperature under an inert atmosphere.Proper storage is crucial to prevent degradation from moisture or reactive atmospheric components, ensuring long-term stability.

Analytical Characterization: A Validating Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following protocols represent a self-validating system for the characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl.

General Analytical Workflow

The logical flow of analysis ensures that each step builds upon the last, providing a comprehensive quality profile of the material.

cluster_0 Material Reception & Physical Checks cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Disposition reception Sample Receipt visual Visual Inspection reception->visual solubility Solubility Testing visual->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ms Mass Spectrometry (MS) solubility->ms ir IR Spectroscopy solubility->ir hplc HPLC-UV/ELSD (Chemical Purity) nmr->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) nmr->chiral_hplc elemental Elemental Analysis (CHN) nmr->elemental ms->hplc ms->chiral_hplc ms->elemental ir->hplc ir->chiral_hplc ir->elemental report Generate COA hplc->report chiral_hplc->report elemental->report

Caption: Comprehensive analytical workflow for chemical characterization.

Structural Confirmation Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR confirms the types and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, as they readily dissolve the hydrochloride salt and their solvent peaks do not obscure key analyte signals.

  • Step-by-Step Protocol (¹H NMR):

    • Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD). Vortex gently to ensure complete dissolution.

    • Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

    • Analysis (Expected Signals):

      • ~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

      • ~4.1 ppm (triplet or multiplet, 1H): The alpha-proton (-CH(NH₃⁺)-), coupled to the adjacent methylene protons.

      • ~1.0-2.0 ppm (complex multiplets, 11H): Protons from the cyclopentyl ring and the beta-methylene group (-CH₂-cyclopentyl). The complexity arises from extensive spin-spin coupling.

      • ~4.9 ppm (broad singlet): Solvent-exchangeable protons from the ammonium group (-NH₃⁺), often suppressed or shifted in CD₃OD.

B. Mass Spectrometry (MS)

  • Expertise & Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is the preferred method for polar, salt-like molecules as it allows for gentle ionization.

  • Step-by-Step Protocol:

    • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water.

    • Infusion: Infuse the solution directly into the ESI source or via an LC system.

    • Acquisition: Acquire the spectrum in positive ion mode.

    • Analysis (Expected Ion): The primary ion observed will be the protonated free base [M+H]⁺.

      • Free Base (C₉H₁₇NO₂): Molecular Weight = 171.24 Da

      • Expected [M+H]⁺ peak at m/z ≈ 172.2 .

Purity Assessment Protocols

A. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Trustworthiness & Rationale: HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates. A well-developed method separates the main compound from any process-related impurities or degradation products. The protocol below describes a robust reverse-phase method.

prep 1. Sample & Mobile Phase Prep (0.5 mg/mL in H₂O/ACN) inject 2. Injection (5 µL onto C18 column) prep->inject separate 3. Isocratic or Gradient Elution (e.g., H₂O/ACN with 0.1% TFA) inject->separate detect 4. Detection (UV at 210 nm or ELSD) separate->detect analyze 5. Data Analysis (Integrate peaks, calculate % Area) detect->analyze

Caption: Standardized workflow for HPLC purity analysis.

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.

    • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (for the ester carbonyl) or Evaporative Light Scattering Detector (ELSD) for universal detection.

      • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes to elute all potential impurities.

    • Validation: The method is validated by injecting a blank (diluent only) to ensure no system peaks interfere, followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

B. Elemental Analysis

  • Trustworthiness & Rationale: This technique provides a fundamental check on the empirical formula by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen against the theoretical values. A close match (typically within ±0.4%) is strong evidence of high purity.

  • Theoretical Values for C₉H₁₈ClNO₂:

    • Carbon (C): 52.05%

    • Hydrogen (H): 8.74%

    • Chlorine (Cl): 17.07%

    • Nitrogen (N): 6.74%

    • Oxygen (O): 15.41%

Applications in Research & Development

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl serves as a valuable building block in synthetic organic and medicinal chemistry[1]. Its utility stems from several key features:

  • Chiral Pool Synthesis: It provides a pre-defined stereocenter, which is essential for building stereospecific drug molecules.

  • Peptidomimetic Design: As a non-natural amino acid, it is incorporated into peptide sequences to enhance metabolic stability, improve binding affinity, or modulate conformational properties.

  • Scaffold for Novel Entities: The primary amine and ester functionalities serve as versatile handles for elaboration into more complex heterocyclic systems or for conjugation to other molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1191996-99-2 must be consulted for definitive handling procedures, compounds of this class (amino acid ester hydrochlorides) are typically associated with the following GHS hazard statements[2][3][4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Handling Recommendations:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Title: methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2 Source: PubChem URL: [Link]

  • Title: Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 Source: PubChem URL: [Link]

  • Title: Methyl 3-amino-2-methylpropanoate hydrochloride Source: PubChem URL: [Link]

Sources

An Investigator's Guide to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: Elucidating a Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride represents a novel chiral amino acid derivative with potential therapeutic applications. As a non-proteinogenic amino acid, its unique cyclopentyl moiety offers conformational rigidity and lipophilicity that may confer desirable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for investigating the mechanism of action of this compound. While direct pharmacological data is not yet publicly available, this document outlines a series of logical, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded experimental workflows. These protocols are designed to systematically explore potential biological targets, elucidate signaling pathways, and ultimately define the therapeutic potential of this promising molecule. We will proceed from foundational in vitro characterization to more complex cell-based assays, providing a clear roadmap for any research team embarking on the study of this or structurally related compounds.

Introduction: The Rationale for Investigating Cyclopentyl Amino Acid Derivatives

The field of medicinal chemistry is in constant pursuit of novel scaffolds that can provide unique biological activities and improved drug-like properties. Non-proteinogenic amino acids, such as this compound, are of particular interest. The incorporation of a cyclopentyl group into an amino acid structure introduces several key features:

  • Conformational Constraint: The five-membered ring restricts the rotational freedom of the side chain, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Increased Lipophilicity: The hydrocarbon nature of the cyclopentyl group can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The non-natural structure may be less susceptible to degradation by endogenous proteases, potentially leading to a longer in vivo half-life.

Amino acids and their derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Given that structurally related cyclopentyl-containing molecules have shown activity as kinase inhibitors and agents targeting the central nervous system, a thorough investigation into the mechanism of action of this compound is warranted.[1][2]

This guide will provide the experimental framework to answer the fundamental question: What is the mechanism of action of this compound?

Proposed Initial Characterization and Target Identification

The first phase of investigation should focus on broad, unbiased screening to identify potential biological targets. This approach minimizes assumptions and allows the data to guide subsequent, more focused experiments.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing meaningful biological assays.

PropertyValueSource
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Stereochemistry(S)
Purity>95% (recommended)
SolubilityTo be determined in aqueous buffers and DMSO
Experimental Workflow for Target Identification

The following workflow is proposed to identify potential interacting proteins.

G cluster_0 Phase 1: Target Identification compound This compound affinity_chrom Affinity Chromatography coupled to Mass Spectrometry (MS) compound->affinity_chrom Immobilize on beads library_screen Broad-spectrum Kinase and GPCR Screening Panels compound->library_screen Test against diverse targets data_analysis Data Analysis and Hit Identification affinity_chrom->data_analysis Identify bound proteins library_screen->data_analysis Identify primary hits

Caption: High-level workflow for initial target identification.

This method aims to "fish" for binding partners from a complex biological sample.

Objective: To identify proteins that physically interact with this compound.

Methodology:

  • Immobilization:

    • Synthesize a derivative of the compound with a linker suitable for covalent attachment to agarose or magnetic beads. The amine group is a potential site for modification, though care must be taken not to disrupt the potential binding pharmacophore.

    • Incubate the derivatized compound with activated beads to achieve covalent immobilization.

    • Prepare a control column with beads that have been treated with the linker alone.

  • Protein Binding:

    • Prepare cell lysates from relevant cell lines (e.g., a panel of cancer cell lines or neuronal cells).

    • Incubate the cell lysates with both the compound-immobilized beads and the control beads.

  • Elution and Analysis:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins using a high-salt buffer or a pH gradient.

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Trustworthiness Check: The use of a control column is critical to differentiate true interactors from proteins that bind non-specifically to the beads or the linker.

This approach leverages commercially available screening panels to rapidly assess the compound's activity against a wide range of known drug targets.

Objective: To identify the compound's primary pharmacological targets from a predefined library of receptors and enzymes.

Methodology:

  • Panel Selection:

    • Select commercially available screening panels. A comprehensive choice would include a broad kinase panel (e.g., >400 kinases) and a G-protein coupled receptor (GPCR) panel.

  • Assay Execution:

    • Submit the compound for screening at a single high concentration (e.g., 10 µM) in duplicate.

    • The assays are typically radioligand binding assays for receptors or enzymatic activity assays for kinases.

  • Data Analysis:

    • Identify "hits" as targets where the compound causes significant inhibition or activation (e.g., >50% inhibition at 10 µM).

    • Prioritize hits for further validation based on the magnitude of the effect and the therapeutic relevance of the target.

Expertise Insight: While a single-point screen is cost-effective for initial target identification, it is crucial to follow up with dose-response curves for any identified hits to determine potency (IC50 or EC50).

Hypothesis-Driven Investigation: A Case Study on Kinase Inhibition

Let us assume that the initial screening identifies a specific kinase, for example, a member of the Src family, as a primary target. The next phase of the investigation would involve a deep dive into validating this interaction and elucidating the downstream cellular consequences.

Validating the Target and Determining Potency

G cluster_1 Phase 2: Target Validation and Cellular Effects primary_hit Identified Kinase Hit (e.g., Src) dose_response In Vitro Kinase Assay (IC50 determination) primary_hit->dose_response Confirm direct inhibition cellular_assay Cellular Target Engagement Assay (e.g., NanoBRET) dose_response->cellular_assay Confirm cellular potency downstream_pathway Western Blot for Phospho-substrates cellular_assay->downstream_pathway Assess pathway modulation phenotypic_assay Cell Viability/Proliferation Assay downstream_pathway->phenotypic_assay Link to cellular outcome

Caption: Workflow for validating a kinase target and assessing cellular effects.

Objective: To determine the potency of this compound as an inhibitor of the identified kinase.

Methodology:

  • Assay Setup:

    • Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a serial dilution of the compound, typically from 100 µM down to the low nanomolar range.

  • Enzymatic Reaction:

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP with the various concentrations of the compound.

    • Incubate for the recommended time at the optimal temperature to allow the enzymatic reaction to proceed.

  • Signal Detection and Analysis:

    • Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.

    • Read the plate on a suitable plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Authoritative Grounding: The choice of assay technology should be based on its robustness and low rate of false positives. Technologies that directly measure product formation or ATP consumption are generally preferred.

Elucidating the Cellular Mechanism

Once direct inhibition is confirmed, the investigation must move into a cellular context to demonstrate target engagement and downstream pathway modulation.

Objective: To determine if the compound inhibits the kinase's activity inside the cell, leading to a decrease in the phosphorylation of its known substrates.

Methodology:

  • Cell Treatment:

    • Culture a cell line known to have active signaling through the target kinase.

    • Treat the cells with increasing concentrations of the compound for a defined period (e.g., 1-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Also, probe for the total amount of the substrate protein and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.

    • A dose-dependent decrease in the phospho-protein signal would indicate on-target activity.

Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a systematic and robust approach to elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific, validated targets, researchers can build a comprehensive understanding of this novel compound's pharmacology. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. Future work could involve detailed pharmacokinetic and in vivo efficacy studies based on the identified mechanism of action.

References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

  • Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. [Link]

Sources

Biological activity of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Research Potential of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Executive Summary

This compound is a non-proteinogenic amino acid derivative characterized by a cyclopentyl group, a feature that imparts unique conformational constraints. While direct, extensive research on this specific molecule's biological activity is not widely published, its structural similarity to other biologically active amino acid analogs makes it a compound of significant interest for drug discovery and development. This guide synthesizes information from related compounds and foundational biochemical principles to explore its potential therapeutic applications, outlines robust methodologies for its investigation, and provides a framework for future research. We will delve into its structural significance, postulate its activity based on analog data—particularly in antiviral and central nervous system (CNS) applications—and provide detailed, field-proven protocols for its empirical validation.

Introduction: The Scientific Context

Chemical Profile and Structural Significance

This compound is a chiral amino acid ester. The key features influencing its potential biological activity are the (S)-stereochemistry at the alpha-carbon, the methyl ester group which enhances cell permeability, and the bulky, lipophilic cyclopentyl side chain.

The cyclopentyl moiety is particularly noteworthy. In peptidomimetics, cyclic constraints like this are used to control the conformational flexibility of peptide backbones.[1] This can lead to the formation of stable secondary structures, such as helices or sheets, which often results in enhanced biostability and a higher affinity for biological targets.[1][2] Oligomers of cyclopentane-based amino acids have shown a strong propensity to fold into well-defined structures, a property that is highly desirable in the design of new therapeutics.[1]

Table 1: Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Property Value Source
Molecular Formula C₉H₁₇NO₂ [3]
Molecular Weight 171.24 g/mol [3]
PSA (Polar Surface Area) 52.32 Ų [3]

| LogP | 1.77 |[3] |

The Role of Non-Proteinogenic Amino Acids in Drug Development

Amino acids and their derivatives are foundational to modern medicine, serving not only as the building blocks of proteins but also as key intermediates in metabolic pathways and as signaling molecules.[4] Synthetic, non-proteinogenic amino acids like the topic compound are of immense value because they allow medicinal chemists to design molecules with enhanced properties, such as increased stability against enzymatic degradation, improved specificity for a target, and better oral bioavailability.[4][5]

Synthesis and Derivatization

The synthesis of amino acid methyl ester hydrochlorides is a well-established process in organic chemistry. A common and efficient method involves the esterification of the parent amino acid using methanol in the presence of a catalyst like trimethylchlorosilane (TMSCl).[6] This one-pot procedure is advantageous due to its mild reaction conditions and straightforward workup.[6]

General Synthetic Workflow

The synthesis begins with the parent amino acid, (S)-2-amino-3-cyclopentylpropanoic acid. The TMSCl reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. The final product is isolated as the hydrochloride salt.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product start_aa (S)-2-amino-3- cyclopentylpropanoic acid reaction Esterification (Room Temperature) start_aa->reaction start_reagents Methanol (Solvent/Reagent) Trimethylchlorosilane (Catalyst) start_reagents->reaction product (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl reaction->product

Caption: General workflow for the synthesis of the target compound.

Postulated Biological Activities and Therapeutic Potential

Direct experimental data on this compound is scarce. However, by examining a closely related analog, (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, we can formulate compelling hypotheses about its potential biological activities.

Logical_Framework cluster_analog Analog Data & Structural Features cluster_hypothesis Formulated Hypotheses cluster_validation Experimental Validation analog Cyclopropyl Analog: - Antiviral Reactant - CNS Drug Intermediate hypo1 Hypothesis 1: Antiviral Activity analog->hypo1 hypo2 Hypothesis 2: CNS Receptor Modulation analog->hypo2 structure Cyclopentyl Moiety: - Induces Stable Folds - Enhances Biostability hypo3 Hypothesis 3: Anticancer Potential structure->hypo3 val1 In Vitro Antiviral Screening hypo1->val1 val2 Receptor Binding Assays hypo2->val2 val3 Cytotoxicity Assays (e.g., against MCF-7 cells) hypo3->val3

Caption: Logical framework from analog data to experimental validation.

Hypothesis 1: Antiviral Activity

The cyclopropyl analog is explicitly mentioned as a reactant used in the preparation of broad-spectrum inhibitors of coronaviruses and enteroviruses.[7] This strongly suggests that the core structure, an alpha-amino acid methyl ester with a small cycloalkane side chain, is a valuable pharmacophore for antiviral drug design. The cyclopentyl group of the topic compound, being larger and more lipophilic than a cyclopropyl group, may offer different binding kinetics or specificity to viral proteases or polymerases.

Hypothesis 2: Central Nervous System (CNS) Applications

The same cyclopropyl analog is also used as a key intermediate in the synthesis of drugs targeting CNS disorders.[8] Amino acid derivatives are frequently used to modulate CNS targets such as ion channels and neurotransmitter receptors. The chirality and constrained nature of this compound make it an excellent candidate for exploring interactions with specific receptor subtypes where stereochemistry and conformation are critical for binding.

Hypothesis 3: Anticancer Applications

Molecular docking studies of other cyclopentene-containing peptide compounds have shown promising interactions with key amino acid residues in the active sites of protein kinases, suggesting therapeutic potential against breast cancer.[9] Furthermore, various amino acid derivatives have been investigated for their anti-proliferative properties against cancer cell lines like MCF-7.[10] The unique conformational properties imparted by the cyclopentyl ring could be leveraged to design potent and selective enzyme inhibitors, for instance, targeting kinases or proteases that are overexpressed in cancer cells.

Methodologies for Experimental Investigation

To empirically test the hypotheses above, a series of robust and validated in vitro assays are required. The following protocols provide a starting point for any research team.

Protocol 1: In Vitro Antiviral Screening

This protocol is designed to assess the compound's ability to inhibit viral replication in a cell-based assay. A parallel cytotoxicity assay is crucial to ensure that any observed reduction in viral load is due to specific antiviral activity and not general cell death.

Antiviral_Screening_Workflow A 1. Cell Seeding Seed host cells (e.g., Vero E6) in 96-well plates. B 2. Compound Treatment Add serial dilutions of the test compound. A->B C 3. Viral Infection Infect cells with the target virus (e.g., a coronavirus) at a known MOI. B->C F 6. Cytotoxicity Assay (Parallel) Run a parallel plate with compound but no virus. Assess viability (e.g., MTT). B->F D 4. Incubation Incubate for 24-72 hours to allow viral replication. C->D E 5. Endpoint Analysis Quantify viral load (e.g., RT-qPCR) or cytopathic effect (CPE). D->E G 7. Data Analysis Calculate EC₅₀ (antiviral) and CC₅₀ (cytotoxicity). Determine Selectivity Index (SI = CC₅₀/EC₅₀). E->G F->G

Caption: Workflow for in vitro antiviral and cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for many viruses) into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well).[11]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment and Infection: Remove the old medium from the cells. Add the medium containing the diluted compound to the wells. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

  • Quantification:

    • Viral Load: Harvest the supernatant and quantify viral RNA using RT-qPCR.

    • Cytopathic Effect (CPE): Observe the cells under a microscope and score the degree of cell death, or use a crystal violet staining assay.

  • Data Analysis: Plot the percentage of viral inhibition against the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC₅₀).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, or a cancer line like MCF-7) in a 96-well plate as described previously.[11]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the compound and incubate for an additional 24-48 hours.[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot this against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Future Directions and Conclusion

The true biological potential of this compound remains to be unlocked through empirical research. The structural motifs and the activities of its close analogs provide a strong, rational basis for its investigation as a novel antiviral, CNS-modulating, or anticancer agent.

The immediate next steps should involve the in vitro screening assays detailed in this guide. Positive "hits" from these screens would warrant further investigation, including:

  • Target Identification: Using techniques like affinity chromatography or cellular thermal shift assays (CETSA) to identify the specific protein(s) the compound binds to.

  • Mechanism of Action Studies: Elucidating how the compound exerts its biological effect (e.g., does it inhibit a viral enzyme, block an ion channel, or induce apoptosis?).

  • Lead Optimization: Synthesizing derivatives of the compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Testing: Evaluating the efficacy and safety of promising candidates in relevant animal models.

References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). National Institutes of Health (NIH). [Link]

  • (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (n.d.). National Institutes of Health (NIH). [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health (NIH). [Link]

  • Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. (n.d.). National Institutes of Health (NIH). [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria. (2024). MDPI. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). National Institutes of Health (NIH). [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. [Link]

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. (n.d.). Chemsrc. [Link]

Sources

An In-Depth Technical Guide to the Key Features of Non-Proteinogenic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolkit of Life

In the landscape of drug discovery and chemical biology, the twenty proteinogenic amino acids encoded by the genetic code represent merely the starting point. The vast, underexplored territory of non-proteinogenic amino acids (NPAAs) offers a staggering diversity of structures and functionalities that empower scientists to overcome fundamental challenges in therapeutic design.[1][2] NPAAs are amino acids not naturally encoded in an organism's genome, encompassing thousands of synthetic variants and over 800 known natural examples.[1][3] Their incorporation into peptides or small molecules can profoundly enhance drug-like properties, including metabolic stability, potency, and bioavailability.[2]

This guide focuses on a critical, yet often overlooked, modification of NPAAs: their esterification. The conversion of the carboxylic acid moiety of an NPAA into an ester is a strategic chemical maneuver that unlocks a host of benefits. This transformation is not merely a synthetic convenience but a powerful tool to modulate physicochemical properties, create effective prodrugs, and facilitate complex molecular assemblies. We will explore the core features of NPAA esters, from their synthesis and inherent properties to their pivotal applications in modern research.

Section 1: The Strategic Imperative of Esterification

The decision to convert an NPAA's carboxylic acid to an ester is driven by several key objectives in the fields of medicinal chemistry and peptide science. The carboxylic acid group, while essential for the amino acid's identity, is a polar, ionizable functional group that can limit membrane permeability and present synthetic challenges. Esterification strategically masks this group, providing a versatile chemical handle to address these issues.

Primary Motivations for NPAA Esterification:

  • Prodrug Design for Enhanced Bioavailability: One of the most powerful applications of esterification is in the creation of prodrugs.[4][5] Many parent drugs, including those containing NPAAs, suffer from poor oral absorption due to high polarity. By converting the carboxylic acid to a more lipophilic ester, the molecule can more readily cross the lipid bilayers of the intestinal wall. Once absorbed into circulation, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid-containing drug at the target site.[4] This approach has been successfully used to improve the delivery of antiviral and anticancer agents.[6]

  • Carboxyl Group Protection in Synthesis: During the stepwise construction of a peptide, both the N-terminal amine and the C-terminal carboxyl group must be selectively protected to prevent unwanted polymerization and side reactions.[7][8] Esterifying the C-terminal NPAA serves as a robust protection strategy. The choice of ester (e.g., methyl, ethyl, benzyl, or tert-butyl) is critical and depends on the overall synthetic scheme, as each offers different stability profiles and requires specific conditions for its eventual removal.[9][10]

  • Modulation of Physicochemical Properties: Beyond simple prodrug strategies, esterification provides a tunable method for fine-tuning a molecule's characteristics. Changing the alkyl or aryl group of the ester allows for precise control over:

    • Lipophilicity: Increasing the carbon chain length of the ester group (e.g., from methyl to butyl) systematically increases the molecule's lipophilicity (LogP value).

    • Solubility: While increasing lipophilicity, esterification can decrease aqueous solubility, a trade-off that must be carefully managed in drug design.

    • Steric Profile: Bulky ester groups, such as the tert-butyl ester, can introduce steric hindrance that influences molecular conformation and interaction with biological targets or metabolic enzymes.[10]

Section 2: Core Physicochemical and Stereochemical Features

The introduction of an ester fundamentally alters the character of an NPAA. Understanding these changes is paramount for predicting the behavior of the resulting molecule in both chemical reactions and biological systems.

Solubility and Lipophilicity

The native zwitterionic character of a free amino acid makes it highly soluble in polar solvents like water but poorly soluble in organic solvents. Esterification neutralizes the negative charge of the carboxylate, breaking this zwitterionic balance and dramatically increasing solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). This feature is crucial for synthetic chemists performing reactions in non-aqueous media.

The table below illustrates the calculated effect of common esterifications on the lipophilicity (cLogP) of a model NPAA, (R)-2-aminopentanoic acid (a norvaline isomer).

CompoundStructureMolecular FormulacLogP (Calculated)Key Feature
(R)-2-Aminopentanoic AcidH₂N-CH(COOH)-(CH₂)₂-CH₃C₅H₁₁NO₂-1.1Parent NPAA, polar
Methyl (R)-2-aminopentanoateH₂N-CH(COOCH₃)-(CH₂)₂-CH₃C₆H₁₃NO₂-0.2Increased lipophilicity
Ethyl (R)-2-aminopentanoateH₂N-CH(COOCH₂CH₃)-(CH₂)₂-CH₃C₇H₁₅NO₂0.2Further increased lipophilicity
tert-Butyl (R)-2-aminopentanoateH₂N-CH(COOC(CH₃)₃)-(CH₂)₂-CH₃C₉H₁₉NO₂0.9Significant lipophilicity & steric bulk

Note: cLogP values are estimates and serve for comparative purposes.

Chemical Stability and Hydrolysis

An ester's utility is defined by both its stability during synthesis and its lability for deprotection or prodrug activation. The hydrolysis of an NPAA ester back to the carboxylic acid can be achieved under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[11][12] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[13][14] Tert-butyl esters are a special case; they are highly sensitive to acid and cleave readily via a stable tert-butyl carbocation intermediate, making them excellent protecting groups that can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other, more robust esters like methyl or benzyl esters.[10]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15] It is generally a more efficient method for cleaving simple alkyl esters, but it is incompatible with base-labile protecting groups, such as the Fmoc (Fluorenylmethyloxycarbonyl) group commonly used in peptide synthesis.[16]

The steric and electronic properties of both the NPAA side chain and the ester's alkyl group dictate the rate of hydrolysis. Sterically hindered esters (e.g., tert-butyl) or those adjacent to bulky NPAA side chains will hydrolyze more slowly.

Section 3: Synthetic Strategies and Methodologies

The synthesis of NPAA esters requires careful consideration of the starting material's properties, including the presence of other sensitive functional groups.

Workflow for Selecting an Esterification Method

The choice of synthetic route is a critical decision based on the NPAA's structure and the desired ester. The following diagram outlines a logical workflow for this selection process.

G start Start: Have N-Protected NPAA acid_stable Is NPAA stable to strong acid? start->acid_stable ester_type Desired Ester Type? acid_stable->ester_type Yes alkylation Alkylative Esterification (e.g., Alkyl halide, base) acid_stable->alkylation No fischer Fischer-Speier Esterification (e.g., MeOH/HCl or EtOH/H₂SO₄) ester_type->fischer Methyl / Ethyl tbutyl tert-Butylation (e.g., Isobutylene, H⁺) ester_type->tbutyl tert-Butyl other Coupling Agent Method (e.g., DCC/DMAP, tBuOH) tbutyl->other Steric Hindrance? G start Start: Fmoc-NPAA-OH activation Activate Carboxyl Group (e.g., DIC/Oxyma) start->activation resin Solid Support Resin (e.g., Wang, Rink Amide) coupling Couple to Resin resin->coupling activation->coupling wash Wash Resin coupling->wash capping Cap Unreacted Sites (e.g., Acetic Anhydride) wash->capping result Fmoc-NPAA-Resin Ready for Deprotection and Next Coupling capping->result

Sources

A Comprehensive Technical Guide to the Solubility Profile of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a key pharmaceutical intermediate whose physicochemical properties, particularly solubility, are critical determinants of its downstream processability and bioavailability. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and detailed protocols necessary to generate and interpret reliable solubility data. We will delve into the molecular characteristics influencing solubility, present a validated experimental workflow using the gold-standard shake-flask method, and discuss the critical parameters that modulate the solubility of amino acid ester hydrochloride salts.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a paramount physical property. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, inadequate solubility can lead to significant challenges in formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] Understanding the solubility profile of this amino acid ester hydrochloride is therefore not merely an academic exercise but a crucial step in de-risking its development pathway.

This compound possesses a combination of a lipophilic cyclopentyl group, an ionizable amino group (present as a hydrochloride salt), and an ester functional group. This unique amalgamation of functionalities dictates its interaction with various solvents and directly influences its solubility characteristics. The hydrochloride salt form is generally employed to enhance aqueous solubility compared to the free base. However, factors such as the common ion effect can sometimes complicate this expected outcome.[3]

This guide will provide a robust framework for researchers to systematically investigate the solubility of this compound, ensuring data integrity and reproducibility.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent.

  • Impact of the Cyclopentyl Group: The nonpolar cyclopentyl moiety contributes to the molecule's lipophilicity, suggesting a potential for solubility in organic solvents. The size and conformational flexibility of this group will influence how effectively solvent molecules can surround and solvate the molecule.

  • The Role of the Amino Acid Ester Hydrochloride: The presence of the charged amino group (as a hydrochloride salt) significantly enhances the polarity of the molecule, promoting solubility in polar solvents, particularly water.[4] The ester group also contributes to the molecule's polarity and potential for hydrogen bonding.

  • Solvent Selection Rationale: A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. This typically includes:

    • Aqueous Media: Purified water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4, and 9) to understand the impact of ionization on solubility.

    • Polar Protic Solvents: Methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.

    • Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which possess high dielectric constants but do not donate hydrogen bonds.

    • Nonpolar Solvents: Dichloromethane (DCM), ethyl acetate, and hexane, to assess the contribution of the lipophilic cyclopentyl group to solubility.

  • Influence of Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6][7] However, the magnitude of this effect varies and must be determined empirically. Investigating solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) provides critical data for understanding the thermodynamics of dissolution and for practical considerations in manufacturing and storage.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[8][9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Visually confirm the presence of undissolved solid C->D E Allow to settle or centrifuge to pellet excess solid D->E F Carefully withdraw an aliquot of the clear supernatant E->F G Prepare serial dilutions of the supernatant F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility from the concentration of the undiluted supernatant H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the this compound is of high purity and the solvents are of analytical grade.

    • Use calibrated analytical balances and volumetric glassware.

  • Sample Preparation:

    • Add an excess of the compound to a series of vials containing a precise volume of each test solvent. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.[10]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., at 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom of the vial.

    • Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Data Analysis and Reporting:

    • Calculate the concentration of the original undiluted supernatant based on the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in standard units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C
SolventSolvent TypeSolubility (mg/mL)
WaterPolar ProticTo be determined
0.1 M HClAqueousTo be determined
PBS (pH 7.4)Aqueous BufferTo be determined
MethanolPolar ProticTo be determined
EthanolPolar ProticTo be determined
AcetonitrilePolar AproticTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determined
Dichloromethane (DCM)NonpolarTo be determined
Interpretation of Results
  • High solubility in aqueous media and polar protic solvents would indicate that the ionic and hydrogen bonding characteristics of the molecule dominate its solubility behavior.

  • Moderate to high solubility in polar aprotic solvents would suggest that dipole-dipole interactions also play a significant role.

  • Low solubility in nonpolar solvents would be expected, highlighting the overall polarity of the hydrochloride salt form.

  • pH-dependent solubility in aqueous buffers will provide insights into the pKa of the amino group and the pH range where the compound is most soluble.

Conclusion: A Pathway to a Comprehensive Solubility Profile

This technical guide has outlined the essential theoretical framework and a detailed, field-proven experimental protocol for determining the solubility of this compound. By adhering to the principles of scientific integrity and employing the robust shake-flask method, researchers can generate accurate and reproducible solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, accelerating the development of new therapeutics. The provided workflows and considerations empower drug development professionals to build a comprehensive understanding of this important pharmaceutical intermediate.

References

  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 16.4: How Temperature Influences Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 28). How Does Temperature Affect The Solubility Of Sodium Chloride? Retrieved from [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • PubMed. (1981, June). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • SciELO. (2008, January 28). Article. Retrieved from [Link]

  • BioAssay Systems. Shake Flask Method Summary. Retrieved from [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Google Patents. US2404503A - Preparation of amino acids from their salts.
  • Quora. (2017, September 25). What is effect of temperature on the solubility of salt? Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Cyclopentyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel molecular architectures that offer enhanced pharmacological profiles is paramount. Among the myriad of building blocks available to the modern chemist, cyclopentyl amino acid derivatives have emerged as a uniquely versatile and potent scaffold. Their inherent conformational rigidity, coupled with the ability to introduce diverse stereochemical and functional complexity, positions them at the forefront of innovative therapeutic design. This guide eschews a conventional review of established knowledge; instead, it serves as a forward-looking exploration of untapped research avenues, providing both the strategic rationale and the practical, field-proven insights necessary to pioneer the next generation of cyclopentyl-based therapeutics and research tools. We will delve into the causality behind experimental design, offering not just protocols, but a deeper understanding of why certain approaches are poised to unlock groundbreaking discoveries.

I. Strategic Repurposing: Cyclopentyl Amino Acids as Modulators of Epigenetic Targets

The targeting of epigenetic machinery, particularly histone-modifying enzymes and chromatin readers, represents a paradigm shift in therapeutic intervention for oncology and inflammatory diseases. The constrained nature of cyclopentyl amino acids offers a compelling starting point for the design of potent and selective inhibitors or modulators.

A. Rationale: Mimicking Post-Translational Modifications with High Fidelity

Many epigenetic interactions are mediated by the recognition of post-translationally modified amino acid residues, such as acetylated or methylated lysines. The cyclopentyl ring can serve as a bioisostere for these modified side chains, presenting functional groups in a precise three-dimensional orientation that can enhance binding affinity and specificity for the target protein's recognition domain (e.g., bromodomains, chromodomains). The rigidity of the cyclopentane scaffold minimizes the entropic penalty upon binding, a key advantage over more flexible linear moieties.

B. Potential Research Focus: Selective Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins are critical regulators of gene transcription and have been implicated in a range of cancers. Designing cyclopentyl amino acid derivatives that mimic acetyl-lysine can lead to potent BET inhibitors.

BET_Inhibitor_Workflow cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Target Selection (e.g., BRD4) B Molecular Docking of Cyclopentyl-Lysine Mimetics A->B Identify Binding Pocket C In Silico ADMET Prediction B->C Prioritize Candidates D Asymmetric Synthesis of Cyclopentyl Amino Acid Core C->D Synthesize Top Candidates E Functional Group Interconversion D->E Introduce Mimetic Moiety F Coupling to Pharmacophoric Fragments E->F Library Generation G In Vitro Binding Assay (e.g., AlphaScreen, ITC) F->G Screen Library H Cell-Based Assays (e.g., c-Myc expression) G->H Confirm Target Engagement I In Vivo Efficacy Studies (Xenograft models) H->I Assess Therapeutic Potential I->B Structure-Activity Relationship (SAR) Feedback Loop

Caption: Workflow for the discovery of cyclopentyl amino acid-based BET inhibitors.

This protocol is adapted from methodologies employing catalytic [3+2] cycloaddition reactions, which offer excellent stereocontrol.[1]

  • Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄) in anhydrous, degassed dichloromethane (DCM) to a final concentration of 1 mol%.

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the enecarbamate (1.2 equivalents) and the β-silyl-substituted enoldiazoacetate (1.0 equivalent).

  • Solvent Addition: Add anhydrous DCM to dissolve the reactants, typically to a concentration of 0.1 M with respect to the diazoacetate.

  • Initiation: Add the catalyst solution dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and determine the diastereomeric ratio and enantiomeric excess of the resulting chiral cyclopentyl β-amino ester using ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).

II. Foldamers and Peptidomimetics: Engineering Novel Secondary Structures for Enhanced Bioactivity

The conformational constraint imposed by the cyclopentane ring is a powerful tool for designing peptides with predictable and stable three-dimensional structures, known as foldamers.[2][3] These structures can mimic natural peptide secondary structures, such as helices and sheets, leading to enhanced biological activity, proteolytic stability, and cell permeability.[2][3]

A. Rationale: Pre-organization for Receptor Binding

Natural peptides often adopt a specific conformation upon binding to their biological target. By pre-organizing a peptide into this bioactive conformation using cyclopentyl amino acid derivatives, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity. Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), for instance, are known to adopt stable 12-helical structures.[2]

B. Potential Research Focus: Development of Protease-Resistant Glucagon-like Peptide-1 (GLP-1) Analogues

GLP-1 is a peptide hormone with therapeutic potential for type 2 diabetes, but its clinical utility is limited by rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV). Incorporating cyclopentyl amino acid derivatives into the GLP-1 sequence can sterically hinder the approach of DPP-IV, thereby increasing the peptide's half-life. Cyclopentylamine itself has been shown to inhibit DPP-IV.[4]

GLP1_Analogue_Workflow cluster_design Peptide Design cluster_synthesis Peptide Synthesis cluster_evaluation Biological & Structural Evaluation J Identify DPP-IV Cleavage Site in GLP-1 K Computational Modeling of Cyclopentyl AA Incorporation J->K Select Positions for Substitution L Design Peptide Library with Varying Stereochemistry K->L Predict Conformational Impact M Solid-Phase Peptide Synthesis (SPPS) L->M Synthesize Designed Peptides N Coupling of Fmoc-Protected Cyclopentyl Amino Acids M->N Incorporate Modified Residue O Cleavage, Deprotection, and Purification (HPLC) N->O Obtain Final Peptide P GLP-1 Receptor Binding Assay O->P Test Biological Activity Q DPP-IV Proteolytic Stability Assay P->Q Assess Potency & Stability R Circular Dichroism (CD) Spectroscopy Q->R Correlate Structure with Activity R->K Refine Design Based on Experimental Data

Sources

Methodological & Application

Synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a non-proteinogenic amino acid ester that serves as a valuable building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its unique cyclopentyl moiety offers the potential to enhance the pharmacological properties of parent molecules by increasing lipophilicity and introducing conformational constraints. This detailed guide provides a comprehensive overview and a step-by-step protocol for the asymmetric synthesis of this important chiral intermediate.

The synthesis of non-proteinogenic amino acids with high enantiopurity is a significant challenge in organic synthesis.[1] This guide will focus on a robust and well-established method: the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.[1][2][3][4] This approach utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine anion equivalent, ensuring the desired (S)-configuration at the α-carbon.[1][2]

Overall Synthetic Strategy

The synthesis of this compound can be accomplished in a three-stage process, as illustrated below. The key step is the diastereoselective alkylation of the Schöllkopf chiral auxiliary.

Synthesis_Overview A Stage 1: Preparation of Cyclopentylmethyl Bromide B Stage 2: Asymmetric Synthesis of (S)-2-Amino-3-cyclopentylpropanoic Acid A->B Alkylating Agent C Stage 3: Esterification to (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl B->C Chiral Amino Acid

Caption: Overall three-stage synthetic workflow.

Stage 1: Preparation of the Alkylating Agent: Cyclopentylmethyl Bromide

The first stage involves the synthesis of the electrophile required for the key alkylation step. Cyclopentylmethyl bromide can be prepared from the commercially available cyclopentanemethanol.

Protocol: Synthesis of Cyclopentylmethyl Bromide

Materials:

  • Cyclopentanemethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentanemethanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclopentylmethyl bromide can be purified by distillation to yield a colorless liquid.

Stage 2: Asymmetric Synthesis of (S)-2-Amino-3-cyclopentylpropanoic Acid via Schöllkopf Method

This stage is the core of the asymmetric synthesis, establishing the chiral center of the amino acid. The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated and then alkylated with the previously synthesized cyclopentylmethyl bromide. Subsequent hydrolysis yields the desired (S)-amino acid.[1][2][3][4]

Schoellkopf_Method Auxiliary (2S)-Schöllkopf Auxiliary Deprotonation Deprotonation (n-BuLi, -78 °C) Auxiliary->Deprotonation Alkylation Alkylation with Cyclopentylmethyl Bromide Deprotonation->Alkylation Hydrolysis Acidic Hydrolysis (dil. HCl) Alkylation->Hydrolysis AminoAcid (S)-2-Amino-3-cyclopentylpropanoic Acid Hydrolysis->AminoAcid

Caption: Key steps of the Schöllkopf asymmetric synthesis.

Protocol: Asymmetric Alkylation and Hydrolysis

Materials:

  • (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentylmethyl bromide (from Stage 1)

  • Anhydrous tetrahydrofuran (THF)

  • 0.1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator.

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (2S)-Schöllkopf auxiliary (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: To the lithiated auxiliary, add a solution of cyclopentylmethyl bromide (1.2 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.[5]

  • Work-up of Alkylated Intermediate: Quench the reaction by adding saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alkylated bis-lactim ether can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified alkylated intermediate in 0.1 M HCl. Stir the mixture at room temperature for 48-72 hours. The progress of the hydrolysis can be monitored by TLC.[1]

  • Isolation of the Amino Acid: After complete hydrolysis, wash the aqueous solution with diethyl ether to remove the valine methyl ester by-product. The aqueous layer containing the crude (S)-2-amino-3-cyclopentylpropanoic acid can be used directly in the next step or purified by ion-exchange chromatography.

Stage 3: Esterification to this compound

The final stage involves the conversion of the synthesized amino acid to its methyl ester hydrochloride salt. This is a standard procedure for protecting the carboxylic acid and improving the handling and solubility of the amino acid. A common and effective method utilizes trimethylchlorosilane (TMSCl) in methanol.[6][7][8]

Protocol: Esterification and Salt Formation

Materials:

  • Crude (S)-2-amino-3-cyclopentylpropanoic acid (from Stage 2)

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator, filtration apparatus.

Procedure:

  • Esterification Reaction: Suspend the crude (S)-2-amino-3-cyclopentylpropanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask. Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-2.5 eq) dropwise to the stirred suspension.[6][8]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. The reaction should become a clear solution. Monitor the reaction progress by TLC.

  • Isolation of the Product: Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil.

  • Purification: Triturate the residue with anhydrous diethyl ether to induce crystallization. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Cyclopentylmethyl bromideC₆H₁₁Br163.06Liquid
(S)-2-Amino-3-cyclopentylpropanoic acidC₈H₁₅NO₂157.21Solid
This compoundC₉H₁₈ClNO₂207.70Solid

Safety and Handling

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and air. Must be handled under a strict inert atmosphere using syringe techniques.

  • Trimethylchlorosilane (TMSCl): Corrosive and flammable. Handle in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence centered around the highly diastereoselective Schöllkopf bis-lactim ether method. This approach provides excellent control over the stereochemistry at the α-carbon, leading to the desired (S)-enantiomer with high purity. The subsequent esterification is a straightforward process that yields the final product in its stable hydrochloride salt form. This detailed protocol provides a solid foundation for researchers to synthesize this valuable non-proteinogenic amino acid for applications in drug discovery and development.

References

  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
  • Mittendorf, J., & Hartwig, W. (1991). Enantioselective synthesis of 2,3-diamino acids by the bislactim ether method. Synthesis, 1991(11), 939-941.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.).
  • Li, J., & Sha, Y. (2008). A convenient synthesis of amino acid methyl esters. Molecules, 13(5), 1111-1119.
  • Kazlauskas, R. J. (2009). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Chemistry of Heterocyclic Compounds, 45(7), 839-844.
  • Stenger, M., Wagner, P., Klausener, A., & Landscheidt, H. (1998). U.S. Patent No. 5,744,663. Washington, DC: U.S.
  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.).
  • PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid. Retrieved from [Link]

  • ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

  • CN102140061B - The preparation method of cycloalkylpropionic acid. (n.d.).
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • CA2180814A1 - Process for preparing cyclopentyl bromide. (n.d.).
  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (n.d.).
  • ResearchGate. (2000). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. Retrieved from [Link]

  • Tius, M. A., & Hu, H. (1998). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic letters, 1(1), 113-115.
  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

  • Patent 1171421 - PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. (n.d.). Retrieved from [Link]

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic letters, 9(2), 187–190.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

Sources

Application Note: Asymmetric Synthesis of Cyclopentyl Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Fidelity Enantioselective Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Cyclopentyl Alanine

Non-natural amino acids (NNAAs) are foundational building blocks in modern medicinal chemistry, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics.[1] Their incorporation can enhance metabolic stability, improve bioavailability, and enforce specific bioactive conformations.[2] β-Cyclopentyl-D-alanine, for instance, is a valuable derivative whose unique cyclopentyl side chain imparts distinct steric and electronic properties, making it a compelling candidate for optimizing drug-target interactions.[3]

This guide provides a detailed exploration of two robust and highly enantioselective strategies for the synthesis of cyclopentyl alanine methyl ester: Rhodium-Catalyzed Asymmetric Hydrogenation and Biocatalytic Reductive Amination. The protocols are presented not merely as a sequence of steps, but as a self-validating system, grounded in mechanistic principles and field-proven insights to empower researchers to achieve high-fidelity results.

Chapter 1: A Dichotomy of Synthetic Strategies

The asymmetric synthesis of a chiral center, such as the α-carbon of cyclopentyl alanine, can be approached through several distinct philosophies. The two methods detailed herein represent the state-of-the-art in catalytic efficiency and green chemistry, respectively.

A Asymmetric Synthesis Strategies for Cyclopentyl Alanine B Method 1: Transition Metal Catalysis A->B Chemical Approach C Method 2: Biocatalysis A->C Enzymatic Approach B1 Asymmetric Hydrogenation of Enamide Precursor B->B1 Key Transformation C1 Reductive Amination of Keto-Acid Precursor C->C1 Key Transformation

Figure 1: High-level overview of the two primary synthetic routes.

Chapter 2: Method 1 - Rhodium-Catalyzed Asymmetric Hydrogenation

This strategy is a cornerstone of industrial and academic synthesis of chiral amino acids.[4] It relies on the creation of a prochiral enamide precursor, which is then hydrogenated in the presence of a chiral rhodium-diphosphine catalyst. The catalyst's chiral ligands form a three-dimensional pocket that forces the hydrogen to add to one face of the double bond, thereby inducing high enantioselectivity.[5]

Workflow Overview

start Starting Materials: Cyclopentanecarboxaldehyde N-acetylglycine step1 Step A: Precursor Synthesis (Erlenmeyer-Plöchl Azlactone Synthesis) start->step1 intermediate1 Intermediate: Azlactone step1->intermediate1 step2 Methanolysis intermediate1->step2 intermediate2 Prochiral Precursor: Methyl 2-acetamido-3-cyclopentylacrylate step2->intermediate2 step3 Step B: Asymmetric Hydrogenation [Rh(COD)(Et-DuPHOS)]BF4, H2 intermediate2->step3 product Final Product: (S)- or (R)-N-Acetyl- Cyclopentyl Alanine Methyl Ester step3->product start Starting Materials: Cyclopentylmagnesium bromide Diethyl oxalate step1 Step A: Precursor Synthesis (Grignard Reaction & Esterification) start->step1 intermediate1 Prochiral Precursor: Methyl 2-oxo-3-cyclopentylpropanoate step1->intermediate1 step2 Step B: Biocatalytic Amination Transaminase (ω-TA), Amino Donor intermediate1->step2 product Final Product: (S)- or (R)-Cyclopentyl Alanine Methyl Ester step2->product

Sources

Unveiling the Potential of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of unnatural amino acids into peptides and small molecules represents a significant strategy in modern drug discovery, offering a pathway to enhanced therapeutic properties such as increased metabolic stability, improved potency, and novel functionalities.[1][2] Among the diverse array of available building blocks, (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, a non-proteinogenic amino acid derivative, presents a unique scaffold for medicinal chemists. The cyclopentyl moiety can impart conformational rigidity and hydrophobicity, properties that are often desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide provides detailed application notes and experimental protocols for the effective utilization of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in both solid-phase and solution-phase peptide synthesis, as well as its broader applications in drug development.

Compound Profile and Handling

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is a chiral amino acid derivative provided as a hydrochloride salt of the methyl ester. Understanding its chemical properties is crucial for its successful application in synthesis.

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride-
Molecular Formula C9H18ClNO2-
Molecular Weight 207.7 g/mol -
Appearance White to off-white solid-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[5]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. Work should be conducted in a well-ventilated fume hood. Peptide coupling reagents are known to be potential sensitizers, and appropriate care should be taken to avoid inhalation and skin contact.[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[8] The most common strategy, Fmoc/tBu chemistry, requires the use of N-α-Fmoc protected amino acids. Therefore, the commercially available (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl must first be converted to its Fmoc-protected carboxylic acid derivative.

Prerequisite: Synthesis of Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid

This two-step procedure involves the hydrolysis of the methyl ester followed by the protection of the free amine with an Fmoc group.

Step 1: Hydrolysis of the Methyl Ester

The methyl ester is saponified to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

  • Protocol:

    • Dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in a mixture of methanol and water.

    • Cool the solution in an ice bath.

    • Add a solution of lithium hydroxide (or sodium hydroxide) dropwise while stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with a mild acid (e.g., citric acid or dilute HCl) to pH ~6-7.

    • Remove the methanol under reduced pressure.

    • The resulting aqueous solution containing (S)-2-amino-3-cyclopentylpropanoic acid can be used directly in the next step or the product can be isolated by lyophilization.

Step 2: Fmoc Protection of the Amino Group

The free amine of the newly synthesized carboxylic acid is then protected using Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride.

  • Protocol:

    • Dissolve the (S)-2-amino-3-cyclopentylpropanoic acid in a mixture of 1,4-dioxane and water.

    • Add a base such as sodium bicarbonate or sodium carbonate to maintain a basic pH.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution at room temperature.

    • Stir the reaction mixture overnight.

    • Acidify the reaction mixture with dilute HCl to pH ~2.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid.

    • The product can be further purified by column chromatography if necessary.[9]

Fmoc_Protection_Workflow start (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl hydrolysis Step 1: Methyl Ester Hydrolysis (e.g., LiOH, MeOH/H2O) start->hydrolysis amino_acid (S)-2-amino-3-cyclopentylpropanoic acid hydrolysis->amino_acid fmoc_protection Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) amino_acid->fmoc_protection final_product Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid fmoc_protection->final_product

Caption: Workflow for the preparation of Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid.

Protocol for Incorporation into a Peptide using SPPS (Fmoc/tBu Strategy)

Once Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid is obtained, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[8][10]

Materials and Reagents:

  • Fmoc-protected amino acids (including the custom-synthesized Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection[11]

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.[12]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether for precipitation

Protocol:

  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid (or any other Fmoc-amino acid) and the coupling reagent (e.g., HCTU) in DMF.

    • Add the base (e.g., DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC. The conformation of the peptide can be further studied using techniques like Nuclear Magnetic Resonance (NMR).[14][15]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection start Resin Swelling start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Solution-Phase Peptide Synthesis

For the synthesis of di- or tripeptides, or for fragment condensation, solution-phase peptide synthesis can be a viable alternative. In this approach, (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl can be used directly after neutralization of the hydrochloride salt.

Materials and Reagents:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

  • N-protected amino acid (e.g., Boc- or Cbz-protected)

  • Coupling reagent (e.g., EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), DCC (N,N'-Dicyclohexylcarbodiimide))[12]

  • Additive (e.g., HOBt (Hydroxybenzotriazole) or OxymaPure)

  • Base (e.g., N-Methylmorpholine (NMM), Triethylamine (TEA), or DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DCM, or acetonitrile)

Protocol:

  • Neutralization of the Amino Acid Ester:

    • Dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in an anhydrous solvent (e.g., DMF).

    • Add one equivalent of a tertiary amine base (e.g., NMM or TEA) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes at room temperature.

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid, the coupling reagent (e.g., EDC·HCl), and the additive (e.g., HOBt) in an anhydrous solvent.

    • Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.

  • Peptide Bond Formation:

    • Add the solution of the neutralized (S)-Methyl 2-amino-3-cyclopentylpropanoate methyl ester to the activated N-protected amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.[16]

  • Work-up and Purification:

    • Filter off any precipitated urea byproduct (if DCC is used).

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide methyl ester by column chromatography.

  • Subsequent Steps: The methyl ester of the dipeptide can be hydrolyzed to the carboxylic acid for further chain elongation, or the N-protecting group can be removed to expose the N-terminus for coupling with another activated amino acid.[17]

Solution_Phase_Peptide_Synthesis cluster_reactants Reactant Preparation amino_ester (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl neutralization Neutralization (Base, e.g., NMM) amino_ester->neutralization free_amine Free Amine neutralization->free_amine coupling Peptide Bond Formation free_amine->coupling protected_aa N-Protected Amino Acid (e.g., Boc-AA-OH) activation Activation (EDC/HOBt) protected_aa->activation activated_ester Activated Ester activation->activated_ester activated_ester->coupling workup Aqueous Work-up coupling->workup purification Purification (Column Chromatography) workup->purification dipeptide Protected Dipeptide Methyl Ester purification->dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

Applications in Drug Discovery and Development

The incorporation of (S)-Methyl 2-amino-3-cyclopentylpropanoate provides a strategic tool for medicinal chemists to modulate the properties of peptides and small molecules.

  • Peptidomimetics: The cyclopentyl group can act as a conformational constraint, locking the peptide backbone into a specific geometry. This can lead to increased receptor binding affinity and selectivity. Furthermore, the unnatural nature of this amino acid can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[2]

  • Improved Pharmacokinetic Properties: The hydrophobic cyclopentyl side chain can increase the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability. This is a critical consideration in the design of orally active drugs.[4]

  • Scaffold for Novel Therapeutics: Beyond peptides, this amino acid derivative can serve as a chiral building block for the synthesis of a wide range of small molecule therapeutics. The cyclopentane ring is a common motif in many FDA-approved drugs and natural products.[1][3]

Case Study Example: The introduction of cyclic moieties into drug candidates has been shown to improve pharmacokinetic properties by reducing the degrees of freedom in the molecule.[4] For instance, in the development of various therapeutic agents, the incorporation of cyclic structures has led to enhanced potency and metabolic stability. While a specific drug containing (S)-2-amino-3-cyclopentylpropanoic acid is not highlighted in the provided search results, the principle of using cyclic amino acids to improve drug-like properties is well-established.[1][18]

Conclusion

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is a versatile and valuable building block for researchers in peptide synthesis and drug discovery. While its direct use in standard SPPS protocols requires a straightforward chemical modification to the Fmoc-protected carboxylic acid, its incorporation offers a powerful means to enhance the structural and biological properties of peptides and small molecules. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for scientists looking to leverage the unique characteristics of this unnatural amino acid in their research and development endeavors.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. (2024, August 11). YouTube. Retrieved from [Link]

  • Conti, M. (2006). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-22.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). ACS Chemical Health & Safety. Retrieved from [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-7.
  • Piekielna-Ciesielska, J., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 26(16), 4987.
  • Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). Letters in Drug Design & Discovery.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). ACS Publications. Retrieved from [Link]

  • (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. (n.d.). BU CyberSec Lab. Retrieved from [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. (2023). Mass Spectrometry Reviews. Retrieved from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). Synthesis.
  • HPLC Analysis and Purification of Peptides. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec. Retrieved from [Link]

  • Unnatural amino acids in drug discovery. (2022).
  • Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. (2016). RSC Advances.
  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. (2017). Journal of Peptide Science. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2019). Chemical Science.
  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018). Journal of Chemical Sciences.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. (2024, September 24). American Chemical Society. Retrieved from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2020). ChemMedChem. Retrieved from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules. Retrieved from [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (2012). Journal of Computational Biology. Retrieved from [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (2023). Journal of Pharmaceutical Research.
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (2012). Synlett.
  • Cyclopentenone: A special moiety for anticancer drug design. (2006). Anticancer Drugs.
  • Differential Peptide Multi-Macrocyclizations at the Surface of a Helical Foldamer Template. (2022).
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (2010). Biopolymers. Retrieved from [Link]

  • Peptide Synthesis – Safety Topics. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

Sources

Application Notes & Protocols: (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, a derivative of alanine bearing a cyclopentyl moiety, is a valuable building block in this field. Its incorporation into a peptide sequence imparts unique structural and physicochemical properties. The bulky, hydrophobic cyclopentyl side chain can enhance enzymatic resistance, modulate receptor binding affinity, and induce specific secondary structures like β-turns.[3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in solid-phase peptide synthesis (SPPS). We will cover the transition from the supplied hydrochloride salt to the synthesis-ready Fmoc-protected derivative, detailed coupling protocols, and expert insights into overcoming the challenges associated with sterically hindered residues.

Critical Prerequisite: From HCl Salt to Fmoc-Protected Building Block

It is crucial to understand that (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is a starting material , not the direct building block for standard Fmoc-based SPPS.[4] The free amine (as an HCl salt) and the methyl ester at the C-terminus are incompatible with the controlled, stepwise process of peptide synthesis.

Before incorporation, two transformations are necessary:

  • Saponification: The methyl ester must be hydrolyzed to a free carboxylic acid.

  • N-α-Protection: The primary amine must be protected, most commonly with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][5]

The resulting active building block is Fmoc-(S)-3-cyclopentylalanine-OH (CAS: 371770-32-0).[3] While protocols for this conversion exist, for efficiency and purity, it is highly recommended to procure the pre-made Fmoc-protected amino acid from a reliable chemical vendor. This guide will proceed assuming the use of Fmoc-(S)-3-cyclopentylalanine-OH.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for proper handling, storage, and reaction setup.

Property(S)-Methyl 2-amino-3-cyclopentylpropanoate HClFmoc-(S)-3-cyclopentylalanine-OH
Molecular Formula C9H18ClNO2C23H25NO4
Molecular Weight 207.70 g/mol (approx.)379.45 g/mol [3]
Appearance White to off-white solidWhite to off-white solid[3]
Purity (Typical) ≥98%≥99% (Chiral HPLC)[3]
Storage Inert atmosphere, Room Temperature2-8°C, protect from light and moisture
Solubility Soluble in water, methanolSoluble in DMF, NMP, DCM (limited)[6][7]
Safety May cause skin, eye, and respiratory irritation.[8]Standard handling for amino acid derivatives. Wear PPE.

Note: Data for the HCl salt is inferred from similar amino acid esters like methyl 2-amino-3-chloropropanoate hydrochloride and methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride.[8][9]

The Challenge of Steric Hindrance in Peptide Coupling

The primary challenge in incorporating Fmoc-(S)-3-cyclopentylalanine-OH is the steric bulk of the cyclopentyl group. This hindrance can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions.[10][11] Standard coupling conditions that are effective for smaller amino acids like Alanine or Glycine may result in deletion sequences and low purity of the final peptide.

To overcome this, a combination of optimized coupling reagents and reaction conditions is required. The choice of activating agent is paramount.

G Fmoc_AA Fmoc-(Cpa)-OH HATU HATU Reagent Base DIPEA Active_Ester OAt-Active Ester Resin_Peptide Resin-Peptide-NH2 New_Peptide Resin-Peptide-NH-CO-(Cpa)-Fmoc

Recommended Protocol: SPPS Incorporation via HATU Activation

For sterically demanding residues like cyclopentylalanine, uronium-based coupling reagents are superior. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice due to its high reactivity, rapid kinetics, and ability to suppress racemization.[12][13][14]

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, linker, and sequence.

Materials & Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.[15][16]

  • Fmoc-(S)-3-cyclopentylalanine-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous, peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Step-by-Step Coupling Protocol

This protocol begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

  • Resin Preparation:

    • Ensure the resin bed is fully swollen in DMF.

    • Perform the standard Fmoc deprotection cycle: Treat the resin with 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).

    • Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.

  • Activation Solution Preparation (Perform immediately before use):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-(S)-3-cyclopentylalanine-OH (0.4 mmol, 151.8 mg) and 3.95 equivalents of HATU (0.395 mmol, 150.2 mg) in a minimal volume of anhydrous DMF (approx. 2 mL).

    • Just before adding to the resin, add 8 equivalents of DIPEA (0.8 mmol, 140 µL).

    • Expert Insight: Pre-activation for 1-2 minutes before adding the solution to the resin can be beneficial, but extended pre-activation can lead to reagent degradation. The goal is to form the highly reactive OAt-active ester.[14][17]

  • Coupling Reaction:

    • Drain the wash solvent from the reaction vessel.

    • Immediately add the freshly prepared activation solution to the resin.

    • Agitate the mixture (e.g., via nitrogen bubbling or orbital shaking) for 1 to 2 hours at room temperature.

    • Causality Note: A standard 30-45 minute coupling time is often insufficient for this bulky residue. The extended time is critical to drive the reaction to completion. For particularly difficult sequences, a second coupling (double coupling) may be necessary.

  • Monitoring and Post-Coupling Wash:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.

    • If the test is positive, drain the vessel and repeat steps 2 and 3 ("double coupling").

    • Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.

G Start Start: Resin with Free Amine (Post-Deprotection) Prepare_Activation Prepare Activation Solution (Fmoc-Cpa-OH, HATU, DIPEA in DMF) Start->Prepare_Activation Couple Add Solution to Resin Couple for 1-2 hours Prepare_Activation->Couple Test Kaiser Test Couple->Test Wash Wash Resin (DMF, DCM) Test->Wash Negative Double_Couple Repeat Steps: Prepare Activation & Couple Test->Double_Couple Positive Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash->Next_Cycle Double_Couple->Test

Troubleshooting & Advanced Strategies

ProblemObservationProbable CauseRecommended Solution
Incomplete Coupling Positive Kaiser test after 2 hours.Severe steric hindrance; peptide aggregation on resin.1. Double Couple: Immediately repeat the coupling step.2. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C), which can significantly increase reaction rates. Microwave-assisted SPPS is particularly effective.[11]3. Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.
Low Purity of Final Peptide Multiple deletion peaks (-155 Da) in mass spectrum.Chronic, low-level coupling inefficiency at the Cpa residue.1. Optimize Equivalents: Increase to 5 eq. of amino acid and 4.95 eq. of HATU.2. Capping: After the first coupling attempt, cap any unreacted amines using acetic anhydride/DIPEA to prevent the formation of deletion peptides.
Racemization Diastereomeric peak in HPLC of the final peptide.Over-activation or excessive base.While HATU minimizes racemization, ensure DIPEA equivalents do not exceed 2x the amino acid equivalents. Use high-quality, anhydrous solvents.[17]

Conclusion

The incorporation of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, via its Fmoc-protected derivative, is a powerful technique for creating peptides with enhanced therapeutic properties. The primary synthetic challenge—steric hindrance—can be reliably overcome by employing robust uronium-based activators like HATU, extending reaction times, and, if necessary, implementing advanced strategies such as double coupling or elevated temperatures. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can successfully integrate this and other sterically demanding non-canonical amino acids into their peptide synthesis workflows, paving the way for novel drug candidates.

References

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Available at: [Link]

  • Fields, G. B. (2011). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 794, 25-41. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]

  • Google Patents. (2008). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Budisa, N., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 153. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 48(2), 419-426. Available at: [Link]

  • Wang, L., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 23(23), 15292. Available at: [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. Available at: [Link]

  • Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed. Available at: [Link]

  • D'Hondt, M., et al. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 121(10), 5761-5827. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-23. Available at: [Link]

  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-chloropropanoate hydrochloride. Available at: [Link]

Sources

Application as a Pharmaceutical Intermediate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the critical role of pharmaceutical intermediates in modern drug development. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. By delving into the causality behind experimental choices, this document aims to empower you with the expertise to confidently navigate the synthesis, purification, and analysis of these vital compounds, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The Foundational Role of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks synthesized during the multi-step process of producing an active pharmaceutical ingredient (API).[1][2] They are the crucial link between basic raw materials and the final, therapeutically active molecule.[1] The quality and purity of these intermediates directly impact the safety and efficacy of the final drug product, making their meticulous synthesis and characterization a cornerstone of pharmaceutical manufacturing.[3] A well-designed synthetic route involving stable and easily purifiable intermediates can significantly streamline the drug development process, reduce costs, and ensure regulatory compliance.[4]

The use of intermediates breaks down a complex synthesis into more manageable and controllable steps.[5] This stepwise approach allows for quality control checkpoints at various stages, enabling the early identification and removal of impurities.[5] Ultimately, the careful management of pharmaceutical intermediates is fundamental to producing safe, effective, and consistent medications.[3]

Synthesis of a Key Pharmaceutical Intermediate: The Case of 4'-Isobutylacetophenone

To illustrate the practical application of synthetic principles, this section details the preparation of 4'-isobutylacetophenone, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[6][7] The most common and industrially significant method for its synthesis is the Friedel-Crafts acylation of isobutylbenzene.[2][7][8]

Unveiling the Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[8][9] The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion.[8][10] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.[8][9] A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[9]

G cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ AromaticRing Aromatic Ring (Isobutylbenzene) SigmaComplex Sigma Complex AromaticRing->SigmaComplex + Acylium Ion Product Acylated Aromatic Ring (4'-Isobutylacetophenone) SigmaComplex->Product - H⁺ HCl HCl CatalystRegen AlCl₃ HCl->CatalystRegen + AlCl₄⁻

Mechanism of Friedel-Crafts Acylation

Step-by-Step Synthesis Protocol for 4'-Isobutylacetophenone

This protocol outlines the laboratory-scale synthesis of 4'-isobutylacetophenone via the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, using aluminum chloride as the catalyst.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle and ice bath

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask, add isobutylbenzene and dichloromethane. Begin stirring the solution and cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution. The addition is exothermic, so maintain the temperature below 10°C.

  • Addition of Acylating Agent: Once the aluminum chloride has been added, slowly add acetic anhydride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 40-45°C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone.[6]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Purification of Pharmaceutical Intermediates: Recrystallization

Purification is a critical step to ensure that the intermediate meets the stringent purity requirements for pharmaceutical use.[11] Recrystallization is a widely used technique for the purification of solid organic compounds.[12][13] The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[13] An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature, while the impurities should either be insoluble at high temperatures or highly soluble at room temperature.[11]

General Protocol for Recrystallization of 4'-Isobutylacetophenone

This protocol provides a general procedure for the purification of 4'-isobutylacetophenone by recrystallization. The choice of solvent is crucial and may require some preliminary screening. A mixture of ethanol and water is often a good starting point for moderately polar compounds.

Materials and Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Crude 4'-isobutylacetophenone

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Solvent Selection and Dissolution: Place the crude 4'-isobutylacetophenone in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture, e.g., ethanol) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[11]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11] If using a binary solvent system, the less soluble solvent (e.g., water) can be added dropwise to the hot solution until it becomes slightly cloudy, and then the solution is allowed to cool. Crystal formation should begin as the solution cools and the solubility of the compound decreases.[11]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Causality in Recrystallization:

  • Slow Cooling: Slow cooling is essential to allow for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Minimal Solvent: Using the minimum amount of hot solvent necessary for dissolution ensures that the solution becomes supersaturated upon cooling, maximizing the recovery of the purified compound.[11]

Analytical Characterization of Pharmaceutical Intermediates

Rigorous analytical testing is imperative to confirm the identity, purity, and quality of pharmaceutical intermediates. This section details the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of 4'-isobutylacetophenone.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pharmaceutical intermediates, it is the workhorse for determining purity and identifying impurities.[15]

Protocol for HPLC Analysis of 4'-Isobutylacetophenone:

This protocol is based on a validated method for the determination of 4'-isobutylacetophenone.[15][16]

Parameter Condition Rationale
Column ChromSpher C18 (100 mm x 3 mm, 5 µm) or equivalentThe C18 stationary phase provides good retention and separation for moderately non-polar compounds like 4'-isobutylacetophenone.
Mobile Phase Sodium phosphate buffer (pH 3.0) and methanol (40:60, v/v)The buffered mobile phase controls the ionization of any acidic or basic impurities, leading to better peak shape and reproducibility. Methanol acts as the organic modifier to elute the analyte.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 220 nm4'-Isobutylacetophenone has a strong UV absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature Ambient or controlled at 25°CMaintaining a consistent temperature ensures reproducible retention times.

Sample Preparation:

  • Prepare a stock solution of the 4'-isobutylacetophenone sample in the mobile phase.

  • Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 0.10–80 µg/mL).[15][16]

  • Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration that falls within the linear range of the calibration curve.

Data Analysis:

The purity of the 4'-isobutylacetophenone is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of any identified impurities can be quantified using the calibration curve.

Method Validation:

Any analytical method used for the quality control of pharmaceutical intermediates must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][11][12][17] Validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][12]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds.[18] By analyzing the chemical shifts, integration, and splitting patterns of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be established.[19]

NMR Analysis Protocol for 4'-Isobutylacetophenone:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4'-isobutylacetophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR:

      • The aromatic protons will appear as two doublets in the region of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring.[19]

      • The methyl protons of the acetyl group will be a singlet at around δ 2.6 ppm.[19]

      • The protons of the isobutyl group will show a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons.[19]

    • ¹³C NMR:

      • The carbonyl carbon will appear as a signal around δ 198 ppm.

      • The aromatic carbons will give four signals in the aromatic region (δ 120-155 ppm).

      • The carbons of the isobutyl and acetyl groups will appear in the aliphatic region of the spectrum.

G cluster_workflow Analytical Workflow for a Pharmaceutical Intermediate Synthesis Synthesis of Intermediate Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity) Purification->HPLC NMR NMR Analysis (Structure) Purification->NMR Release Release for API Synthesis HPLC->Release NMR->Release

Sources

Application Notes and Protocols: Strategic Coupling of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, the incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties. These unique building blocks, such as (S)-Methyl 2-amino-3-cyclopentylpropanoate, offer a route to overcome the inherent limitations of natural peptides, including poor metabolic stability and constrained conformational diversity. The bulky, lipophilic cyclopentyl side chain of this particular amino acid analog can enforce specific backbone torsions, improve resistance to enzymatic degradation, and enhance membrane permeability, making it a valuable component in the design of novel therapeutics.

However, the very features that make such amino acids attractive also present significant synthetic challenges. The steric hindrance imposed by the cyclopentyl group can impede the efficiency of standard amide bond formation, leading to low yields, slow reaction kinetics, and an increased risk of epimerization at the chiral center.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of peptide coupling reagents for the successful incorporation of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl into peptide chains, ensuring high yield and stereochemical fidelity.

PART 1: Foundational Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[3] This process requires the activation of the carboxylic acid moiety to make it more susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is therefore critical, especially when dealing with sterically hindered substrates.[1]

Since (S)-Methyl 2-amino-3-cyclopentylpropanoate is supplied as a hydrochloride salt, the first essential step in any coupling protocol is the in-situ neutralization of the amine.[5] This is typically achieved by adding a non-nucleophilic organic base, which liberates the free amine, allowing it to participate in the coupling reaction.

The Role of Key Reagents in the Coupling Reaction
  • The Amino Acid: (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. The cyclopentyl group introduces significant steric bulk, which must be a primary consideration when selecting the coupling strategy.

  • The Carboxylic Acid Component: This will typically be an N-protected amino acid that will be coupled to the amine of our title compound.

  • The Coupling Reagent: This reagent activates the carboxylic acid. We will explore two main classes: carbodiimides and onium salts.

  • Additives/Activators: These are often used in conjunction with coupling reagents to enhance reaction rates and, crucially, to suppress racemization.[6]

  • The Base: A non-nucleophilic base is required to deprotonate the hydrochloride salt of the amine and to facilitate the reaction.[5]

  • The Solvent: The solvent must be able to dissolve all reactants and facilitate the reaction while minimizing side reactions.[5]

PART 2: Mechanistic Insights into Coupling Reagents for Hindered Systems

The selection of a coupling reagent for a sterically demanding substrate like (S)-Methyl 2-amino-3-cyclopentylpropanoate is not arbitrary. It is a decision rooted in the mechanism of action of the reagent and its ability to overcome steric barriers.

Carbodiimide-Based Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[5] In the presence of a carboxylic acid, EDC forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common side reaction in carbodiimide-mediated couplings.[5] Furthermore, it is susceptible to racemization.

To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into a more stable and less reactive HOBt-ester. This active ester is then aminolyzed by the amine component to form the desired peptide bond, with a significantly reduced risk of racemization and N-acylurea formation.

Figure 1: EDC/HOBt Coupling Mechanism.
Onium Salt-Based Coupling: The Power of HATU

For particularly challenging couplings involving sterically hindered amino acids, onium salt-based reagents are often superior.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).

In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The resulting active ester is more reactive than its HOBt counterpart due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt core.[4] This enhanced reactivity makes HATU particularly effective for coupling bulky amino acids, often resulting in faster reaction times and higher yields.[4]

Figure 2: HATU Coupling Mechanism.

PART 3: Experimental Protocols

The following protocols are designed as a starting point for the coupling of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl with a generic N-protected amino acid (e.g., Boc-Ala-OH). It is recommended to monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol represents a classic and cost-effective method, suitable for less demanding couplings.

Materials:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 eq)

  • N-Protected Amino Acid (e.g., Boc-Ala-OH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.1 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes. This pre-activation step forms the HOBt active ester.

  • In a separate flask, dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the solution of the hydrochloride salt and stir for 5 minutes at room temperature to liberate the free amine.

  • Slowly add the solution of the free amine to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling for Enhanced Efficiency

This protocol is recommended for overcoming the steric hindrance of the cyclopentyl group and is expected to provide higher yields and faster reaction times.

Materials:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 eq)

  • N-Protected Amino Acid (e.g., Boc-Ala-OH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M).

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (1.0 eq) to this solution and stir for 5 minutes.

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

PART 4: Data Presentation and Comparison

The choice between these protocols will depend on the specific requirements of the synthesis, including cost, time, and the steric bulk of the coupling partner.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale & Causality
Coupling Reagent EDC·HClHATUHATU is more reactive and generally more effective for sterically hindered couplings.[4]
Additive HOBt(HOAt is part of HATU)HOBt/HOAt are essential for suppressing racemization.[6]
Base DIPEA (2.5 eq)DIPEA (3.0 eq)A non-nucleophilic base is crucial. More base is needed for HATU activation and amine neutralization.
Solvent DCM or DMFDMFDMF is generally a better solvent for peptide synthesis due to its high polarity and solvating power.[5]
Reaction Time 12-24 hours2-6 hoursThe higher reactivity of the OAt-ester formed with HATU leads to significantly faster kinetics.[4]
Expected Yield Moderate to GoodGood to ExcellentHATU's efficiency in overcoming steric hindrance typically translates to higher isolated yields.
Racemization Risk Low (with HOBt)Very LowHOAt in HATU is a highly effective racemization suppressant.
Cost LowerHigherEDC and HOBt are significantly less expensive than HATU.
Work-up StandardMore rigorous (DMF removal)The water-soluble byproducts of EDC are easier to remove than those of HATU.

Conclusion and Best Practices

The successful incorporation of sterically demanding amino acids like (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is a critical capability in modern peptide-based drug discovery. While traditional EDC/HOBt coupling can be effective, the use of a more potent onium salt reagent like HATU is strongly recommended to ensure high yields and minimize reaction times, particularly when the N-protected amino acid partner is also bulky.

Self-Validating System for Protocols:

  • Reaction Monitoring: Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.

  • Stoichiometry: A slight excess of the N-protected amino acid and coupling reagents (1.1-1.2 eq) is recommended to drive the reaction to completion.

  • Temperature Control: For EDC/HOBt couplings, starting the reaction at 0 °C can help to minimize side reactions.[5]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere of nitrogen or argon will prevent the introduction of moisture, which can hydrolyze the activated intermediates.

By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can confidently and efficiently incorporate this valuable non-canonical amino acid into their target peptides, paving the way for the discovery of new and improved therapeutics.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Katritzky, A. R., et al. (1999). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research. [Link]

  • Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc. [Link]

  • Evolution of branched peptides as novel biomaterials. (2025). RSC Publishing. [Link]

  • Bąk, A., et al. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Scientific Reports. [Link]

  • Gude, M., et al. (2002). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Specialty Chemicals Magazine. [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • YouTube. (2016). Amino acids and amide bond formation. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • Abdel-Moty, S. G., et al. (2015). Recent trends in peptide coupling reagents. Journal of Peptide Science. [Link]

Sources

Application Notes and Protocols: Ester Hydrolysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the hydrolysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, a critical process for synthesizing the corresponding carboxylic acid, (S)-2-amino-3-cyclopentylpropanoic acid. As a valuable chiral building block in pharmaceutical development, the efficient and stereochemically faithful conversion of this amino acid ester is of paramount importance. This guide offers a comprehensive examination of both base-catalyzed (saponification) and acid-catalyzed hydrolysis conditions. It provides field-proven, step-by-step protocols, mechanistic insights, and data analysis techniques tailored for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Importance

(S)-2-amino-3-cyclopentylpropanoic acid and its derivatives are key structural motifs in various therapeutic agents. The methyl ester, often supplied as a hydrochloride salt for enhanced stability and solubility, serves as a common intermediate.[1] The hydrolysis of this ester is a fundamental deprotection step to unmask the carboxylic acid functionality, enabling subsequent reactions such as peptide coupling.

The primary challenge in this transformation is to achieve complete hydrolysis without compromising the stereochemical integrity at the α-carbon (i.e., preventing epimerization) or inducing other side reactions. This guide presents two primary methodologies, with a strong recommendation for the base-catalyzed approach due to its efficiency and irreversibility.

Mechanistic Foundations of Ester Hydrolysis

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting. Ester hydrolysis can be effectively achieved under either basic or acidic conditions, each following a distinct pathway.

2.1 Base-Catalyzed Hydrolysis (Saponification)

This method is the most common and generally preferred for hydrolyzing amino acid esters.[2] The process, known as saponification, is effectively irreversible and typically proceeds under milder conditions than acid catalysis. The mechanism involves two main stages:

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3] The intermediate then collapses, expelling the methoxide (CH₃O⁻) leaving group to form the carboxylic acid.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide or another hydroxide ion in the reaction mixture. This acid-base reaction forms a carboxylate salt and is essentially irreversible.[3][4] This final step drives the equilibrium entirely towards the products, ensuring the reaction goes to completion.[2][4]

G cluster_legend Legend cluster_reaction Base-Catalyzed Hydrolysis Mechanism (Saponification) Ester Ester Hydroxide Hydroxide Intermediate Intermediate Product Product Start (S)-Methyl 2-amino-3-cyclopentylpropanoate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral 1. Nucleophilic Attack OH OH⁻ (Base) OH->Tetrahedral CarboxylicAcid (S)-2-amino-3-cyclopentylpropanoic Acid Tetrahedral->CarboxylicAcid 2. Elimination Methoxide CH₃O⁻ Tetrahedral->Methoxide Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Methoxide->Carboxylate

Caption: Mechanism of base-catalyzed ester hydrolysis.

2.2 Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][6] The reaction is an equilibrium process, and a large excess of water is required to drive it toward the formation of the carboxylic acid and alcohol.[7][8]

The mechanism proceeds as follows:

  • Protonation: The process begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[9] This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and regenerating the protonated carbonyl of the carboxylic acid.

  • Deprotonation: A final deprotonation step by water yields the final carboxylic acid product and regenerates the acid catalyst (H₃O⁺).

While effective, this method often requires harsher conditions (e.g., heating under reflux for extended periods) and its reversibility can lead to incomplete conversion.[2][7]

Comparative Analysis of Hydrolysis Conditions

The choice between base- and acid-catalyzed methods depends on substrate stability, desired workup, and scale. The following table summarizes the key parameters for each approach.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagent LiOH, NaOH, KOH (2.1-3.0 equiv.)Strong Acid (HCl, H₂SO₄) in large excess
Solvent H₂O with a co-solvent (THF, MeOH, Dioxane)Aqueous Acid (e.g., 1-6 M HCl)
Temperature 0 °C to Room TemperatureReflux Temperature
Reaction Time Typically 1-4 hoursCan be >12 hours
Driving Force Irreversible deprotonation of the acid product.[4]Use of a large excess of water (Le Châtelier's principle).[7]
Pros - Irreversible & high-yielding- Milder conditions- Less risk of side reactions- Easier product separation[2]- Simple reagent system- Product is directly isolated as the HCl salt
Cons - Requires a separate acidification step during workup- Reversible, may not go to completion- Harsher conditions (heat)- Potential for side reactions with sensitive substrates
Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (Recommended)

This protocol is preferred for its mild conditions and high efficiency. Lithium hydroxide is often favored for amino acid ester hydrolysis.[10][11][12]

Reagents and Materials:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M and 6M solutions

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • TLC plates (silica gel), Ninhydrin stain solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 equiv.) in a 2:1 mixture of THF and water (e.g., 10 mL per gram of starting material). Stir at room temperature until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Base Addition: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.2 equiv.) in water. Add the LiOH solution dropwise to the cooled ester solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (Mobile Phase: 80:20:1 Dichloromethane:Methanol:Acetic Acid). The starting material will be ninhydrin-positive and the product will also be ninhydrin-positive but with a lower Rf value (more polar). The reaction is typically complete within 2-4 hours.

  • Workup - Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~1-2 using 6M HCl. This step protonates the carboxylate to form the desired carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer) to remove any non-polar impurities. The amino acid product will remain in the aqueous phase.

  • Isolation: Concentrate the aqueous layer under reduced pressure to remove most of the water and THF. The crude product, (S)-2-amino-3-cyclopentylpropanoic acid hydrochloride, can then be purified.

  • Purification: Recrystallization is often a suitable method for purification. Alternatively, for very high purity, ion-exchange chromatography can be employed.[]

G cluster_workflow Experimental Workflow: Saponification Setup 1. Dissolve Ester HCl in THF/Water Cool 2. Cool to 0-5 °C Setup->Cool Add_Base 3. Add LiOH Solution (2.2 equiv.) Cool->Add_Base Monitor 4. Monitor by TLC Add_Base->Monitor Acidify 5. Acidify with HCl to pH 1-2 Monitor->Acidify Extract 6. Extract with EtOAc Acidify->Extract Isolate 7. Concentrate Aqueous Phase Extract->Isolate Purify 8. Purify Product (e.g., Recrystallization) Isolate->Purify

Caption: Workflow for the base-catalyzed hydrolysis protocol.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol should be considered if base-sensitive functional groups are present elsewhere in a more complex molecule, though this is not the case for the title compound.

Reagents and Materials:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

  • Hydrochloric Acid (HCl), 6M aqueous solution

  • Reflux condenser, heating mantle, round-bottom flask

Step-by-Step Procedure:

  • Reaction Setup: Place (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (1.0 equiv.) in a round-bottom flask.

  • Add Acid: Add a large excess of 6M aqueous HCl (e.g., 20 mL per gram of ester).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 12-24 hours. Monitor the reaction periodically by taking a small aliquot, neutralizing it, and analyzing by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator (a base trap is recommended).

  • Purification: The resulting solid is the crude hydrochloride salt of the product. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

References
  • Google Patents. (n.d.). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide esters.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

Sources

Modern Synthetic Strategies in the Design and Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of the key principles, synthetic methodologies, and validation protocols used in the contemporary design and synthesis of enzyme inhibitors. It is intended to serve as a practical resource for researchers at the bench, offering both theoretical grounding and actionable experimental steps.

Introduction: The Central Role of Enzyme Inhibitors

Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life. Their dysregulation is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases. Consequently, molecules that can selectively modulate enzyme activity—enzyme inhibitors—form the cornerstone of modern pharmacology. The development of these therapeutic agents is a multidisciplinary endeavor, with organic synthesis playing the pivotal role in translating a biological hypothesis into a tangible chemical entity. This guide details the strategic considerations and synthetic workflows that underpin the creation of novel enzyme inhibitors, from initial design concepts to final validation.

Part 1: Foundational Concepts in Enzyme Inhibition and Design

A deep understanding of enzyme kinetics and inhibitor mechanisms is a prerequisite for successful inhibitor design. The choice of synthetic strategy is fundamentally guided by the intended mechanism of action and the structural information available for the target enzyme.

Modes of Enzyme Inhibition: A Mechanistic Overview

Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme.

  • Reversible Inhibitors bind to the enzyme through non-covalent interactions and can be released, allowing the enzyme to regain activity. This class is subdivided into:

    • Competitive Inhibitors: These molecules, often resembling the enzyme's natural substrate, bind to the active site and directly compete with the substrate. An increase in substrate concentration can overcome this type of inhibition.

    • Non-competitive Inhibitors: These inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces its catalytic efficiency. Their effect is not overcome by increasing substrate concentration.

    • Uncompetitive Inhibitors: This type of inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.

  • Irreversible Inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. These are often referred to as "suicide inhibitors" because they hijack the enzyme's own catalytic machinery to activate themselves.

G cluster_0 Reversible Inhibition E Enzyme (E) ES ES Complex E->ES +S ESI ESI Complex E->ESI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ES->ESI +I I_comp Competitive Inhibitor (I) EI EI Complex I_comp->EI +E I_noncomp Non-competitive Inhibitor (I) I_noncomp->ESI +ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ESI +ES EI->I_comp -E ESI->ES -I

Figure 1: Modes of Reversible Enzyme Inhibition.

Rational Design: The Blueprint for Synthesis

Modern inhibitor development heavily relies on rational design, which leverages structural and mechanistic data to create targeted molecules.

  • Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target enzyme is available (from X-ray crystallography or cryo-EM), SBDD allows for the precise design of inhibitors that fit sterically and electronically into the active or allosteric sites. Computational tools like molecular docking are used to predict binding poses and affinities, guiding the synthetic chemist's choice of moieties and linkers.

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD uses the knowledge of existing active molecules (ligands) to develop a pharmacophore model. This model defines the essential structural features and spatial arrangements required for biological activity, serving as a template for designing new compounds with improved properties.

Part 2: Key Synthetic Methodologies in Inhibitor Development

The following section outlines several powerful synthetic strategies that are widely employed in the generation of enzyme inhibitors, from large screening libraries to highly optimized lead compounds.

Combinatorial Chemistry via Solid-Phase Synthesis

Combinatorial chemistry is a paradigm for rapidly synthesizing large libraries of related compounds. Solid-phase peptide synthesis (SPPS) is a prime example, perfectly suited for creating libraries of peptide-based inhibitors or peptidomimetics.

Causality Behind Experimental Choices in SPPS:

  • Solid Support (Resin): Using a solid-phase resin (e.g., Wang or Rink Amide resin) immobilizes the growing molecule, allowing for the use of excess reagents and simple filtration-based purification after each step, dramatically improving efficiency.

  • Protecting Groups: Orthogonal protecting groups (e.g., Fmoc for the α-amine and t-Bu for side chains) are used. The Fmoc group is base-labile (removed by piperidine), while side-chain and linker-to-resin protecting groups are acid-labile (removed by TFA). This orthogonality ensures that only the desired bond is formed at each step.

Protocol 1: Generalized Solid-Phase Synthesis of a Tripeptide Library

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents (eq.) of the first Fmoc-protected amino acid, 3 eq. of a coupling agent (e.g., HBTU), and 6 eq. of a base (e.g., DIPEA) in DMF.

    • Add this activation mixture to the resin and agitate for 2 hours.

    • Wash the resin as in step 2.

  • Repeat: Repeat steps 2 and 3 for the second and third amino acids to elongate the peptide chain.

  • Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide product by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful search-and-assemble strategy. It begins by screening libraries of low-molecular-weight compounds ("fragments," typically <300 Da) for weak but efficient binding to the target enzyme. Hits are then optimized by either "growing" the fragment to occupy adjacent pockets or "linking" two or more fragments that bind to different nearby sites.

Workflow Causality:

  • Why Fragments? Fragments are small and less complex than drug-like molecules, allowing them to sample chemical space more efficiently and form high-quality interactions. A weak-binding fragment with high "ligand efficiency" is often a better starting point than a larger, more complex molecule with mediocre binding.

  • Why Synthesis is Key: The "linking" and "growing" phases are entirely dependent on synthetic chemistry to connect fragments with optimal linkers or to add new functional groups that enhance potency and selectivity.

FBLD_Workflow cluster_workflow Fragment-Based Ligand Discovery (FBLD) Workflow Screen 1. Fragment Screening (NMR, SPR, X-ray) Hit_Val 2. Hit Validation & Structural Analysis Screen->Hit_Val Identified Hits (mM - µM affinity) Synth 3. Synthetic Elaboration (Linking / Growing) Hit_Val->Synth Validated Binders with 3D Poses LO 4. Lead Optimization Synth->LO Potent Lead (nM affinity)

Figure 2: The iterative workflow of Fragment-Based Ligand Discovery.

"Click" Chemistry: A Tool for Rapid Assembly

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecules. It allows for the rapid, efficient, and stereospecific joining of two molecular building blocks—one containing an azide and the other an alkyne—to form a stable triazole linker.

Causality Behind Experimental Choices:

  • Biocompatibility: The reaction can often be performed in aqueous conditions, making it suitable for modifying biological molecules.

  • Efficiency and Selectivity: The reaction is high-yielding and produces virtually no byproducts, simplifying purification. The resulting 1,2,3-triazole ring is a stable and effective linker that can mimic a peptide bond.

Protocol 2: Synthesis of a Triazole-Linked Inhibitor via CuAAC

This protocol describes the linking of an azide-containing fragment (Fragment-N₃) with an alkyne-containing fragment (Fragment-C≡CH).

  • Reagent Preparation:

    • Dissolve 1.0 eq. of Fragment-N₃ and 1.0 eq. of Fragment-C≡CH in a 1:1 mixture of t-butanol and water.

    • Prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.

  • Reaction Setup:

    • Combine the solution of the two fragments in a round-bottom flask.

    • Add the sodium ascorbate solution to the mixture with stirring.

    • Add the copper(II) sulfate solution. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until one of the starting materials is consumed.

  • Workup and Purification:

    • Once complete, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to yield the final triazole-linked inhibitor.

Part 3: Post-Synthesis Validation: From Molecule to Inhibitor

Synthesis is only half the battle. Once a compound is created, its identity, purity, and biological activity must be rigorously confirmed.

Structural and Purity Analysis
  • Standard Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the chemical structure of the synthesized compound.

  • Purity Assessment: The purity of the final compound, critical for accurate biological data, is typically assessed by RP-HPLC, with a purity of >95% being the standard for in vitro assays.

In Vitro Enzyme Inhibition Assays

The primary goal of an in vitro assay is to determine the potency of the inhibitor, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Determining IC₅₀ via a Spectrophotometric Assay

This protocol assumes a colorimetric assay where the enzyme converts a colorless substrate into a colored product, detectable with a spectrophotometer (plate reader).

  • Reagent Preparation:

    • Prepare a stock solution of the purified inhibitor in 100% DMSO.

    • Prepare a concentrated stock of the target enzyme in an appropriate assay buffer.

    • Prepare a concentrated stock of the substrate in the same assay buffer.

  • Serial Dilution of Inhibitor:

    • In a 96-well plate, perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme Incubation:

    • Add a fixed amount of the enzyme to each well (except the "no enzyme" control) and incubate with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the 96-well plate in a plate reader set to the appropriate wavelength. Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the "no inhibitor" control (which represents 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data Presentation

Inhibitor Conc. [nM]Log [Inhibitor]Average Rate (mOD/min)% Inhibition
10003.002.195.8
3002.484.591.0
1002.0011.277.6
301.4824.850.4
101.0038.922.2
10.0048.23.6
0 (Control)-50.00.0
Calculated IC₅₀ 29.5 nM

Conclusion

The synthesis of enzyme inhibitors is a dynamic and evolving field that lies at the heart of drug discovery. Success requires a synergistic application of biological insight, computational modeling, and, most critically, sophisticated organic synthesis. By leveraging powerful strategies such as solid-phase synthesis for library generation, fragment-based discovery for identifying novel starting points, and click chemistry for efficient molecular assembly, researchers can effectively navigate the path from target hypothesis to potent and selective lead compounds. The rigorous application of the protocols outlined herein provides a robust framework for the creation and validation of the next generation of enzyme-targeted therapeutics.

References

  • Title: Principles of Enzyme Kinetics Source: ScienceDirect URL: [Link]

  • Title: Irreversible Enzyme Inhibitors Source: ScienceDirect URL: [Link]

  • Title: Structure-Based Drug Design Source: ScienceDirect URL: [Link]

  • Title: Solid-Phase Synthesis Source: ScienceDirect URL: [Link]

  • Title: Fragment-Based Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: Click Chemistry Source: ScienceDirect URL: [Link]

Application Notes and Protocols for the Development of Enantiomerically Pure Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit identical physical and chemical properties in an achiral environment, yet their interaction with the chiral environment of the human body—comprised of enantiomerically pure proteins, enzymes, and receptors—can be profoundly different.

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, interfere with the eutomer's activity, or, in the most severe cases, elicit toxic side effects. The historical tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the imperative to develop enantiomerically pure drugs. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that advocate for the development of single enantiomers over racemic mixtures (a 50:50 mixture of both enantiomers).

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate. As a chiral building block of significant interest in medicinal chemistry, achieving high yield and enantiopurity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Strategy

A robust and widely applicable method for the synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate involves a multi-step sequence. The key steps include the preparation of a dehydroamino acid precursor, followed by a stereoselective reduction to establish the chiral center, and finally, esterification to yield the target molecule. This guide will focus on a common and effective pathway: the rhodium-catalyzed asymmetric hydrogenation of (Z)-2-acetamido-3-cyclopentylacrylic acid, followed by esterification and deprotection.

II. Troubleshooting Guide

This section is organized by the major stages of the synthesis. Each entry presents a common problem, its potential causes, and actionable solutions.

Stage 1: Synthesis of (Z)-2-acetamido-3-cyclopentylacrylic acid (Dehydroamino Acid Precursor)

Problem 1: Low yield of the dehydroamino acid precursor.

  • Potential Cause A: Incomplete condensation of cyclopentanecarboxaldehyde with N-acetylglycine. The Erlenmeyer-Plöchl reaction, a common method for this step, can be sensitive to reaction conditions.

  • Solution A:

    • Optimize Reaction Temperature: Ensure the reaction is heated sufficiently, typically refluxing in acetic anhydride, to drive the condensation to completion.

    • Anhydrous Conditions: Water can hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all reagents and glassware are dry.

    • Stoichiometry: A slight excess of N-acetylglycine and sodium acetate (if used as a catalyst) can improve the yield.

  • Potential Cause B: Side reactions of cyclopentanecarboxaldehyde. Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.

  • Solution B:

    • Controlled Addition: Add the cyclopentanecarboxaldehyde slowly to the reaction mixture containing N-acetylglycine and acetic anhydride to minimize its self-reaction.

    • Choice of Base: Use a non-nucleophilic base like triethylamine in a controlled manner if the standard sodium acetate/acetic anhydride system is problematic.

Problem 2: Formation of the (E)-isomer instead of the desired (Z)-isomer.

  • Potential Cause: The thermodynamic stability of the (E)-isomer can sometimes lead to its formation, although the (Z)-isomer is typically the kinetic product in the Erlenmeyer-Plöchl reaction.

  • Solution:

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the kinetic (Z)-product. Monitor the reaction by TLC or 1H NMR to determine the optimal endpoint.

    • Purification: The (Z) and (E) isomers can often be separated by fractional crystallization or column chromatography.

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Problem 3: Low enantiomeric excess (ee) in the hydrogenation product.

  • Potential Cause A: Inactive or poisoned catalyst. The rhodium catalyst is sensitive to impurities.

  • Solution A:

    • Substrate Purity: Ensure the (Z)-2-acetamido-3-cyclopentylacrylic acid is of high purity. Recrystallize if necessary to remove any potential catalyst poisons.

    • Solvent Quality: Use high-purity, degassed solvents. Oxygen can deactivate the rhodium catalyst.

    • Ligand Quality: The chiral phosphine ligand (e.g., a derivative of DuPhos or Josiphos) must be enantiomerically pure and handled under inert conditions to prevent oxidation.[1]

  • Potential Cause B: Incorrect catalyst loading or hydrogen pressure.

  • Solution B:

    • Catalyst Loading: While catalytic, a sufficient amount of the rhodium complex is necessary. Typical loadings range from 0.01 to 1 mol%.

    • Hydrogen Pressure: The optimal hydrogen pressure can vary depending on the specific ligand and substrate. Experiment with a range of pressures (e.g., 1 to 50 atm) to find the best conditions for high ee.

  • Potential Cause C: Isomerization of the substrate. The (Z)-isomer is crucial for high enantioselectivity with many rhodium-phosphine catalysts.

  • Solution C:

    • Substrate Purity: Start with the pure (Z)-isomer of the dehydroamino acid.

    • Reaction Conditions: Avoid harsh conditions that could lead to isomerization before the hydrogenation is complete.

Problem 4: Slow or incomplete hydrogenation.

  • Potential Cause A: Insufficient catalyst activity.

  • Solution A:

    • Catalyst Pre-activation: In some cases, pre-forming the active catalyst by stirring the rhodium precursor and the chiral ligand in the reaction solvent under a hydrogen atmosphere before adding the substrate can improve activity.

    • Temperature: While many asymmetric hydrogenations run at room temperature, gentle heating (e.g., 30-50 °C) can sometimes increase the reaction rate without compromising enantioselectivity.

  • Potential Cause B: Poor solubility of the substrate.

  • Solution B:

    • Solvent Screening: Test a variety of solvents (e.g., methanol, ethanol, THF, dichloromethane) to find one in which the substrate and catalyst are both soluble. A solvent screen can be critical for optimizing the reaction.

Stage 3: Esterification of L-Cyclopentylalanine

Problem 5: Low yield of the methyl ester.

  • Potential Cause A: Incomplete reaction. Esterification is an equilibrium reaction.

  • Solution A:

    • Use of Thionyl Chloride: Reacting the amino acid with thionyl chloride in methanol is a highly effective method that drives the reaction to completion by converting the carboxylic acid to an acid chloride in situ, which then reacts with methanol.[2][3] The byproducts (SO2 and HCl) are gaseous and easily removed.

    • Excess Methanol: Use methanol as the solvent to ensure a large excess is present, pushing the equilibrium towards the product.

    • Anhydrous Conditions: Water will react with thionyl chloride and can hydrolyze the ester product. Ensure all glassware and reagents are dry.

  • Potential Cause B: Degradation of the product during workup.

  • Solution B:

    • Neutralization: After the reaction is complete, carefully neutralize the excess acid. For the thionyl chloride method, the product is often isolated as the hydrochloride salt, which is stable.[4] If the free base is required, use a mild base for neutralization and avoid prolonged exposure to strong basic conditions which could lead to racemization or other side reactions.

Problem 6: Racemization during esterification.

  • Potential Cause: Harsh reaction conditions, particularly strong base or high temperatures, can lead to racemization at the α-carbon.

  • Solution:

    • Mild Conditions: The thionyl chloride/methanol method is generally performed at low to ambient temperatures, which minimizes the risk of racemization.[5]

    • Avoid Strong Bases: If the free ester is needed, use a mild base for neutralization and work at low temperatures.

Stage 4: Deprotection of the N-acetyl group and Purification

Problem 7: Incomplete deprotection of the N-acetyl group.

  • Potential Cause: The amide bond of the N-acetyl group can be resistant to cleavage.

  • Solution:

    • Acidic Hydrolysis: Refluxing with aqueous acid (e.g., 6M HCl) is a standard method for deprotecting N-acetyl amino acids. The reaction time may need to be extended to ensure complete conversion. Monitor the reaction by TLC.

Problem 8: Difficulty in purifying the final product.

  • Potential Cause A: Presence of unreacted starting materials or byproducts.

  • Solution A:

    • Aqueous Workup: After deprotection, a standard aqueous workup can remove many impurities. The amino acid ester hydrochloride can be extracted into an aqueous layer, washed with an organic solvent to remove nonpolar impurities, and then the free base can be liberated and extracted into an organic solvent.

    • pH Adjustment: The purification of amino acid esters can often be achieved by careful pH adjustment to precipitate the free amino acid starting material if the deprotection is incomplete.[6]

  • Potential Cause B: The product is a salt or a free base, leading to different solubility properties.

  • Solution B:

    • Isolation as Hydrochloride Salt: The hydrochloride salt of (S)-Methyl 2-amino-3-cyclopentylpropanoate is often a stable, crystalline solid that is easier to handle and purify by recrystallization.

    • Column Chromatography: If necessary, the free base can be purified by silica gel column chromatography, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chiral ligand for the asymmetric hydrogenation of (Z)-2-acetamido-3-cyclopentylacrylic acid?

A1: The choice of ligand is critical and often substrate-dependent. Rhodium complexes with chiral bisphosphine ligands such as those from the DuPhos, JosiPhos, or TangPhos families have shown excellent performance in the asymmetric hydrogenation of dehydroamino acids.[1] It is advisable to screen a small library of ligands to identify the one that provides the highest enantioselectivity and reactivity for this specific substrate.

Q2: Can I use a chiral auxiliary-based method for the synthesis of L-cyclopentylalanine?

A2: Yes, chiral auxiliary-based methods are a powerful alternative to catalytic asymmetric hydrogenation.[7] For example, an Evans auxiliary (an oxazolidinone) can be acylated with cyclopentylacetyl chloride, and subsequent diastereoselective alkylation of the enolate with an electrophilic source of the amino group, followed by cleavage of the auxiliary, can provide the desired amino acid.[8] This method offers high stereocontrol but involves more synthetic steps compared to the catalytic approach.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) and a visualizing agent such as ninhydrin, which will stain the free amino group of the product. The disappearance of the starting amino acid spot (which typically stays at the baseline) and the appearance of a new, higher Rf product spot indicates the reaction is progressing.

Q4: What are the storage conditions for (S)-Methyl 2-amino-3-cyclopentylpropanoate?

A4: The hydrochloride salt is generally more stable than the free base. It should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. The free base is susceptible to oxidation and should be stored under an inert atmosphere at low temperatures.

IV. Experimental Workflow Diagrams

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Esterification & Deprotection Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Precursor_Reaction Erlenmeyer-Plöchl Reaction Cyclopentanecarboxaldehyde->Precursor_Reaction N-acetylglycine N-acetylglycine N-acetylglycine->Precursor_Reaction Dehydroamino_Acid (Z)-2-acetamido-3- cyclopentylacrylic acid Precursor_Reaction->Dehydroamino_Acid Hydrogenation Rh-catalyzed Asymmetric Hydrogenation Dehydroamino_Acid->Hydrogenation N-acetyl_Amino_Acid N-acetyl-L- cyclopentylalanine Hydrogenation->N-acetyl_Amino_Acid Esterification Esterification (SOCl2, MeOH) N-acetyl_Amino_Acid->Esterification N-acetyl_Ester N-acetyl-L-cyclopentylalanine methyl ester Esterification->N-acetyl_Ester Deprotection Deprotection (Acid Hydrolysis) N-acetyl_Ester->Deprotection Final_Product (S)-Methyl 2-amino-3- cyclopentylpropanoate Deprotection->Final_Product

Caption: Overall synthetic workflow for (S)-Methyl 2-amino-3-cyclopentylpropanoate.

Troubleshooting_Logic Start Low Yield or Enantioselectivity Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Recrystallize Recrystallize/ Purify Check_Purity->Recrystallize Optimize_Params Optimize T, P, Time Check_Conditions->Optimize_Params Screen_Catalysts Screen Ligands/ Increase Loading Check_Catalyst->Screen_Catalysts Improved_Result Improved Yield/ ee Recrystallize->Improved_Result Optimize_Params->Improved_Result Screen_Catalysts->Improved_Result

Caption: A logical approach to troubleshooting low yield or enantioselectivity.

V. Quantitative Data Summary

ParameterStage 2: Asymmetric HydrogenationStage 3: Esterification
Catalyst/Reagent Rhodium complex with a chiral bisphosphine ligandThionyl chloride in methanol
Typical Loading/Equivalents 0.01 - 1 mol%1.1 - 1.5 equivalents of SOCl2
Solvent Methanol, Ethanol, THF, or other polar aprotic solventsMethanol
Temperature 20 - 50 °C0 °C to reflux
Pressure 1 - 50 atm H2Atmospheric
Typical Yield >90%>95%
Typical Enantiomeric Excess >95% ee>99% (retention of configuration)

VI. Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of (Z)-2-acetamido-3-cyclopentylacrylic acid
  • In a glovebox, a pressure-rated reaction vessel is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., a derivative of DuPhos) in a 1:1.1 molar ratio.

  • Degassed methanol is added, and the mixture is stirred for 15-20 minutes to form the catalyst.

  • (Z)-2-acetamido-3-cyclopentylacrylic acid is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas (3-4 cycles).

  • The reaction is pressurized to the desired hydrogen pressure (e.g., 5 atm) and stirred vigorously at room temperature for 12-24 hours.

  • The reaction progress and enantiomeric excess are monitored by HPLC or chiral GC.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure to yield crude N-acetyl-L-cyclopentylalanine.

Protocol 2: Esterification of N-acetyl-L-cyclopentylalanine with Thionyl Chloride and Methanol
  • N-acetyl-L-cyclopentylalanine is suspended in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Thionyl chloride (1.2 equivalents) is added dropwise via a syringe. Gas evolution (HCl and SO2) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude N-acetyl-L-cyclopentylalanine methyl ester hydrochloride as a solid.

VII. References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanation. Journal of Organometallic Chemistry, 624(1-2), 24-33.

  • PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.

  • How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions? (2017). Retrieved from [Link]

  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014). Google Patents. Retrieved from

  • Peptides subjected to the thionyl chloride esterification with methanol... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of amino acid methyl esters. (2010). Google Patents. Retrieved from

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (2015). PMC. Retrieved from [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (2011). NIH. Retrieved from [Link]

  • Electronic Supplementary Information Asymmetric hydrogenation with antibody-achiral rhodium complex. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solved Preparation of N-acetyl-L-prolyl-L-phenylalanine. (2022). Chegg.com. Retrieved from [Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. (2003). PubMed. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives using a three-hindered quadrant rhodium catalyst. (2003). PubMed. Retrieved from [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2018). SciELO. Retrieved from [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2020). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2010). PMC. Retrieved from [Link]

  • PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. (1974). Google Patents. Retrieved from

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2000). NIH. Retrieved from [Link]

  • 2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. (1995). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. (2010). Green Chemistry. Retrieved from [Link]

  • Chiral auxiliary - An agent for Asymmetric Synthesis. (2018). YouTube. Retrieved from [Link]

  • Ester Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Rhodium-catalyzed and zinc(II)-triflate-promoted asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones. (2012). PubMed. Retrieved from [Link]

  • Method for producing amino acid ester hydrochloride. (2009). Google Patents. Retrieved from

  • Esterification with thionyl chloride and methanol mechanism. (2019). Brainly.in. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. The methodologies and principles discussed are grounded in established chemical practices to ensure both purity and stereochemical integrity of the final compound.

Section 1: Core Purification Strategy & Common Physical State Issues

Q1: What is the primary recommended method for purifying crude this compound?

A: The most effective and widely applicable method for purifying amino acid ester hydrochlorides is recrystallization . This technique leverages differences in solubility between the desired compound and impurities at varying temperatures to achieve high purity.

Expertise & Experience: this compound is a salt, making it crystalline and generally possessing good solubility in polar protic solvents like short-chain alcohols (methanol, ethanol) and poor solubility in nonpolar solvents (ethers, alkanes). The key to successful recrystallization is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows for the product to crystallize out upon cooling, leaving impurities behind in the mother liquor.

A common starting point for aliphatic amino acid ester hydrochlorides involves dissolving the crude material in a minimal amount of a hot polar solvent (e.g., methanol, isopropanol) and then inducing crystallization by cooling or by the addition of a nonpolar "anti-solvent" (e.g., diethyl ether, ethyl acetate, tetrahydrofuran)[1].

Protocol: Single-Solvent Recrystallization

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add a small volume of a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring.

  • Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.

  • For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Q2: My purified product is a persistent oil or fails to crystallize. What are the likely causes and solutions?

A: The failure of an amino acid ester hydrochloride to crystallize, often resulting in an oil, is a common issue typically caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent.

Expertise & Experience: Impurities such as unreacted starting materials, by-products, or even residual water or solvent can act as "eutectic-melters," lowering the melting point and inhibiting crystallization. The cyclopentyl group in the target molecule also imparts a degree of lipophilicity, which can sometimes favor an oiled-out state if the solvent system is not optimized.

Troubleshooting Steps:

  • Confirm Anhydrous Conditions: Water is a major inhibitor of crystallization for many organic salts. Ensure all solvents are anhydrous and the reaction work-up was performed under dry conditions. If water contamination is suspected, co-evaporation with an anhydrous solvent like toluene (roto-evaporation) can help remove residual moisture.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If a small amount of pure, crystalline product is available, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Re-evaluation: If oiling out persists, the chosen solvent may be too good a solvent. The goal is to find a system where the product is only sparingly soluble at lower temperatures. Refer to the solvent selection workflow below.

  • Re-purification: The crude material may be too impure for effective crystallization. Consider a preliminary purification step, such as a wash or an extraction, to remove gross impurities before attempting recrystallization[2]. For instance, dissolving the crude product in a minimal amount of water, adjusting the pH to be slightly basic (pH ~8-9) with a mild base like sodium bicarbonate, and extracting with a solvent like ethyl acetate can remove non-basic organic impurities. The desired product remains in the aqueous layer and can be re-isolated after re-acidification, though this should be done cautiously to avoid ester hydrolysis.

Workflow for Recrystallization Solvent Selection

G start Start: Crude Oily or Impure Product test_solubility Test Solubility of Small Sample in Various Solvents (e.g., IPA, EtOAc, Et2O, THF) start->test_solubility soluble_cold Is it soluble at room temp? test_solubility->soluble_cold soluble_hot Is it soluble when hot? soluble_cold->soluble_hot No too_soluble Too soluble. Use as 'Solvent' in a Solvent/Anti-Solvent Pair. soluble_cold->too_soluble Yes good_single_solvent Good Candidate for Single-Solvent Recrystallization soluble_hot->good_single_solvent Yes insoluble Insoluble in hot solvent. Try a more polar solvent. soluble_hot->insoluble No find_antisolvent Find an 'Anti-Solvent' (Product is insoluble in it) too_soluble->find_antisolvent perform_antisolvent Perform Anti-Solvent Recrystallization: Dissolve in 'Solvent' (hot), add 'Anti-Solvent' dropwise until cloudy, then cool. find_antisolvent->perform_antisolvent

Caption: A decision tree for selecting an appropriate recrystallization method.

Section 2: Troubleshooting Specific Impurities

Q3: My analytical data (e.g., NMR, HPLC) shows the presence of unreacted (S)-2-amino-3-cyclopentylpropanoic acid. How can I remove this?

A: The unreacted starting amino acid is a common process-related impurity.[3][4] Its removal is straightforward due to the significant difference in properties between the free amino acid and its methyl ester hydrochloride.

Expertise & Experience: The key difference is the free carboxylic acid group in the starting material versus the methyl ester in the product. This makes the starting material zwitterionic and gives it very different solubility characteristics. While the ester hydrochloride is soluble in alcohols, the free amino acid is generally much less soluble in organic solvents but soluble in aqueous media.

Protocol: Purification by Slurrying/Washing

  • Principle: This method relies on finding a solvent that will dissolve the desired ester hydrochloride but not the unreacted amino acid.

  • Procedure:

    • Place the crude product in a flask.

    • Add a solvent in which the product is soluble but the amino acid is not (e.g., dichloromethane or a mixture like isopropanol/diethyl ether).

    • Stir the mixture vigorously (slurry) at room temperature for 30-60 minutes.

    • The unreacted amino acid should remain as a solid.

    • Filter the mixture. The solid filtrate is the impurity, and the liquid filtrate contains your desired product.

    • Evaporate the solvent from the filtrate to recover the purified product, which can then be recrystallized as described in Q1.

Data Summary: Solvent Properties for Separation

Solvent/System Product Solubility Starting Amino Acid Solubility Application
Isopropanol (IPA) Good (especially when hot) Low Recrystallization
Diethyl Ether (Et₂O) Very Low Very Low Anti-solvent, washing crystals
Dichloromethane (DCM) Moderate Very Low Slurry/Wash

| Ethyl Acetate (EtOAc) | Low | Very Low | Anti-solvent, washing crystals[5] |

Q4: My product is discolored (yellow to brown). How can I fix this?

A: Discoloration typically arises from high-temperature reactions, extended reaction times, or impurities from reagents like thionyl chloride which can generate colored by-products.[6]

Expertise & Experience: Decolorization is usually achieved by treating a solution of the crude product with activated carbon. The high surface area and porous structure of activated carbon allow it to adsorb the large, often conjugated molecules responsible for color, while the smaller product molecules remain in solution.

Protocol: Activated Carbon Treatment

  • Dissolve the discolored product in the minimum amount of hot solvent you would use for recrystallization (e.g., methanol or isopropanol).

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.

  • Heat the mixture at reflux for 5-10 minutes with stirring.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is recommended.

  • The resulting colorless filtrate can then be cooled to induce crystallization as per the standard recrystallization protocol.

Section 3: Addressing Chiral Purity

Q5: How do I assess the enantiomeric purity of my final product?

A: Standard chromatographic techniques like TLC and conventional HPLC cannot distinguish between enantiomers. Specialized techniques are required, with chiral HPLC being the gold standard for determining enantiomeric excess (e.e.).

Expertise & Experience: Enantiomeric purity is critical for pharmaceutical compounds, as different enantiomers can have different pharmacological or toxicological profiles.[7] Chiral HPLC uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acid esters, polysaccharide-based CSPs are often effective.[8] Alternatively, pre-column derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column.[9]

Protocol: General Approach for Chiral HPLC Analysis

  • Method Development: Select a suitable chiral column (e.g., Chiralpak® series) based on literature for similar amino acid derivatives.[7][10]

  • Sample Preparation: Prepare a dilute solution of the this compound in the mobile phase. Also prepare a solution of the racemic mixture (if available) to identify the retention times of both the (S) and (R) enantiomers.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

  • Confirmation: Methods like Gas Chromatography (GC) on a chiral column or Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be used for confirmation.

Logical Flow of Impurity Generation and Removal

G cluster_synthesis Synthesis Step cluster_impurities Potential Impurities cluster_purification Purification Step start_material (S)-2-amino-3- cyclopentylpropanoic acid reaction Esterification Reaction start_material->reaction reagents Esterification Reagents (e.g., MeOH/SOCl2 or MeOH/TMSCl) reagents->reaction unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction enantiomer (R)-Enantiomer (Racemization) reaction->enantiomer Harsh Conditions (Heat/Strong Acid) byproducts Colored By-products reaction->byproducts Side Reactions slurry_wash Slurry/Wash (e.g., with DCM) unreacted_sm->slurry_wash Removed by chiral_hplc Chiral HPLC Analysis (Analytical Control) enantiomer->chiral_hplc Quantified by carbon_treat Activated Carbon Treatment byproducts->carbon_treat Removed by recrystallization Recrystallization slurry_wash->recrystallization final_product Pure (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl chiral_hplc->final_product Verifies carbon_treat->recrystallization recrystallization->final_product

Caption: Sources of common impurities and corresponding purification steps.

Q6: My product shows significant racemization. What are the likely causes and how can I prevent this?

A: Racemization, the formation of the unwanted (R)-enantiomer from the desired (S)-enantiomer, can occur under harsh reaction conditions, particularly with prolonged exposure to strong acids or high temperatures.[6]

Expertise & Experience: The alpha-proton of amino acids and their esters is acidic and can be abstracted under certain conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization. The esterification reaction itself, if not controlled properly, is a primary source of this issue.

Prevention & Mitigation Strategies:

  • Milder Esterification Conditions: Instead of the traditional harsh thionyl chloride/methanol reflux method, consider using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is known to be very mild and efficient, minimizing the risk of racemization.[11][12]

  • Temperature Control: During the esterification reaction and any subsequent purification steps involving heat, maintain the lowest effective temperature and minimize the heating time. For thionyl chloride methods, adding the reagent at low temperatures (0-5 °C) before allowing the reaction to proceed at ambient temperature is a common practice to control exotherms and reduce side reactions.[6]

  • Avoid Strong Base: During work-up or purification, avoid using strong bases (like NaOH) to free-base the ester, as this can promote racemization and also ester hydrolysis. If a basic wash is necessary, use a mild inorganic base like sodium bicarbonate.

  • Purification of Enantiomers: It is important to note that standard recrystallization will not separate enantiomers. If racemization has occurred, the enantiomers will co-crystallize. Separation would require preparative chiral chromatography, which is a complex and costly process. Therefore, preventing racemization during synthesis is the most critical step.

Section 4: Final Product Characterization

Q7: What analytical techniques are essential for confirming the purity, identity, and quality of the final product?

A: A panel of analytical techniques should be used to provide a comprehensive characterization of the final compound. No single technique is sufficient to confirm structure, purity, and stereochemistry.

Expertise & Experience: A combination of spectroscopic and chromatographic methods provides orthogonal data, ensuring a high degree of confidence in the product's quality. This is standard practice in the pharmaceutical industry.

Summary of Recommended Analytical Methods

Technique Purpose Expected Outcome for (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl
¹H and ¹³C NMR Structural Confirmation & Chemical Purity Correct chemical shifts, integration values, and coupling patterns for all protons and carbons. Absence of signals from starting materials or major impurities.
Mass Spectrometry (MS) Molecular Weight Confirmation Detection of the molecular ion corresponding to the free base of the ester.
HPLC (Achiral) Chemical Purity Assessment A single major peak for the main component, with purity typically >98% (area %).
Chiral HPLC Enantiomeric Purity Assessment A single major peak corresponding to the (S)-enantiomer, with enantiomeric excess (e.e.) typically >99%.[7][8]
FT-IR Spectroscopy Functional Group Identification Characteristic absorptions for N-H (amine salt), C=O (ester), and C-O bonds.

| Elemental Analysis | Elemental Composition | The percentage of C, H, N, and Cl should match the theoretical values for the molecular formula. |

These analytical methods, when used in combination, provide a robust validation of the successful purification of this compound.[13][14][15]

References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
  • Amino Acid and Peptide Chiral Separ
  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • What is the alternate process for preparing ester hydrochloride?
  • Method for producing amino acid ester hydrochloride.
  • Amino Acid Analysis Methods.
  • Analytical methods for amino acid determin
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

Sources

Technical Support Center: Amino Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino acid ester synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the esterification of amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in amino acid esterification, particularly the Fischer-Speier esterification, are most often due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. To drive the reaction to completion, the equilibrium must be shifted towards the products according to Le Châtelier's principle.

Causality & Solutions:

  • Water Presence: The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1]

    • Solution 1: Excess Alcohol: Use the alcohol reactant as the solvent. A large molar excess of alcohol will shift the equilibrium forward.[1][2][3]

    • Solution 2: Water Removal: For reactions in a non-alcohol solvent, remove water as it forms. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1] A patented method also describes improving yields by continuously adding fresh alcohol to the reaction mixture while simultaneously distilling off the alcohol-water mixture to effectively remove the water byproduct.[4]

  • Incomplete Reaction: The zwitterionic nature of amino acids can make them poorly soluble in alcohols, slowing the reaction rate.[5]

    • Solution: Ensure the amino acid is fully suspended and vigorously stirred. For some poorly soluble amino acids, extending the reaction time may be necessary.[6]

  • Suboptimal Temperature: Temperature can significantly impact yield. While heating is necessary, excessive temperatures can sometimes be detrimental. For instance, in one study of a specific H₂SO₄-catalyzed method, increasing the desolvation gas temperature from 150°C to 300°C led to a drastic reduction in yield.[7] While reaction conditions vary, finding the optimal temperature for your specific system is crucial.

Q2: I suspect my product is contaminated with unreacted amino acid. How can I confirm this and remove it?

A2: This is the most common impurity. Confirmation and removal are straightforward due to the significant difference in properties between the zwitterionic amino acid and the amino acid ester salt.

Confirmation:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting amino acid is highly polar and will have a very low Retention Factor (Rf), remaining near the baseline. The amino acid ester product is significantly less polar and will have a much higher Rf value.

    • Recommended Stains:

      • Ninhydrin: Stains both the starting material and the product, as both contain a primary or secondary amine.[8]

      • Bromocresol Green: This stain is specific to acidic groups. It will produce a yellow spot on a blue background for the unreacted carboxylic acid, but will not react with the ester product, providing unambiguous confirmation.[8]

Removal:

  • Workup & Extraction: The standard procedure isolates the amino acid ester as a hydrochloride or sulfate salt. Unreacted amino acid has very different solubility. After removing the excess alcohol under reduced pressure, the resulting crude salt can often be purified by trituration or recrystallization.

  • Aqueous Extraction (for the free ester): If you need the free ester (not the salt), a carefully controlled liquid-liquid extraction is effective. The crude reaction mixture is dissolved in water, and an organic solvent (e.g., dichloromethane, ethyl acetate) is added. A base (e.g., sodium bicarbonate, sodium hydroxide solution) is added dropwise to neutralize the solution.

    • Critical Control Point: The pH of the aqueous layer must be carefully maintained between 7 and 8.[9][10]

      • pH > 8: Risks rapid hydrolysis of the desired ester product back to the amino acid.[9][10]

      • pH < 7: The amino acid ester remains protonated as the salt and will not be efficiently extracted into the organic layer.[9] The unreacted amino acid, being zwitterionic, will remain in the aqueous layer at this pH.

Q3: My product's optical rotation is low, suggesting racemization. Why does this happen and how can it be prevented?

A3: Racemization, the conversion of the desired L-enantiomer to a mixture of L- and D-isomers, is a critical issue, especially in pharmaceutical applications. It occurs via the deprotonation of the α-carbon to form a planar enolate intermediate, which can be re-protonated from either face.

Causality & Prevention:

  • Basic Conditions: The α-proton of an amino acid ester is susceptible to abstraction by a base. Exposure to strong basic conditions, especially for prolonged periods, increases the risk of racemization.[11]

    • Prevention: When neutralizing the ester salt to obtain the free ester, use a mild base like sodium bicarbonate and avoid excess. Perform extractions quickly and at low temperatures (0-25 °C) to minimize the exposure time to basic conditions.[9][10]

  • Activating Agents: In peptide synthesis, which shares mechanistic similarities, certain activating agents are known to cause a high degree of racemization.[12] While less common in simple esterification, the choice of reagents can be a factor.

    • Prevention: For standard esterifications (e.g., Fischer), this is less of a concern. However, if using coupling agents, consider adding a racemization inhibitor such as 1-hydroxybenzotriazole (HOBt).[12]

  • Purification: Recrystallization is an excellent method for purification. The crystal lattice of the desired enantiomer will often exclude the undesired enantiomer, leading to an increase in enantiomeric purity.[11]

Confirmation:

  • Chiral HPLC: The most reliable method for quantifying the amount of D-isomer is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique can separate and quantify the D- and L-enantiomers.[13][14]

Troubleshooting Guides

Guide 1: Issue - Presence of an Unexpected, Less Polar Side Product

You observe a significant spot on your TLC plate that is less polar than your starting material but distinct from your desired ester. This could be a dipeptide-related species.

Under certain conditions, particularly with highly reactive intermediates, the amino group of one molecule can attack the activated carboxyl group of another, forming a peptide bond. When using thionyl chloride (SOCl₂), the initially formed aminoacyl chloride is highly reactive. This intermediate can cyclize with another molecule to form a stable six-membered ring called a diketopiperazine (a cyclic dipeptide).[15]

G cluster_0 Problem Diagnosis TLC Unexpected non-polar spot observed on TLC Reagent Was Thionyl Chloride (SOCl₂) used? TLC->Reagent MS_Analysis Analyze crude product by MS Reagent->MS_Analysis Yes Alternative Consider other side reactions (e.g., N-acylation if anhydride used). Reagent->Alternative No Mass_Match Does mass match [2 * (M_ester - H₂O)] or [2 * (M_AA - 2*H₂O)]? MS_Analysis->Mass_Match Conclusion Side product is likely Diketopiperazine. Mass_Match->Conclusion Yes Mass_Match->Alternative No

Caption: Diagnostic workflow for identifying diketopiperazine side products.

  • Modify Reagent Addition: The reaction between thionyl chloride and alcohol is highly exothermic. Uncontrolled temperature can promote side reactions.

    • Protocol: Add thionyl chloride dropwise to the cold alcohol (0-5 °C) before adding the amino acid.[15][16] This pre-forms the reactive species (likely HCl and methyl sulfite) in a controlled manner. Once the exotherm has subsided, the amino acid can be added.

  • Alternative Reagents: If diketopiperazine formation is persistent, consider a different esterification method.

    • TMSCl Method: Using trimethylchlorosilane (TMSCl) in methanol is a very mild and efficient method that generates HCl in situ and generally proceeds at room temperature, minimizing side reactions.[6]

    • Acid Catalysis (H₂SO₄ or HCl gas): The classic Fischer esterification is less prone to this specific side reaction as it does not form a highly reactive acyl chloride intermediate.[1][2]

Guide 2: Issue - Reaction Fails to Go to Completion (Monitored by TLC/NMR)

Even after extended reaction times, you see a significant amount of starting material remaining.

  • Catalyst Deactivation: Water is the enemy of most esterification catalysts. Any moisture in the starting materials or solvent can hydrolyze the catalyst or interfere with the reaction.

  • Poor Solubility: As mentioned in the FAQs, the zwitterionic nature of amino acids leads to poor solubility in organic solvents, which can severely limit the reaction rate.[5][6]

  • Equilibrium Limitation: The reaction may have simply reached its equilibrium point without specific measures to drive it forward.[1]

This protocol is designed to maximize reaction completion and minimize side products.

Materials:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Drying tube (CaCl₂) or Nitrogen/Argon inlet

  • Amino Acid (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)[15][16]

Procedure:

  • Setup: Equip a dry round-bottom flask with a stir bar and a dropping funnel. Place the flask in an ice bath. Ensure the apparatus is protected from atmospheric moisture with a drying tube or inert gas.

  • Reagent Addition: Add anhydrous methanol to the flask. Slowly add the thionyl chloride dropwise via the dropping funnel to the stirred methanol at 0-5 °C.[15] Causality: This step is critical. Adding SOCl₂ to the alcohol first allows the highly exothermic reaction to be controlled. It generates the necessary acidic environment (HCl) and reactive intermediates before the sensitive amino acid is introduced.

  • Amino Acid Addition: Once the thionyl chloride addition is complete and the initial exotherm has subsided, add the amino acid to the cold solution in one portion.[15]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until the reaction is complete (monitor by TLC). Gentle warming to 40 °C can be applied if the reaction is slow, but should be done cautiously.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The product is typically obtained as the hydrochloride salt and can be purified further by recrystallization.[6][15]

Impurity TypeIdentification MethodKey IndicatorPurification MethodEfficacy
Unreacted Amino Acid TLC with Bromocresol GreenYellow spot at baseline (Rf ~0)Recrystallization or pH 7-8 ExtractionExcellent
D-Enantiomer Chiral HPLCSecond peak corresponding to D-isomerCareful RecrystallizationGood to Excellent
Diketopiperazine Mass SpectrometryM/z = 2 x M(AA) - 2 x M(H₂O)Column ChromatographyGood
Inorganic Salts NMR / Ash TestAbsence of organic signals / ResidueRecrystallization / ExtractionExcellent

Visualizing the Purification Workflow

This diagram illustrates the decision-making process during the workup and purification phase.

G cluster_1 Post-Reaction Workup & Purification Start Reaction Complete (Crude Mixture) Evap 1. Concentrate under Reduced Pressure Start->Evap Crude_Salt Crude Ester Hydrochloride Salt Evap->Crude_Salt Purity_Check 2. Assess Purity (TLC, NMR) Crude_Salt->Purity_Check Pure Product is Pure Purity_Check->Pure High Purity Impure Impurities Detected Purity_Check->Impure Low Purity Free_Ester_Needed Is the Free Ester Required? Pure->Free_Ester_Needed Recrystal 3a. Recrystallize (e.g., from MeOH/Ether) Impure->Recrystal Final_Product_Salt Pure Ester Hydrochloride Recrystal->Final_Product_Salt Extraction 3b. Dissolve in H₂O, add Org. Solvent Adjust pH to 7-8 with Base Extract & Dry Organic Layer Free_Ester_Needed->Extraction Yes Free_Ester_Needed:e->Final_Product_Salt:w No Final_Product_Free Pure Free Ester Extraction->Final_Product_Free Final_Product_Salt->Free_Ester_Needed

Caption: General workflow for the purification of amino acid esters.

References

  • Di Donna, L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tsunoda, K., et al. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent 5,374,765.
  • Asahi Kasei Fine Chemical Co. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • Kadaboina, A., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3416-3424. Available at: [Link]

  • Sumitomo Chemical Company. (2009). Method for producing amino acid ester hydrochloride. Japan Patent JP4356292B2.
  • Various Authors. (2012). What is the alternate process for preparing ester hydrochloride?. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. Available at: [Link]

  • Various Authors. (2017). Racemization in amino acids?. ResearchGate. Available at: [Link]

  • Science123. (2019). Monitoring amino acid esterification. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. ResearchGate. Available at: [Link]

  • Various Authors. (2020). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. Available at: [Link]

  • Fisher, G. H., et al. (1992). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

  • MedChemMario. (2020). How can I improve the yield of my Fischer Esterification?. Reddit. Available at: [Link]

  • Tuno, M., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(9), 15819-15828. Available at: [Link]

  • Ajinomoto Co., Inc. (1995). Method for preparing amino acid esters. U.S. Patent 5,424,476.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Tsunoda, K., et al. (2001). Method for extracting amino acid ester. European Patent EP 0474096 B2. Available at: [Link]

  • Various Authors. (2019). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Lam, S. (1986). Stereoselective D- and L-amino acid analysis by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 379, 1-33. Available at: [Link]

  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Automated Analysis of Thirty-seven D/L-amino Acids using Liquid Chromatography with Fluorescence Detection and Its Application to Liquor Samples. Available at: [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Available at: [Link]

  • Pearson. (n.d.). In the Fischer esterification mechanism, what is the first step when reacting an amino acid carboxylic acid group with an alcohol?. Available at: [Link]

  • Various Authors. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Leah4sci. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. Available at: [Link]

  • Vincent Stevenson. (2018). NMR Analysis of Amino Acids. YouTube. Available at: [Link]

  • European Patent Office. (2001). Method for extracting amino acid ester. EP0474096B1. Available at: [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Various Authors. (2005). [TLC] Analysis of amino esters by TLC. Chromatography Forum. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • Di Donna, L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]

  • Various Authors. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Various Authors. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (2022). Characterization of Low-Level D-amino acid Isomeric Impurities of Semaglutide Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Phillips, A., et al. (2021). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Journal of Chemical Education. Available at: [Link]

  • Various Authors. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]

  • Pearson. (n.d.). In the Fischer esterification mechanism, what is the first step when reacting an amino acid carboxylic acid group with an alcohol?. Pearson+. Available at: [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • Various Authors. (1998). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. PubMed. Available at: [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Geochimica et Cosmochimica Acta. Available at: [Link]

Sources

Technical Support Center: Chiral Integrity in Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing chiral amino esters while maintaining stereochemical purity. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge that can undermine the efficacy and safety of pharmaceutical compounds.

This document provides in-depth, field-proven insights into the mechanisms of racemization and offers robust troubleshooting strategies and preventative protocols to ensure the chiral integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes racemization during amino acid coupling?

The predominant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs after the carboxylic acid is activated by a coupling reagent. The carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl group, forming a planar, achiral oxazolone ring. The proton at the Cα position (the stereocenter) becomes highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent attack by the amino ester nucleophile on this achiral intermediate results in a racemic or epimerized product.[1][2][3]

Q2: Which N-terminal protecting group is best for preventing racemization?

Urethane-based protecting groups such as Boc (tert-Butoxycarbonyl) , Fmoc (Fluorenylmethyloxycarbonyl) , and Cbz (Carboxybenzyl) are highly effective at suppressing racemization.[1][4] The electronic structure of the urethane linkage disfavors the formation of the oxazolone intermediate because the lone pair on the nitrogen atom is delocalized into the urethane carbonyl, making the amide nitrogen less nucleophilic.[1] In contrast, simple N-acyl groups (e.g., Acetyl, Benzoyl) significantly increase the tendency for racemization.[1][5]

Q3: Can my choice of coupling reagent increase the risk of racemization?

Absolutely. The choice of coupling reagent is a critical factor.

  • Carbodiimides (e.g., DCC, EDC, DIC) on their own lead to highly reactive O-acylisourea intermediates that are very prone to racemization.[5][6] It is mandatory to use them with racemization-suppressing additives.[1][5][6]

  • Onium Salts (e.g., HBTU, HATU, PyBOP, COMU) are generally more efficient and lead to lower levels of racemization than carbodiimides alone.[1][6] Reagents like HATU and COMU are often preferred for sensitive couplings due to their high reactivity and kinetic efficiency, which can outcompete the rate of racemization.[1][7]

Q4: Why are additives like HOBt, HOAt, or OxymaPure used with coupling reagents?

Additives are essential, especially when using carbodiimides, to suppress racemization and improve coupling efficiency.[1][5] They function by rapidly converting the highly reactive, racemization-prone activated intermediate (like O-acylisourea) into a more stable, yet still reactive, active ester (e.g., an OBt or OAt ester).[5][8] This new intermediate is less susceptible to oxazolone formation.

  • HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective than HOBt at both accelerating coupling and suppressing racemization.[1][8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a modern, non-explosive alternative to HOBt and HOAt that provides excellent coupling rates with minimal racemization.[1][7][8][9]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental issues and provides detailed, actionable solutions and protocols.

Guide 1: High Epimerization Detected in Product

Problem: Chiral HPLC or NMR analysis of your purified amino ester or dipeptide shows a significant percentage of the undesired D-enantiomer (epimer).

Root Cause Analysis & Solutions:

The primary suspect is the formation and subsequent deprotonation of an oxazolone intermediate. Several factors in your reaction conditions could be promoting this pathway.

High racemization is often linked to suboptimal activation.

  • Insight: The goal is to have the rate of aminolysis (coupling) be significantly faster than the rate of racemization. Onium salt reagents based on HOAt or Oxyma (like HATU or COMU) are designed for this purpose.[1][7]

  • Solution: If you are using a carbodiimide like DIC alone, immediately switch to a combination protocol such as DIC/OxymaPure . If you are using an older onium salt like HBTU and still see epimerization, consider upgrading to HATU or COMU , which often show superior performance, especially for sensitive amino acids.[1][7]

Table 1: Comparative Performance of Coupling Additives

Additive Relative Racemization Suppression Coupling Rate Safety Profile
None (Carbodiimide only) Very Poor Moderate Favorable
HOBt Good Good Explosive Hazard [1]
HOAt Excellent Very Good Explosive Hazard [1][8]

| OxymaPure | Excellent[1][8] | Very Good[1] | Favorable (Non-explosive)[1][8] |

The type and amount of base used can dramatically influence racemization.[5]

  • Insight: The base's role is to neutralize protonated species, but an overly strong or unhindered base can directly abstract the α-proton from the oxazolone intermediate, locking in the racemized state.[3]

  • Hierarchy of Bases (Least to Most Racemizing):

    • 2,4,6-Collidine (TMP): A sterically hindered, weaker base. Highly recommended for fragment couplings or with racemization-prone residues.[1][5]

    • N-Methylmorpholine (NMM): A good general-purpose base with moderate basicity.[5]

    • Diisopropylethylamine (DIEA/DIPEA): Commonly used but more basic and can increase racemization risk compared to NMM or Collidine.[1][5]

    • Triethylamine (TEA): Strong basicity and small steric profile; generally should be avoided in sensitive couplings.[5]

  • Solution: Switch from DIEA or TEA to a weaker or more hindered base like NMM or 2,4,6-Collidine .[1][5] Use the minimum necessary equivalents of base—typically 1-2 equivalents depending on the salt form of your starting materials.

Kinetics play a crucial role.

  • Insight: Racemization is a chemical reaction with its own activation energy. Lowering the temperature slows down all reactions, but often slows the rate of racemization more significantly than the rate of coupling.[10] Furthermore, the longer an activated amino acid exists before it couples, the greater the opportunity for racemization.[11]

  • Solution:

    • Lower the Temperature: Start your reaction at 0 °C or even -15 °C. Add the coupling reagent at this low temperature, allow a brief pre-activation period if required by the protocol, then add your amino ester. Let the reaction slowly warm to room temperature.

    • Minimize Pre-activation Time: Avoid long pre-activation steps where the activated acid is left stirring without the nucleophile. For onium salt reagents, a pre-activation of 1-5 minutes is typically sufficient.[11] Some protocols avoid pre-activation entirely (in-situ activation).

The reaction medium can stabilize intermediates that lead to racemization.

  • Insight: Polar aprotic solvents like DMF and NMP are excellent at solvating charged intermediates, which can stabilize the enolate form of the oxazolone, thereby promoting racemization.[10]

  • Solution: If your substrates are soluble, consider switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) .[10][11] These solvents are less likely to promote racemization.

Guide 2: Protocol for Low-Racemization Coupling

This protocol utilizes modern reagents and best practices to synthesize a dipeptide ester with minimal risk of epimerization.

Objective: Couple Fmoc-L-His(Trt)-OH to H-L-Leu-OMe·HCl (Histidine is notoriously prone to racemization).[11][12]

Materials:

  • Fmoc-L-His(Trt)-OH (1.0 eq)

  • H-L-Leu-OMe·HCl (1.0 eq)

  • HATU (1.0 eq)[13]

  • 2,4,6-Collidine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-L-His(Trt)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add 2,4,6-Collidine (2.0 eq) to the cooled solution. The first equivalent neutralizes the HCl salt of the amino ester, and the second facilitates the coupling.

  • Pre-Activation: Stir the mixture at 0 °C for 2-3 minutes. Do not exceed 5 minutes.

  • Nucleophile Addition: Add H-L-Leu-OMe·HCl (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amino acid is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Analyze the final product's stereochemical purity using chiral HPLC.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key racemization pathway and a decision-making workflow for optimizing your synthesis.

Mechanism of Oxazolone Formation

// Node Definitions AA [label="N-Acyl Amino Acid\n(Chiral)", fillcolor="#F1F3F4", fontcolor="#202124"]; Act_AA [label="Activated Acid\n(Chiral, Reactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="Oxazolone Intermediate\n(Planar, Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Product [label="Desired Peptide\n(Chiral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rac_Product [label="Racemized Peptide\n(Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions AA -> Act_AA [label=" Coupling Reagent\n(e.g., DIC, HATU) "]; Act_AA -> Oxazolone [label=" Intramolecular\nCyclization ", color="#EA4335"]; Act_AA -> Product [label=" + Amino Ester (Nu:)\n(Fast Coupling) ", color="#34A853", penwidth=2]; Oxazolone -> Rac_Product [label=" + Amino Ester (Nu:) ", color="#FBBC05"]; Oxazolone -> Oxazolone [label=" Base-catalyzed\nα-proton abstraction ", dir=back, constraint=false, color="#EA4335"];

// Invisible nodes for layout {rank=same; AA; Product;} {rank=same; Act_AA; Rac_Product;} {rank=same; Oxazolone;} } dot Caption: The oxazolone pathway is the main cause of racemization.

Decision Workflow for Minimizing Racemization

// Node Definitions Start [label="Start: Planning Synthesis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAA [label="Is the Amino Acid\nprone to racemization?\n(e.g., His, Cys)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protect [label="Use Urethane PG\n(Boc, Fmoc, Cbz)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Select Coupling Reagent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Select Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Select Solvent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Set Conditions:\n- Temp: 0°C to RT\n- Minimize pre-activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Standard [label="Standard Protocol:\n- Reagent: HBTU/DIC+Oxyma\n- Base: NMM/DIEA\n- Solvent: DMF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimized [label="Optimized Protocol:\n- Reagent: HATU/COMU\n- Base: Collidine/NMM\n- Solvent: DCM/THF", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Protect; Protect -> CheckAA; CheckAA -> Reagent; Reagent -> Base; Base -> Solvent; Solvent -> Conditions;

// Decision Paths CheckAA -> Standard [label=" No "]; CheckAA -> Optimized [label=" Yes ", color="#EA4335", fontcolor="#EA4335"]; Reagent -> Standard [label=" Standard "]; Reagent -> Optimized [label=" Sensitive ", color="#EA4335", fontcolor="#EA4335"]; Base -> Standard [label=" Standard "]; Base -> Optimized [label=" Sensitive ", color="#EA4335", fontcolor="#EA4335"]; Solvent -> Standard [label=" High Solubility\nNeeded "]; Solvent -> Optimized [label=" Substrates are\nSoluble in DCM ", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: A workflow for selecting reaction conditions.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Subirós-Funosas, A., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Del Valle, J. R. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Subirós-Funosas, A., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • J-STAGE. (2012). Factor of epimerization - Solvent. [Link]

  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Perkin Trans. 1. [Link]

  • Han, Y., & Li, W. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • Mohd, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

Sources

Technical Support Center: Navigating Side Reactions in Peptide Coupling with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of side reactions during the peptide coupling of sterically hindered amino acids. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your peptide synthesis endeavors.

Introduction: The Challenge of Steric Hindrance

Incorporating sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, is a valuable strategy for modulating the conformational properties, biological activity, and pharmacological profiles of synthetic peptides.[1][2] However, the bulky nature of these residues significantly impedes the formation of peptide bonds, leading to slower reaction rates and an increased propensity for undesirable side reactions.[3][4] This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Epimerization and Racemization

Q1: I'm observing a significant amount of a diastereomeric impurity in my crude peptide analysis. What is the likely cause and how can I prevent it?

A1: The presence of a diastereomeric impurity strongly suggests that epimerization, a change in the configuration at the α-carbon of the amino acid being coupled, has occurred.[5] This is one of the most common side reactions, particularly when coupling peptide fragments or sterically hindered residues.[6][7]

Underlying Cause: Epimerization (or racemization for a single amino acid) typically proceeds through two main mechanisms during peptide synthesis.[5][6]

  • Oxazolone Formation: The activated carboxyl group of the amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is prone to deprotonation at the α-carbon in the presence of a base, leading to a loss of stereochemical integrity.[6]

  • Direct α-Hydrogen Abstraction: A strong base in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid, again leading to a loss of chirality.[5]

Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and generally maintain the optical purity of single amino acids upon activation.[6] However, the risk of epimerization increases significantly when coupling peptide fragments or when the reaction conditions are harsh.[6]

Troubleshooting Workflow for Epimerization

Epimerization_Troubleshooting start Epimerization Detected q1 Which base are you using? start->q1 q2 What is your coupling reagent? start->q2 a1_strong Strong Base (e.g., DIPEA) q1->a1_strong Identify sol1 Switch to a weaker, sterically hindered base like 2,4,6-collidine. a1_strong->sol1 Action end_node Reduced Epimerization sol1->end_node a2_carbodiimide Carbodiimide (DCC/DIC) alone q2->a2_carbodiimide Identify a2_onium Onium Salt (HATU/HBTU) q2->a2_onium Identify sol2 Always use carbodiimides with an additive like OxymaPure or HOBt to suppress racemization. a2_carbodiimide->sol2 Action sol2->end_node q3 Are you pre-activating for an extended period? a2_onium->q3 a3_yes Yes q3->a3_yes Yes sol3 Minimize pre-activation time or add the coupling reagent directly to the resin-bound amine. a3_yes->sol3 Action sol3->end_node

Caption: Troubleshooting workflow for epimerization.

Mitigation Strategies:

  • Choice of Base: If using a strong, non-hindered base like Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as 2,4,6-collidine.[5][6]

  • Coupling Reagents and Additives:

    • When using carbodiimides like DCC or DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[6][8] These additives react with the activated amino acid to form active esters that are less prone to racemization.[8] OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[6]

    • For particularly difficult couplings, consider using coupling reagents that generate amino acid fluorides in situ, such as TFFH, which are well-suited for sterically hindered α,α-disubstituted amino acids.[6]

  • Reaction Temperature: Perform the coupling at a lower temperature, if possible, as higher temperatures can increase the rate of epimerization.[6]

  • Solvent Choice: Less polar solvents may help suppress epimerization.[9]

Diketopiperazine (DKP) Formation

Q2: My synthesis is failing after the second amino acid, and I'm seeing a cyclic dipeptide in my mass spectrometry analysis. What is happening?

A2: This is a classic case of diketopiperazine (DKP) formation.[10] This side reaction is highly sequence-dependent and occurs after the coupling of the second amino acid in solid-phase peptide synthesis (SPPS).

Underlying Cause: After the N-terminal Fmoc group of the second amino acid is removed, the newly liberated free amine can perform an intramolecular nucleophilic attack on the ester linkage of the first amino acid to the resin. This attack cleaves the dipeptide from the solid support, forming a stable six-membered cyclic dipeptide, the diketopiperazine.[10][11] This terminates the peptide chain prematurely.

Sequences containing Proline or other secondary amino acids at the second position are particularly susceptible to DKP formation.[10][12]

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 On Resin cluster_1 Side Reaction Resin_Peptide Resin-Linker-AA1-AA2-NH2 Intramolecular_Attack Intramolecular Nucleophilic Attack Resin_Peptide->Intramolecular_Attack Fmoc Deprotection of AA2 DKP Diketopiperazine (Cyclic Dipeptide) Intramolecular_Attack->DKP Cleavage Resin Resin Intramolecular_Attack->Resin Cleavage

Caption: Mechanism of Diketopiperazine formation in SPPS.

Mitigation Strategies:

  • Change of Protecting Group: Couple the first amino acid as a dipeptide (e.g., Fmoc-AA2-AA1-OH) to the resin. This bypasses the vulnerable dipeptide-resin stage.

  • Use of Sterically Hindered Resins: Employ a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linker shields the ester bond from intramolecular attack.

  • Immediate Coupling of the Third Amino Acid: After deprotecting the second amino acid, immediately proceed with the coupling of the third amino acid. This introduces a competing intermolecular reaction that can outpace the intramolecular cyclization.

  • Use of N-alpha-Boc for the Second Residue: If feasible, use a Boc-protected amino acid for the second position in an otherwise Fmoc-based synthesis. The acidic conditions required for Boc removal are not conducive to DKP formation.

Challenges with Specific Hindered Amino Acids

Q3: I am struggling to achieve complete coupling with α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid). What are the best strategies?

A3: The coupling of α,α-disubstituted amino acids is notoriously difficult due to severe steric hindrance around both the carboxyl and amino groups.[1][3] Traditional coupling methods are often inefficient, leading to low yields and deletion sequences.[3]

Recommended Coupling Reagents and Conditions:

The key is to use highly reactive coupling reagents that can overcome the steric barrier.

Coupling ReagentClassKey AdvantagesReference
HATU/HCTU Aminium/UroniumHighly efficient and fast-acting. Considered among the most powerful for hindered couplings.[6][13][14]
COMU Aminium/UroniumCoupling efficiency comparable to HATU, but with a better safety profile (non-explosive).[6][13][15]
PyAOP PhosphoniumVery effective for hindered couplings, including N-methyl amino acids.[3][8]
TFFH -Generates highly reactive amino acid fluorides in situ, excellent for α,α-disubstituted residues like Aib.[6]
DIC/OxymaPure Carbodiimide/AdditiveA strong, modern combination that provides high coupling rates with low racemization.[3][6]

Experimental Protocol: Optimized Coupling of Fmoc-Aib-OH

  • Pre-swelling: Swell the resin-bound peptide in high-quality, amine-free DMF for 30 minutes.[16]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Aib-OH (3-5 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction Conditions:

    • Microwave Assistance: Utilize microwave synthesis if available. Cycles at elevated temperatures (e.g., 50-75°C) for 10-30 minutes can dramatically improve coupling efficiency.[14]

    • Conventional Synthesis: If using conventional methods, extend the coupling time to 2-4 hours or even overnight.[14] Consider gentle heating to 40-50°C.

  • Monitoring: After the coupling, perform a Kaiser test to check for free amines. For hindered couplings, a negative Kaiser test is not always conclusive. It is advisable to proceed with a "double coupling."

  • Double Coupling: Repeat steps 3-5 to ensure the reaction goes to completion.[17]

Additional Side Reactions to Consider

  • Aspartimide Formation: Aspartic acid residues can cyclize to form a five-membered aspartimide intermediate, especially when followed by residues like Glycine or Serine.[18] This can lead to a mixture of α- and β-coupled peptides. To minimize this, use more sterically hindered side-chain protecting groups for Asp, such as OMpe or EDmab, or use additives like HOBt during Fmoc deprotection.[18][19]

  • Dehydration of Asn and Gln: The side-chain amides of Asparagine and Glutamine can be dehydrated to nitriles by carbodiimide reagents, particularly with repeated exposure during long syntheses.[18] Using side-chain protecting groups like Trityl (Trt) for Asn and Gln is the most effective preventative measure.[18]

By understanding the mechanisms behind these side reactions and implementing the appropriate strategic countermeasures, you can significantly improve the yield and purity of your challenging peptide syntheses.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Yahaya, N. H. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4949. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2019). Mnemonic: Amino acids and steric constraints. [Link]

  • Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46583–46590. [Link]

  • Baran Lab. (n.d.). Diketopiperazines. [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. [Link]

  • Tei, L., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Israel Journal of Chemistry, 59(3-4), 274-285. [Link]

  • Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • An, S. S., & Lester, H. A. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 64(23), 8565–8573. [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 731-740. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-8. [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Wedemeyer, W. J., et al. (2002). An electronic effect on protein structure. Proceedings of the National Academy of Sciences, 99(19), 12058–12062. [Link]

  • ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. [Link]

  • Request PDF. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Esterification of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amino acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and modification of amino acids. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in your experiments. Our focus is on providing in-depth, scientifically grounded solutions to common problems, ensuring the integrity and success of your synthetic endeavors.

Amino acid esters are crucial intermediates in a variety of applications, including peptide synthesis, medicinal chemistry, and as prodrugs to enhance solubility and stability.[1] However, the esterification of amino acids presents unique challenges compared to simple carboxylic acids due to their zwitterionic nature and the presence of a reactive amino group.[1][2] This guide will primarily focus on the widely used Fischer-Speier esterification, a method involving an acid catalyst and an alcohol, while also touching upon alternative approaches.[3]

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a problem-and-solution format to directly address the specific issues you might be facing at the bench.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges in amino acid esterification. The root cause often lies in the reaction equilibrium or suboptimal reaction conditions.

FAQs:
  • Why is my amino acid esterification not going to completion? Fischer esterification is a reversible reaction.[4][5] The formation of water as a byproduct can shift the equilibrium back towards the starting materials. To drive the reaction forward, it's essential to either use a large excess of the alcohol or actively remove the water as it's formed.[4][5]

  • What is the optimal temperature for the reaction? The ideal temperature is dependent on the specific amino acid and alcohol being used. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation, especially with sensitive amino acids. For instance, in a thin-film sulfuric acid-catalyzed esterification, the optimal temperature was found to be around 70°C, with higher temperatures leading to a drastic reduction in yield.[1] It is generally recommended to run the reaction at the reflux temperature of the alcohol being used.[4]

  • Which acid catalyst should I use, and in what amount? Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[6] The choice of acid can be critical; in some systems, sulfuric acid has been shown to be more effective than HCl or nitric acid (HNO₃).[1] The catalyst should be used in stoichiometric amounts relative to the amino acid to ensure the amino group is protonated, preventing it from acting as a competing nucleophile.

Troubleshooting Steps & Solutions:
  • Shift the Equilibrium:

    • Excess Alcohol: Use the alcohol as the solvent to ensure it is in large excess. A 10-fold excess of alcohol can increase the yield to 97%, and a 100-fold excess can push it to 99%.[5]

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[5][7][8][9][10][11] This is particularly effective when using a co-solvent like toluene.[3]

  • Optimize Catalyst and Temperature:

    • If using HCl, consider switching to H₂SO₄, as it can be more effective in certain cases.[1]

    • Carefully control the reaction temperature. Start with the reflux temperature of the alcohol and monitor for any signs of decomposition (e.g., darkening of the reaction mixture). Some reactions have shown browning at temperatures as high as 80°C.[12]

  • Consider Alternative Reagents:

    • For a more reactive approach, convert the amino acid to an acid chloride using thionyl chloride (SOCl₂) in the corresponding alcohol.[3][13] This method often proceeds smoothly at lower temperatures.[3]

Problem 2: Formation of Side Products

The presence of multiple functional groups in amino acids can lead to undesired side reactions, complicating purification and reducing the yield of the target ester.

FAQs:
  • Why am I seeing byproducts related to the amino group? The amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid. This can lead to the formation of amides or other N-acylated products. Proper protonation of the amino group by the acid catalyst is crucial to prevent this.[2]

  • Can the side chain of the amino acid interfere with the reaction? Yes, amino acids with functionalized side chains (e.g., -OH, -COOH, -NH₂) can undergo esterification or other reactions at the side chain. For example, glutamic acid can be esterified at both the alpha and the side-chain carboxylic acid groups.[1][2]

  • What are the black/brown tars in my reaction flask? This often indicates decomposition of the starting material or product. This can be caused by excessively high temperatures or prolonged reaction times. Some amino acids are more prone to degradation than others.

Troubleshooting Steps & Solutions:
  • Protecting Groups:

    • For amino acids with reactive side chains, consider using a protecting group strategy.[14][15][16] For example, the side-chain carboxyl groups of aspartic and glutamic acid can be protected as tert-butyl esters.[17] The imidazole ring of histidine is also often protected to prevent side reactions and racemization.[17]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

  • Purification Strategies:

    • If side products are unavoidable, a robust purification strategy is necessary. This may involve column chromatography, recrystallization, or extraction. The purification method will depend on the properties of the desired ester and the impurities.

Problem 3: Difficult Product Isolation and Purification

Amino acid esters are often isolated as their hydrochloride or sulfate salts, which can be challenging to handle and purify.[18]

FAQs:
  • My product is an oil and won't crystallize. How can I purify it? Oily products are common, especially for amino acid esters with smaller alkyl chains. Purification can often be achieved through liquid-liquid extraction or column chromatography. For extraction, the crude reaction mixture is typically neutralized with a base to deprotonate the amino group, making the ester more soluble in an organic solvent.[12]

  • How can I remove the unreacted amino acid from my product? Unreacted amino acid can often be removed by adjusting the pH of the workup solution. By adjusting the pH to a value between 2 and 6.5, the free amino acid can be precipitated and removed by filtration.[19]

  • What is the best way to handle the product salt? Amino acid ester salts can be hygroscopic and difficult to handle. It is often advantageous to convert the salt to the free base by neutralization with a mild base (e.g., sodium bicarbonate) followed by extraction into an organic solvent. The solvent can then be removed under reduced pressure.

Troubleshooting Steps & Solutions:
Problem Solution Scientific Rationale
Oily ProductColumn Chromatography or Liquid-Liquid ExtractionSeparates compounds based on polarity. Neutralizing the amino ester salt makes it less polar and more soluble in organic solvents for extraction.
Unreacted Amino AcidpH Adjustment and FiltrationThe zwitterionic amino acid is least soluble at its isoelectric point. Adjusting the pH can cause it to precipitate out of solution.[19]
Handling Product SaltConversion to Free BaseThe free base is often less hygroscopic and more soluble in organic solvents, facilitating further purification and handling.

II. Experimental Protocols

General Protocol for Fischer Esterification of an Amino Acid

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular amino acid and alcohol.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the amino acid (1.0 eq) in the desired alcohol (used as the solvent, ~10-20 mL per gram of amino acid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add the acid catalyst (e.g., acetyl chloride to generate HCl in situ, or concentrated H₂SO₄, 1.1-1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • The resulting crude product can be purified by recrystallization or by converting it to the free base for extraction.

  • Purification (as free base):

    • Dissolve the crude product in water and cool in an ice bath.

    • Slowly add a saturated solution of a weak base (e.g., NaHCO₃ or Na₂CO₃) until the pH is ~8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified amino acid ester.

Protocol for Esterification using Thionyl Chloride

This method is particularly useful for preparing methyl and ethyl esters.[20]

  • Setup: In a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube, add the desired alcohol (e.g., absolute methanol).

  • Reagent Addition: Cool the alcohol in an ice bath. Slowly and carefully add thionyl chloride (1.1-1.2 eq) dropwise.[21]

  • Amino Acid Addition: After the addition of thionyl chloride is complete, add the amino acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-4 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride salt. This can then be used directly or purified further.

III. Visualizing the Workflow and Concepts

Fischer Esterification Workflow

The following diagram illustrates the general workflow for a Fischer esterification of an amino acid.

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Amino Acid in Excess Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄, SOCl₂) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (TLC, LC-MS) reflux->monitor remove_solvent Remove Excess Alcohol monitor->remove_solvent Reaction Complete neutralize Neutralize with Weak Base remove_solvent->neutralize extract Extract with Organic Solvent neutralize->extract dry_purify Dry and Concentrate extract->dry_purify final_product Purified Amino Acid Ester dry_purify->final_product

Caption: General workflow for the Fischer esterification of amino acids.

Mechanism of Fischer Esterification

This diagram outlines the key steps in the acid-catalyzed esterification of a carboxylic acid.

FischerMechanism reactant Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen reactant->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product -H⁺

Caption: Key steps in the Fischer esterification mechanism.[4][5][22]

IV. Concluding Remarks

The successful esterification of amino acids is a foundational technique in many areas of chemical and pharmaceutical research. While challenges can arise, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying chemical principles, will enable you to optimize your reaction conditions and achieve your desired synthetic outcomes. This guide provides a starting point for addressing common issues, and we encourage you to adapt these strategies to your specific experimental context.

V. References

  • Di Tullio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Nagahata, R., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. Available at: [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Gull, M., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1436. Available at: [Link]

  • Pal, M., et al. (2003). Esterification of Amino Acids and Mono Acids Using Triphosgene. ResearchGate. Available at: [Link]

  • Di Tullio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from

  • ResearchGate. (n.d.). What are a good methods for reaction of amino acids with thionyl chloride? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. Retrieved from

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2276-2284. Available at: [Link]

  • University of Toronto. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride. Retrieved from

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters. Retrieved from

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the alternate process for preparing ester hydrochloride? Retrieved from [Link]

  • ACS Publications. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Retrieved from [Link]

  • IGNOU. (n.d.). Carboxyl protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Handling Hygroscopic Amino Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amino acid hydrochloride salts. These materials are invaluable in research and pharmaceutical development, but their propensity to absorb atmospheric moisture presents significant handling challenges. Incorrect handling can lead to inaccurate measurements, failed experiments, and compromised product stability.

This document moves beyond simple instructions to explain the underlying scientific principles, providing you with the expertise to manage these sensitive compounds effectively. We will address common problems in a direct question-and-answer format and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

This section provides quick, actionable answers to the most common issues encountered in the lab.

Q1: What exactly makes amino acid hydrochloride salts so hygroscopic?

The hygroscopicity of these salts stems from two primary molecular features. Firstly, the hydrochloride salt form itself introduces a highly electronegative chlorine atom, which acts as a strong hydrogen bond acceptor for water molecules in the air.[1] Secondly, the amino acid backbone contains polar functional groups (the amino and carboxyl groups) that can also interact with water. This combination of features makes the crystal lattice susceptible to moisture ingress, which can lead to physical changes and compromise stability.[1][2]

Q2: I opened my container and the salt, which was a fine powder, is now clumpy and caked. Can I still use it?

This is a classic sign of moisture absorption. Caking and clumping occur as the absorbed water forms liquid bridges between particles, which then solidify.[3]

Can you use it? It depends:

  • For qualitative applications where precise concentration is not critical, you may be able to proceed, but be aware that dissolution may be slower.

  • For quantitative applications, it is NOT recommended to use it without further analysis. The absorbed water adds weight, making it impossible to accurately weigh the compound for a solution of a specific molarity.[4] Furthermore, the moisture may have initiated chemical degradation (e.g., hydrolysis).[5][6]

Recommended Action: Before use, you must determine the water content using an analytical technique like Karl Fischer titration or Thermogravimetric Analysis (TGA).[7][8] You should also consider running a purity check using a stability-indicating method like HPLC to ensure the compound has not degraded.

Q3: What is the proper way to store these hygroscopic salts for both long-term and short-term use?

Proper storage is your first line of defense against moisture. The goal is to minimize the material's exposure to ambient humidity.[5]

Storage MethodBest ForProsCons
Sealed Container with Desiccant Long-term storage of unopened containersCost-effective; provides a localized dry environment.[9]Headspace humidity increases with each opening; desiccant requires periodic regeneration/replacement.[9]
Laboratory Desiccator Short-term storage of frequently used vialsProtects from ambient humidity during temporary storage; easy access.Not ideal for long-term storage; requires a good seal and active desiccant (e.g., silica gel).[10]
Glove Box (Inert Atmosphere) Weighing and handling sensitive materialsProvides the highest level of protection from moisture and oxygen.[11][12][13] Essential for highly sensitive compounds.High initial cost and requires maintenance.[4][14]

Pro-Tip: For frequently used materials, consider aliquoting the bulk powder into smaller, single-use vials within a controlled environment (like a glove box) to prevent repeated exposure of the entire stock.

Q4: When I try to weigh my sample on an analytical balance, the reading keeps increasing. What is happening and how can I get a stable, accurate weight?

This frustrating phenomenon is a direct result of the compound absorbing moisture from the air while on the balance pan.[15] Even in an air-conditioned lab, the relative humidity can be around 40-50%, which is high enough to affect a hygroscopic sample.[7]

Quick Fixes:

  • Work Fast: Minimize the time the sample is exposed to the atmosphere.

  • Use a Capped Vial: Weighing by difference is the most reliable method. Keep the vial capped as much as possible.[7][15]

  • Control the Environment: If possible, perform the weighing inside a glove box or a low-humidity glove bag.[4]

For a robust solution, follow the detailed protocol in the troubleshooting guide below.

In-Depth Troubleshooting Guides
Guide 1: Protocol for Accurate Weighing of Hygroscopic Salts

Accurate weighing is the foundation of reproducible research. For hygroscopic materials, this requires a specific workflow to prevent moisture uptake from skewing the results. The "weighing by difference" method is a reliable approach for use outside of a glove box.

  • Preparation: Place a clean, dry glass vial with a screw cap on the analytical balance and tare the weight.

  • Record Initial Mass: Remove the vial from the balance, add the approximate amount of hygroscopic salt needed, and securely fasten the cap. Place the capped vial back on the balance and record the stable weight (Mass 1).

  • Transfer: Quickly open the vial and use a clean spatula to transfer the powder into your receiving vessel (e.g., the flask you will be dissolving it in).

  • Recap and Re-weigh: Immediately recap the original vial and place it back on the balance. Record the new stable weight (Mass 2).

  • Calculate Transferred Mass: The exact mass of the transferred sample is Mass 1 - Mass 2 .

This method ensures that any weight gained from moisture absorption occurs after the final measurement, thus not affecting the calculated mass of the transferred solid.

The following diagram outlines the decision-making process from receiving a new hygroscopic compound to its use in an experiment.

G A Receive Compound B Assess Hygroscopicity (Check Datasheet) A->B C Store Immediately in Desiccator/Glove Box B->C D Prepare for Weighing C->D E Is a Glove Box Available? D->E F Weigh Inside Glove Box E->F Yes G Use 'Weighing by Difference' Protocol (See Guide 1) E->G No H Proceed to Dissolution F->H G->H

Decision workflow for handling hygroscopic compounds.
Guide 2: Preparing Solutions and Correcting for Water Content

Once you have an accurate weight, the next challenge is preparing a solution of a precise concentration. If the material has been exposed to moisture, you must account for the water content.

If you weigh out 100 mg of a caked powder, you are not weighing 100 mg of the amino acid hydrochloride salt. You are weighing the salt plus an unknown mass of water. Using this value to calculate molarity will result in a solution that is less concentrated than intended.

  • Determine Water Content: Before preparing a critical quantitative solution, submit a small sample of the hygroscopic material for Karl Fischer titration.[8] This will give you a precise percentage of water content (e.g., 5.5% w/w).

  • Calculate the Corrected Mass: Use the following formula to determine how much of the hydrated powder you need to weigh to get your desired mass of the anhydrous compound.

    Corrected Mass = (Desired Anhydrous Mass) / (1 - (Water Content % / 100))

    Example: You need 150 mg of the anhydrous salt, and the Karl Fischer analysis shows 5.5% water content.

    Corrected Mass = 150 mg / (1 - (5.5 / 100)) = 150 mg / 0.945 = 158.73 mg

  • Weigh and Dissolve: Accurately weigh the calculated Corrected Mass (158.73 mg in this case) using the protocol in Guide 1. Dissolve the powder in your desired solvent. Clumped material may require gentle vortexing or sonication to fully dissolve. Amino acid hydrochloride salts generally have high solubility in aqueous solutions.[16]

Guide 3: Understanding and Mitigating Chemical Instability

Moisture doesn't just add weight; it can act as a reactant, compromising the chemical integrity of your compound.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the amino acid or other functional groups, creating impurities. The rate of hydrolysis can be affected by factors like temperature and the microenvironmental pH.[6][17]

  • Solid-State Changes: Absorbed moisture can induce changes in the crystal form of the salt (polymorphism), which can alter its solubility, stability, and bioavailability.[2]

  • pH Alteration: The formation of an aqueous layer on the surface of the solid can change the local pH, which is a critical parameter for amino acid stability, as their ionic form is pH-dependent.[18][19]

G A Hygroscopic Compound Exposed to Moisture B Potential Issues: 1. Inaccurate Weight 2. Chemical Degradation 3. Physical State Change A->B C Quantify Water Content (Karl Fischer Titration) B->C D Assess Chemical Purity (e.g., HPLC, LC-MS) B->D E Characterize Solid State (e.g., XRPD) B->E F Decision Point C->F D->F E->F G Proceed with Use (Correcting for water content) F->G Acceptable Purity & State H Discard or Re-purify (If degradation is significant) F->H Unacceptable

Workflow for assessing the stability of an exposed compound.
References
  • Chen, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1099. Available from: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available from: [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available from: [Link]

  • D'Auria, R., et al. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. Physical Chemistry Chemical Physics, 24(10), 6135-6143. Available from: [Link]

  • Gala, U., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(9), 1059-1070. Available from: [Link]

  • Greenberg, D.M. (1951). Solubilities of Amino Acids. In: Amino Acids and Proteins. Charles C. Thomas Publisher. Available from: [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Available from: [Link]

  • Karaman, R., et al. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2023). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link]

  • Ribeiro, A. C. F., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1536–1545. Available from: [Link]

  • Singh, P., & Kumar, L. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 85. Available from: [Link]

  • Stanisz, B. (2014). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. Available from: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]

Sources

Technical Support Center: Column Chromatography of Polar Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging analytes. Here, we synthesize fundamental chromatographic principles with field-proven insights to provide a comprehensive resource for method development and troubleshooting.

I. The Challenge of Polar Amino Esters

Polar amino esters present a unique set of challenges in chromatographic separation. Their high polarity makes them poorly retained on traditional reversed-phase (RP) columns like C18, while their zwitterionic nature can lead to undesirable secondary interactions with stationary phases, resulting in poor peak shapes.[1] Furthermore, many amino esters are chiral, requiring specialized chiral stationary phases for enantiomeric separation.[2][3] This guide will equip you with the knowledge to overcome these obstacles and achieve robust, reproducible separations.

II. Frequently Asked Questions (FAQs)

Q1: Why are my polar amino esters not retained on a C18 column?

A: Standard C18 columns separate molecules based on hydrophobicity.[4] Polar amino esters have a high affinity for polar mobile phases (like water-rich solutions) and very little affinity for the nonpolar C18 stationary phase. This results in the compounds eluting very early, often with the solvent front, providing no separation. For better retention of such polar compounds, alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) are recommended.[1][5]

Q2: What is HILIC, and why is it suitable for polar amino esters?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or a polar bonded phase) with a highly organic mobile phase, typically acetonitrile concentrations greater than 70%.[6][7] In HILIC, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like amino esters, partition into this layer and are retained.[8][9] Retention increases with analyte polarity, making it an excellent choice for separating compounds that are poorly retained in reversed-phase.[5][10]

Q3: When should I consider Ion-Exchange Chromatography (IEX)?

A: Ion-Exchange Chromatography (IEX) is ideal when your polar amino esters are ionizable.[11] This technique separates molecules based on their net charge.[11] A cation-exchange column (with a negatively charged stationary phase) will retain positively charged amino esters (cations), while an anion-exchange column (with a positively charged stationary phase) will retain negatively charged ones (anions).[11] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions.[11][12]

Q4: How do I separate enantiomers of a chiral amino ester?

A: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[2] These phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times. Common CSPs for amino acids and their derivatives include polysaccharide-based, protein-based, and ligand-exchange columns.[2][3] The choice of CSP and mobile phase is critical and often requires screening several different columns to find the optimal separation.[2]

Q5: My peak shapes are poor (tailing or fronting). What can I do?

A: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.[13] To improve peak shape, consider the following:

  • Mobile Phase Modifiers: Add a small amount of an acid (like formic acid or TFA) or a base (like ammonia) to the mobile phase to suppress the ionization of either the analyte or the silanol groups.[14]

  • Buffer Concentration: In IEX and HILIC, using a buffer with sufficient ionic strength can help shield secondary interactions and improve peak symmetry.[12][13]

  • Column Choice: Consider using a column with a different stationary phase chemistry, such as a mixed-mode column that combines multiple retention mechanisms, or a column specifically designed for polar analytes.[5][13]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatography of polar amino esters.

Problem 1: Poor or No Retention
Potential Cause Explanation Recommended Solution
Inappropriate Column Chemistry The stationary phase is not polar enough to retain the analyte (e.g., using a C18 column).Switch to a HILIC column. HILIC is specifically designed for retaining polar compounds.[5][10] Alternatively, if the analyte is charged, consider Ion-Exchange Chromatography (IEX).[11]
Mobile Phase is Too Strong (HILIC) In HILIC, water is the strong eluting solvent.[8] Too much water in the initial mobile phase will cause the analyte to elute quickly.Increase the organic content (typically acetonitrile) in your starting mobile phase. A starting condition of >80% acetonitrile is common.[8][10]
Insufficient Column Equilibration (HILIC) HILIC columns require a longer time than reversed-phase columns to establish the stable water layer on the stationary phase, which is crucial for reproducible retention.[8][10]Increase the equilibration time. Flush the column with at least 50 column volumes of the initial mobile phase before the first injection and ensure sufficient re-equilibration between runs.[8]
Problem 2: Poor Peak Resolution
Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase Composition The mobile phase does not provide enough selectivity to separate the analytes of interest.Adjust the mobile phase. In HILIC, modify the gradient slope or the type/concentration of buffer salts (e.g., ammonium formate vs. ammonium acetate). In IEX, adjust the pH or the salt gradient.[9][12]
Inefficient Column The column may be old, contaminated, or packed with particles that are too large, leading to broad peaks that overlap.[15]Use a column with smaller particles to increase efficiency and sharpen peaks.[15] Consider a new column or a different stationary phase chemistry that offers alternative selectivity.[5]
Inappropriate pH The pH of the mobile phase can significantly affect the charge state and, therefore, the retention of ionizable amino esters, impacting their separation.[12][16]Screen different mobile phase pH values. Small changes in pH can dramatically alter selectivity, especially in IEX and HILIC.[9]
Problem 3: Asymmetric Peaks (Tailing or Fronting)
Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual free silanol groups on the silica surface can interact with basic amino groups, causing peak tailing.[13]Use a mobile phase modifier. Add a small amount of a competing base or an acid to mask the silanol groups. Using a strong ionic mobile phase can also improve peak shape.[13]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]Match the sample diluent to the initial mobile phase as closely as possible. This is especially critical in HILIC.[10]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting peaks.Reduce the injection volume or sample concentration. Perform a loading study to determine the column's capacity for your analyte.[17]
Problem 4: Irreproducible Retention Times
Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration (HILIC) The aqueous layer on the HILIC stationary phase is not fully re-established between injections, leading to retention time drift.[8][18]Ensure sufficient re-equilibration time between gradient runs. The more aqueous the mobile phase at the end of the gradient, the longer the required re-equilibration.[9]
Mobile Phase Instability Buffers can precipitate in high organic concentrations, or the mobile phase composition can change over time due to evaporation of the volatile organic component.Ensure buffer solubility in the mobile phase, especially in HILIC where organic content is high.[18] Keep mobile phase bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention, leading to shifts in elution times.Use a column thermostat to maintain a constant temperature throughout the analysis.

IV. Experimental Workflows & Protocols

Workflow for Method Development in HILIC

This diagram illustrates a logical workflow for developing a separation method for polar amino esters using HILIC.

Caption: A stepwise approach to HILIC method development.

Troubleshooting Logic Tree: Poor Peak Shape

Use this decision tree to diagnose the root cause of asymmetric peaks.

TroubleshootingPeakShape start Problem: Poor Peak Shape (Tailing or Fronting) q1 Is the peak tailing? start->q1 q2 Is the sample solvent stronger than mobile phase? q1->q2 No sol_tailing Likely secondary interactions. Add modifier (e.g., 0.1% Formic Acid) or increase buffer strength. q1->sol_tailing Yes q3 Is the column overloaded? q2->q3 No sol_solvent Peak distortion likely. Dissolve sample in initial mobile phase. q2->sol_solvent Yes sol_overload Peak fronting likely. Reduce injection volume or sample concentration. q3->sol_overload Yes end Re-evaluate q3->end No

Caption: Decision tree for troubleshooting asymmetric peaks.

Protocol: Generic HILIC Method for Polar Amino Esters

This protocol provides a starting point for the separation of polar amino esters. It should be optimized for your specific analytes.

1. Materials:

  • Column: HILIC column (e.g., Amide, Cyano, or Zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 90:10 (v/v) Acetonitrile/Water.

2. Column Equilibration:

  • Purge the HPLC system with the mobile phases.

  • Install the HILIC column.

  • Equilibrate the column with 90% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes (or as recommended by the column manufacturer) prior to the first injection.[8]

3. Sample Preparation:

  • Dissolve the amino ester sample in the Sample Diluent to a final concentration appropriate for your detector.

  • Ensure the sample is fully dissolved. Filter if necessary.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 10 90
    15.0 50 50
    15.1 10 90

    | 25.0 | 10 | 90 |

5. Post-Run:

  • The last two steps of the gradient are for re-equilibration.[9] Ensure this time is sufficient to obtain reproducible retention times for subsequent injections.

V. References

  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Analysis of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • Advice sought:Polar GC columns for separation of amino acids. (2005, October 13). Chromatography Forum. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. (2023, November 22). PubMed Central. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. (2023, December 5). AZoLifeSciences. Retrieved from [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek Resource Hub. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (n.d.). MicroSolv. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Issue with amino acid analysis. (2009, July 25). Chromatography Forum. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved from [Link]

  • How to deal with several HILIC-MS/MS problems? (2022, October 7). ResearchGate. Retrieved from [Link]

  • Decoding Amino Acids Using Ion Chromatography. (2023, October 30). AnalyteGuru - Thermo Fisher Scientific. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]

  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. (2025, May 27). Save My Exams. Retrieved from [Link]

  • Science of Chromatography. (2022, November 17). Cole-Parmer. Retrieved from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (n.d.). PMC - NIH. Retrieved from [Link]

  • chromatography of carboxylic acid derivatives of aminoacids? (n.d.). Reddit. Retrieved from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved from [Link]

  • What You Need to Know About HILIC. (n.d.). LCGC International. Retrieved from [Link]

  • TLC separation of amino acids with a green mobile phase. (n.d.). AKJournals. Retrieved from [Link]

  • HILIC Tips to Strengthen Your Analysis. (2021, February 2). Phenomenex. Retrieved from [Link]

  • Paper Chromatography of Amino Acids Lab Procedure. (2021, March 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Purifying Amino Acid Hydrochlorides by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino acid hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols and troubleshoot common issues encountered during the purification of these valuable compounds. As salts of zwitterionic molecules, amino acid hydrochlorides present unique challenges and opportunities in crystallization that require a nuanced understanding of their physicochemical properties.

This document is structured to provide direct, actionable advice in a question-and-answer format, grounded in established scientific principles and practical laboratory experience. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational decision-making in your purification workflows.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section tackles the specific problems you may encounter during the recrystallization of amino acid hydrochlorides.

Q1: My amino acid hydrochloride is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This is particularly prevalent with polar, hydrogen-bonding compounds like amino acid hydrochlorides.

Causality:

  • High Solute Concentration & Rapid Cooling: If the solution is highly supersaturated and cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice. The separation from the solution occurs at a temperature above the melting point of the impure solid, leading to the formation of an oil.[1]

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to separate as a liquid.[1] They can also interfere with the crystal lattice formation. Even impurities not visible by TLC can have this effect.[4]

  • Inappropriate Solvent System: The solvent may be too good of a solvent even at low temperatures, or the polarity of the solvent system may not be optimal for crystallization.

Solutions:

  • Re-heat and Add More Solvent: The most immediate solution is to re-heat the flask to dissolve the oil and add a small amount of additional "good" solvent (the solvent in which the compound is more soluble).[1] This reduces the supersaturation level, allowing for a slower, more controlled crystallization upon cooling.

  • Slow Down the Cooling Rate: After re-dissolving, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask with paper towels or a cork ring can help.[1]

  • Change the Solvent System: If the problem persists, the solvent system is likely suboptimal.

    • For single-solvent systems (e.g., water or ethanol): Consider adding a miscible "anti-solvent" (a solvent in which the amino acid hydrochloride is poorly soluble, like isopropanol or acetone) dropwise to the hot, clear solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[5]

    • For mixed-solvent systems: You may need to adjust the ratio of the solvents.

  • Charcoal Treatment: If you suspect colored or highly polar impurities, you can perform a hot filtration with activated charcoal.[6] Add a small amount of charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through a pre-warmed funnel to remove the charcoal and adsorbed impurities.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: Low recovery is a frequent issue in recrystallization. While some loss is inevitable as the compound has some solubility in the cold solvent, significant losses point to procedural inefficiencies.

Causality:

  • Using Too Much Solvent: This is the most common reason for low yield. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[7]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose a significant portion of your product.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a less-than-optimal yield.

  • Washing with the Wrong Solvent: Washing the collected crystals with the "good" recrystallization solvent will redissolve some of your product.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1][7]

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.

  • Optimize Cooling: Ensure the solution is cooled for an adequate amount of time in an ice-water bath to maximize crystal formation.

  • Evaporate Excess Solvent: If you suspect you've added too much solvent, you can gently boil off some of the solvent to re-saturate the solution.[1]

  • Wash Crystals Correctly: Wash the collected crystals with a small amount of ice-cold fresh solvent. The cold temperature minimizes the re-dissolving of your product while still washing away impurities from the crystal surfaces.

Q3: No crystals are forming, even after cooling the solution in an ice bath for an extended period.

A3: The failure of a supersaturated solution to crystallize is a problem of nucleation.

Causality:

  • Excessive Solvent: The solution may not be sufficiently supersaturated for nucleation to occur.[1]

  • Absence of Nucleation Sites: Crystal growth requires an initial seed or surface to begin. Very clean solutions in smooth glassware can sometimes be difficult to crystallize.

  • Highly Impure Sample: Some impurities can act as crystallization inhibitors.

Solutions:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure amino acid hydrochloride to the solution.[8] This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic scratches provide nucleation sites.

  • Reduce Solvent Volume: If induction methods fail, it's likely you have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.[1] Be cautious not to evaporate too much solvent, which could cause the product to "crash out."

  • Re-evaluate Purity: If all else fails, it may be necessary to recover the crude solid by evaporating all the solvent and attempting a different purification method (e.g., chromatography) before re-attempting recrystallization.[9]

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent system for my amino acid hydrochloride?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][10] For amino acid hydrochlorides, which are polar salts, the following considerations apply:

  • "Like Dissolves Like": Start with polar, protic solvents. Water and lower alcohols (methanol, ethanol) are excellent starting points.[5][11] Many amino acid hydrochlorides are highly soluble in hot water and less so in cold water.

  • Mixed Solvent Systems: A powerful technique is to use a solvent pair.[5][7]

    • Dissolve the amino acid hydrochloride in a minimal amount of a "good" hot solvent (e.g., water or ethanol).

    • Add a miscible "bad" or "anti-solvent" (e.g., isopropanol, acetone) dropwise to the hot solution until persistent cloudiness is observed.

    • Add a few more drops of the "good" solvent to make the solution clear again.

    • Cool slowly. This method allows for fine-tuning of the solubility properties.

Solvent Selection Workflow

G

Q5: What is the role of pH in the recrystallization of amino acid hydrochlorides, and how do I control it?

A5: pH is a critical parameter because amino acids are zwitterionic, meaning their charge state and solubility are highly pH-dependent.[4][12][13]

  • Maintaining the Salt Form: For an amino acid hydrochloride (AA-HCl), you are purifying the cationic form of the amino acid. It is crucial to maintain an acidic pH throughout the process. If the pH becomes too high (approaching the isoelectric point), the free, zwitterionic amino acid may precipitate, as it is generally less soluble in organic solvents than its salt form.[11][13]

  • Controlling pH: Often, the crude AA-HCl is acidic enough on its own when dissolved in a neutral solvent like water or ethanol. However, if the crude material contains basic impurities, or if you are preparing the salt in situ, you may need to adjust the pH. A common practice is to dissolve the crude material in water or an alcohol and then add a small amount of concentrated HCl to ensure the pH is low before heating and adding any anti-solvent.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Water)
  • Dissolution: Place the crude amino acid hydrochloride in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot water until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. Then, transfer them to a watch glass to air dry or dry in a desiccator.[6]

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization (e.g., Ethanol/Isopropanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude amino acid hydrochloride in the minimum amount of boiling ethanol (the "good" solvent).

  • Anti-Solvent Addition: While the ethanol solution is still hot, add isopropanol (the "anti-solvent") dropwise with swirling until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath to complete the crystallization.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold mixture of ethanol and isopropanol (in the approximate final ratio) or with pure, cold isopropanol.

  • Drying: Dry the crystals as described in the single-solvent protocol.

General Recrystallization Workflow Diagram

G

Data Summary

Table 1: Properties of Common Solvents for Amino Acid Hydrochloride Recrystallization

SolventBoiling Point (°C)PolarityRoleNotes
Water100Very HighGood SolventExcellent for many AA-HCls, but high boiling point can make drying long.
Methanol65HighGood SolventLower boiling point than water, good dissolving power.
Ethanol78HighGood/Bad SolventOften a good primary solvent, but can also be used as an anti-solvent with water.[5]
Isopropanol82MediumBad/Anti-SolventCommonly used as an anti-solvent with water or ethanol.
Acetone56MediumBad/Anti-SolventEffective anti-solvent, very volatile which aids in drying.[5]
n-Hexane69Very LowAnti-SolventGenerally too non-polar, but can be used in specific mixed systems.[5]

Final Purity Assessment

After recrystallization, it is imperative to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of amino acids and their derivatives.[15] Melting point determination can also serve as a qualitative indicator of purity; a sharp melting range close to the literature value suggests high purity.

References

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health (NIH). [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health (NIH). [Link]

  • Crystallization of amino acid.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health (NIH). [Link]

  • Solubilities Studies of Basic Amino Acids. [Link]

  • Recrystallization. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • How to perform amino acid analysis. YouTube. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Institutes of Health (NIH). [Link]

  • Recrystallization-1.pdf. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. ResearchGate. [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Process for the separation of amino acids and their salts from an aqueous solution.
  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Crystallization of acidic amino acid.
  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

Sources

Technical Support Center: Stereochemical Confirmation of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereochemical analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for confirming the stereochemistry of this and similar chiral molecules. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is it critical to confirm the absolute stereochemistry of (S)-Methyl 2-amino-3-cyclopentylpropanoate?

A1: The biological activity of chiral molecules, particularly those intended for pharmaceutical applications, is often highly dependent on their stereochemistry. Enantiomers of the same compound can have vastly different pharmacological, and toxicological profiles. For instance, the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the importance of stereochemical purity.[1] Therefore, rigorous confirmation of the (S)-configuration is a non-negotiable aspect of quality control and regulatory compliance in drug development.

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Q2: What are the primary considerations when developing a chiral HPLC method for (S)-Methyl 2-amino-3-cyclopentylpropanoate?

A2: Developing a robust chiral HPLC method requires careful selection of the chiral stationary phase (CSP), mobile phase, and detection method.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating amino acid esters.[2] These phases offer a high probability of achieving separation due to their complex chiral recognition mechanisms. For underivatized amino acids and their esters, macrocyclic glycopeptide-based CSPs, like those using teicoplanin, can also be highly effective.[3]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) significantly impacts enantioselectivity. A systematic screening of different solvent combinations (e.g., hexane/isopropanol, acetonitrile/methanol) and additives (e.g., trifluoroacetic acid, diethylamine) is crucial.

  • Derivatization: While direct separation is often possible, derivatization of the amino group with a chromophore or fluorophore can enhance detection sensitivity and, in some cases, improve chiral recognition.[2][4] Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a chiral thiol.[4]

Q3: My chiral HPLC separation is showing poor resolution or peak tailing. What are the common causes and how can I troubleshoot this?

A3: Poor peak shape and resolution in chiral HPLC can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Issue Explanation Troubleshooting Steps
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the CSP and analyte, leading to poor interaction and separation.Systematically vary the mobile phase composition, including the ratio of strong to weak solvents and the concentration of additives.
Column "Memory Effect" Residual additives from previous analyses can adsorb to the CSP and interfere with the current separation.[5][6]Dedicate a new column for new method development or thoroughly flush the column with a strong, compatible solvent like dimethylformamide (DMF) followed by isopropanol to "reset" the stationary phase.[6]
Analyte Overload Injecting too much sample can saturate the CSP, leading to broadened and asymmetric peaks.Reduce the injection volume or the concentration of the sample.
Contaminated Sample or Mobile Phase Impurities can co-elute with the analyte or alter the stationary phase, affecting peak shape.Ensure the purity of your sample and use high-purity HPLC-grade solvents.
Column Degradation Using incompatible solvents (e.g., THF or dichloromethane on some polysaccharide-based columns) can irreversibly damage the CSP.[7]Always consult the column manufacturer's guidelines for solvent compatibility. If the column is damaged, it will likely need to be replaced.

Q4: Can Chiral Gas Chromatography (GC) be used for (S)-Methyl 2-amino-3-cyclopentylpropanoate?

A4: Yes, chiral GC is a viable and often highly sensitive method for analyzing amino acid enantiomers. However, it requires derivatization to make the amino acid ester volatile and thermally stable.[8]

  • Derivatization: A two-step derivatization is typically necessary. The carboxyl group is first esterified (though in this case, it is already a methyl ester), and the amino group is then acylated, often with reagents like trifluoroacetic anhydride (TFAA).

  • Chiral Stationary Phase: Chiral GC columns, such as those with cyclodextrin-based stationary phases, are commonly used for separating the resulting diastereomers.

Experimental Workflow: Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Sample & Column Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) prep_sample->screen_mp prep_column Select & Equilibrate Chiral Column (e.g., Polysaccharide-based) prep_column->screen_mp screen_additives Test Additives (e.g., TFA, DEA) screen_mp->screen_additives Initial separation? opt_flow Optimize Flow Rate screen_additives->opt_flow Resolution > 1.5? opt_temp Optimize Temperature opt_flow->opt_temp validate Validate Method (Linearity, Precision, Accuracy) opt_temp->validate Optimized? Absolute_Config_Logic start Chiral Molecule of Unknown Configuration is_crystalline Is the sample crystalline? start->is_crystalline xray X-ray Crystallography is_crystalline->xray Yes vcd Vibrational Circular Dichroism (VCD) is_crystalline->vcd No result Absolute Configuration Determined xray->result mosher Mosher's Method (NMR) vcd->mosher Inconclusive or Confirmation Needed vcd->result mosher->result

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chiral amino acid ester derivative of significant interest in synthetic organic chemistry and drug discovery. Its structural characterization is paramount for ensuring stereochemical purity and confirming successful synthesis. Among the array of analytical techniques available, 1H NMR spectroscopy stands out as a powerful, non-destructive tool for elucidating molecular structure. This guide will dissect the anticipated 1H NMR spectrum of this compound, providing a rationale for the expected chemical shifts, coupling constants, and multiplicity of each proton signal.

The hydrochloride salt form of the amine introduces a positive charge, which influences the electronic environment of nearby protons, leading to characteristic downfield shifts, particularly for the α-proton and the amine protons themselves. Understanding these effects is crucial for accurate spectral assignment.

Predicted 1H NMR Spectrum of this compound

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH3+~8.5 - 9.0Broad singlet-3H
H-α~4.0 - 4.2Triplet~7-81H
-OCH3~3.7 - 3.8Singlet-3H
H-β~1.8 - 2.0Multiplet (dd)~7-8, ~142H
H-γ (cyclopentyl)~1.9 - 2.1Multiplet-1H
Cyclopentyl CH2~1.4 - 1.8Multiplet-8H

Disclaimer: These are predicted values and may vary slightly based on solvent and concentration.

Rationale for Spectral Assignments:
  • Amine Protons (NH3+): The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad singlet in the downfield region of the spectrum. The broadness is a result of rapid exchange with any trace amounts of water and quadrupolar broadening from the nitrogen atom.

  • Alpha-Proton (H-α): This proton is attached to the chiral center and is deshielded by both the adjacent ester and the protonated amino group. Its signal is anticipated to be a triplet due to coupling with the two diastereotopic β-protons.[1]

  • Methyl Ester Protons (-OCH3): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a characteristic sharp singlet.

  • Beta-Protons (H-β): These two protons are diastereotopic due to their proximity to the chiral center.[2] They will be magnetically inequivalent and are expected to appear as a multiplet, likely a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the α-proton.

  • Cyclopentyl Protons: The proton at the point of attachment to the side chain (H-γ) will be a multiplet due to coupling with the β-protons and the adjacent protons on the cyclopentyl ring. The remaining eight protons on the cyclopentyl ring will likely appear as a complex, overlapping multiplet in the aliphatic region of the spectrum. In an unsubstituted cyclopentane, all protons are equivalent and show a single peak; however, the substitution in this molecule breaks that symmetry.[3]

Comparative Analysis: The Spectroscopic Influence of the Cyclopentyl Group

To better understand the unique spectral features of this compound, a comparison with a structurally similar, yet distinct, molecule is invaluable. (S)-Leucine methyl ester hydrochloride serves as an excellent comparator, as it possesses a similar amino acid ester hydrochloride backbone but with an isobutyl side chain instead of a cyclopentylmethyl group.

Table 2: Comparison of 1H NMR Data for this compound and (S)-Leucine methyl ester hydrochloride

Proton Assignment(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Predicted)(S)-Leucine methyl ester HCl (Experimental)Key Differences
NH3+~8.5 - 9.0 ppm (broad s)~8.7 ppm (broad s)Minimal difference expected.
H-α~4.0 - 4.2 ppm (t)~3.9 ppm (t)Minor shift difference due to subtle electronic effects of the side chain.
-OCH3~3.7 - 3.8 ppm (s)~3.7 ppm (s)Essentially identical.
H-β~1.8 - 2.0 ppm (m)~1.6 - 1.8 ppm (m)The cyclopentyl group may cause a slight downfield shift of the β-protons.
Side Chain~1.4 - 2.1 ppm (complex m, 9H)~0.9 ppm (d, 6H), ~1.7 ppm (m, 1H)This is the region of most significant difference, reflecting the distinct structures of the cyclopentylmethyl and isobutyl groups.

The most striking difference lies in the side-chain proton signals. The isobutyl group of leucine gives rise to a characteristic doublet for the two methyl groups and a multiplet for the methine proton. In contrast, the cyclopentylmethyl group of the target molecule will produce a more complex set of overlapping multiplets for the nine protons of the cyclopentyl ring and its point of attachment. This clear distinction in the aliphatic region serves as a definitive diagnostic tool for differentiating between these two compounds.

Experimental Protocol

This section provides a detailed methodology for the preparation and acquisition of a high-quality 1H NMR spectrum of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.[1][4]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For amino acid hydrochlorides, Deuterium Oxide (D2O) or Methanol-d4 (CD3OD) are common choices. D2O will result in the exchange of the acidic NH3+ protons, causing their signal to disappear, which can be a useful diagnostic experiment.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D2O or Tetramethylsilane (TMS) for organic solvents can be added.[5]

NMR Data Acquisition
  • Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

    • Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of the cation of (S)-Methyl 2-amino-3-cyclopentylpropanoate.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix Vortex to Homogenize dissolve->mix insert Insert Sample into Spectrometer mix->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound, while not experimentally published in detail, can be reliably predicted. The key distinguishing features are the downfield signals for the amine and α-protons, the characteristic singlet of the methyl ester, and the complex multiplet pattern of the cyclopentylmethyl side chain. Comparative analysis with (S)-Leucine methyl ester hydrochloride effectively demonstrates how the unique structural moiety of the cyclopentyl group provides a distinct spectroscopic signature. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret high-quality 1H NMR data to verify the structure and purity of this important chiral building block.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. (2019-06-05). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). [Link]

  • PubMed. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]

  • Chemistry LibreTexts. 12: Complex Coupling. (2024-11-12). [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral molecule synthesis, the precise structural elucidation and purity assessment of intermediates is paramount. (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, a chiral amino acid ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity and purity directly impact the safety and efficacy of the final drug product. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for unambiguous structure verification and purity assessment.

This guide provides an in-depth technical comparison of 13C NMR analysis with other common analytical techniques for the characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. As senior application scientists, our aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a direct window into the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal in the spectrum, offering a fingerprint of the molecule's structure. The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing invaluable information about the functional groups and connectivity of the carbon atoms.[1]

For (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, we can predict the expected 13C NMR chemical shifts based on established ranges for similar functional groups.

Predicted 13C NMR Chemical Shifts for (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale for Prediction
C=OEster Carbonyl170-185The carbonyl carbon of an ester typically resonates in this downfield region due to the deshielding effect of the two adjacent oxygen atoms.[1]
-OCH3Methoxyl50-65The carbon of the methyl ester is directly attached to an electronegative oxygen atom, causing a downfield shift.[1]
α-carbonC-NH3+50-60The alpha-carbon, bonded to the protonated amine and the carbonyl group, experiences significant deshielding.
β-carbon-CH2-30-40This methylene carbon is adjacent to the chiral center and the cyclopentyl ring.
Cyclopentyl CHCycloalkane30-45The methine carbon of the cyclopentyl ring will be in this range.
Cyclopentyl CH2Cycloalkane20-35The methylene carbons of the cyclopentyl ring will have distinct signals depending on their position relative to the side chain.

A Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is a cornerstone for structural confirmation, a multi-faceted analytical approach is often necessary for comprehensive characterization. Here, we compare 13C NMR with other prevalent techniques for the analysis of chiral amino acid esters.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
13C NMR Spectroscopy Nuclear magnetic resonance of the 13C isotope.Detailed carbon framework, functional group identification, stereochemical information (with chiral derivatizing agents).[2][3]Non-destructive, provides unambiguous structural information, quantitative with proper setup.[4][5]Lower sensitivity compared to 1H NMR, longer acquisition times.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[6][7]Enantiomeric purity, separation of stereoisomers.High sensitivity, excellent for determining enantiomeric excess.Does not provide detailed structural information, requires method development for each compound.[6]
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight, fragmentation patterns providing structural clues.[8][9]High sensitivity, can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis.Isomers are often indistinguishable without fragmentation analysis, does not directly provide stereochemical information.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, N-H, C-O).[10][11][12]Fast, non-destructive, provides a quick overview of functional groups present.Provides limited structural information, spectra can be complex and overlapping.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the key steps for obtaining a quantitative 13C NMR spectrum of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. The trustworthiness of the data relies on meticulous sample preparation and the correct choice of acquisition parameters.

Step 1: Sample Preparation

The hydrochloride salt of the amino acid ester necessitates the use of a polar deuterated solvent. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are excellent choices due to their ability to dissolve the salt and their common availability.[2][13][14]

  • Weighing: Accurately weigh approximately 10-20 mg of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CD3OD).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative analysis, a known amount of an internal standard with a single, well-resolved 13C signal can be added. Tetramethylsilane (TMS) is the standard reference for 13C NMR, set at 0 ppm.[15]

Step 2: NMR Spectrometer Setup and Data Acquisition

For quantitative 13C NMR, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of all carbon nuclei between pulses. This is achieved using an inverse-gated decoupling pulse sequence and a sufficiently long relaxation delay.[16][17]

  • Instrument Tuning: Tune the NMR probe to the 13C frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a power-gated (or inverse-gated) decoupling sequence (e.g., zgig on Bruker instruments). This ensures that the proton decoupler is on only during the acquisition of the free induction decay (FID), suppressing the NOE.

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-10 times the longest T1 of the carbon atoms). A conservative value of 30-60 seconds is often sufficient for small molecules.

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity in a single scan.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans for 13C).

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

Step 3: Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or an internal standard (TMS at 0 ppm).

  • Integration: Integrate the signals of interest for quantitative analysis.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the experimental workflow for 13C NMR analysis and the logical relationship between the molecular structure and the expected spectrum.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune Probe transfer->tune lock_shim Lock & Shim tune->lock_shim acquire Acquire Data (Inverse-gated Decoupling) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate interpret Spectral Interpretation & Quantification integrate->interpret

Caption: Experimental workflow for quantitative 13C NMR analysis.

StructureCorrelation cluster_structure (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl Structure cluster_spectrum Predicted 13C NMR Spectrum struct C=O -OCH3 α-CH-NH3+ β-CH2 Cyclopentyl s1 ~175 ppm struct->s1 C=O s2 ~55 ppm struct->s2 -OCH3 s3 ~53 ppm struct->s3 α-CH-NH3+ s4 ~35 ppm struct->s4 β-CH2 s5 ~30-40 ppm struct->s5 Cyclopentyl

Caption: Correlation of molecular structure with predicted 13C NMR signals.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural verification of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. Its ability to provide a detailed map of the carbon skeleton is unparalleled by other common analytical methods. While techniques like chiral HPLC are superior for determining enantiomeric purity, and mass spectrometry excels in sensitivity for molecular weight determination, 13C NMR remains the gold standard for unambiguous structural confirmation. By following a robust experimental protocol, including proper sample preparation and the use of quantitative acquisition parameters, researchers can obtain high-quality, reliable data that is crucial for decision-making in drug development and chemical synthesis. This guide serves as a foundational resource, empowering scientists to leverage the full potential of 13C NMR in their analytical endeavors.

References

  • Fujiwara, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1234. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • PubMed. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]

  • PubMed. (2010). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]

  • PubMed. (2009). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2022). (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

  • Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. [Link]

  • NIH. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • Carl ROTH. (n.d.). Deuterated Solvents from Carl Roth GmbH + Co. KG. [Link]

  • Wiley-VCH. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • ResearchGate. (2009). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. [Link]

  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023). [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • PubMed. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]

  • ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. [Link]

  • ResearchGate. (n.d.). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl and Related Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometric behavior of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, a non-proteinogenic amino acid ester, with its aliphatic and aromatic counterparts, Methyl L-leucinate hydrochloride and Methyl L-phenylalaninate hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of small molecules, particularly in the fields of medicinal chemistry and peptide synthesis.

Introduction: The Role of Mass Spectrometry in Amino Acid Ester Characterization

Amino acid esters are fundamental building blocks in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. Their purity and structural integrity are paramount for the successful construction of larger, more complex molecules. Mass spectrometry is an indispensable tool for the verification of these compounds, providing rapid and accurate determination of molecular weight and valuable structural information through fragmentation analysis.[1] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like amino acid esters, as it allows for their ionization with minimal fragmentation, preserving the molecular ion for subsequent analysis.[2]

This guide will delve into the anticipated mass spectrum of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl and compare it with the experimental data of two commercially available amino acid esters. This comparative approach will highlight the influence of the amino acid side-chain on the fragmentation patterns observed in tandem mass spectrometry (MS/MS), providing a predictive framework for the analysis of novel amino acid derivatives.

Predicted Mass Spectrum of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

The free base of (S)-Methyl 2-amino-3-cyclopentylpropanoate has a molecular formula of C₉H₁₇NO₂. The hydrochloride salt will have a molecular formula of C₉H₁₈ClNO₂.

  • Molecular Weight (Free Base): 171.24 g/mol

  • Molecular Weight (HCl Salt): 207.70 g/mol

In positive-ion ESI-MS, the compound is expected to be observed as the protonated molecule, [M+H]⁺, where M is the free base. Therefore, the most prominent ion in the full scan mass spectrum should be at a mass-to-charge ratio (m/z) of 172.13 .

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion of (S)-Methyl 2-amino-3-cyclopentylpropanoate is expected to undergo characteristic fragmentations common to α-amino acid methyl esters. The primary fragmentation pathways involve the loss of small neutral molecules from the protonated parent ion.

Comparative Analysis with Alternative Amino Acid Esters

To contextualize the predicted mass spectrum of our target compound, we will compare it with the experimental mass spectral data of two common amino acid esters: Methyl L-leucinate HCl (aliphatic side-chain) and Methyl L-phenylalaninate HCl (aromatic side-chain).

CompoundStructureMolecular Formula (Free Base)Molecular Weight (Free Base)Expected [M+H]⁺ (m/z)
(S)-Methyl 2-amino-3-cyclopentylpropanoate C₉H₁₇NO₂ 171.24 172.13
Methyl L-leucinate C₇H₁₅NO₂145.20146.12
Methyl L-phenylalaninate C₁₀H₁₃NO₂179.22180.09
Fragmentation Pattern Comparison

The fragmentation of protonated amino acid methyl esters is primarily driven by the loss of the methoxycarbonyl group and fragmentation of the side chain.

Predicted/Observed Fragment Ion (m/z) (S)-Methyl 2-amino-3-cyclopentylpropanoate [Predicted] Methyl L-leucinate [Observed] Methyl L-phenylalaninate [Observed] Plausible Neutral Loss / Fragment Identity
[M+H]⁺ 172.13146.12180.09Parent Ion
[M+H - CH₃OH]⁺ 140.10114.10148.07Loss of Methanol
[M+H - H₂O]⁺ 154.12128.11162.08Loss of Water
[M+H - COOCH₃]⁺ 113.1287.10121.07Loss of Methoxycarbonyl Radical
Side-Chain Fragments 83.08 (C₆H₁₁⁺)57.07 (C₄H₉⁺)91.05 (C₇H₇⁺, Tropylium ion)Characteristic Side-Chain Cation
Iminium Ion 114.0988.08120.08[H₂N=CH-R]⁺

Data for Methyl L-leucinate hydrochloride and Methyl L-phenylalaninate hydrochloride are sourced from publicly available databases.[3][4]

The comparison highlights how the side-chain influences the fragmentation pattern. The cyclopentyl side-chain in our target molecule is expected to yield a characteristic fragment at m/z 83, corresponding to the cyclopentylmethyl cation. This is analogous to the isobutyl cation (m/z 57) from leucine and the tropylium ion (m/z 91) from phenylalanine.

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of amino acid methyl ester hydrochlorides using electrospray ionization tandem mass spectrometry.

Sample Preparation
  • Prepare a stock solution of the amino acid ester hydrochloride in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for infusion. A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Mass Spectrometry Analysis
  • Instrumentation : A tandem mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or ion trap instrument) is used.

  • Ionization Mode : Positive ion mode is selected to detect the protonated molecules [M+H]⁺.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan MS : Acquire a full scan mass spectrum to identify the [M+H]⁺ ion of the analyte.

  • Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID). Optimize the collision energy to induce fragmentation and acquire the product ion spectrum.

This protocol provides a robust framework for obtaining high-quality mass spectral data for the structural elucidation of amino acid esters.[5]

Visualization of the Analytical Workflow

The general workflow for the mass spectrometric analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl can be visualized as follows:

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration (1-10 µg/mL in Mobile Phase) B->C D Direct Infusion via Syringe Pump C->D E Electrospray Ionization (ESI) Positive Ion Mode D->E F Full Scan MS (Detect [M+H]⁺) E->F G Tandem MS (MS/MS) (Isolate & Fragment [M+H]⁺) F->G H Data Analysis (Spectrum Interpretation) G->H

Figure 1. A generalized workflow for the analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl by ESI-MS/MS.

Logical Framework for Fragmentation

The fragmentation of protonated amino acid esters in the gas phase follows predictable chemical principles. The initial protonation typically occurs at the most basic site, the amino group.

fragmentation cluster_fragments Primary Fragmentation Pathways parent [M+H]⁺ Protonated Parent Ion frag1 [M+H - CH₃OH]⁺ Loss of Methanol parent:f1->frag1:f0 CID frag2 Iminium Ion [H₂N=CH-R]⁺ parent:f1->frag2:f0 CID frag3 Side-Chain Cation R⁺ parent:f1->frag3:f0 CID

Figure 2. Key fragmentation pathways for protonated amino acid methyl esters upon collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl. By comparing its expected fragmentation pattern with the experimental data of well-characterized aliphatic and aromatic amino acid esters, we have established a logical framework for its identification and structural verification. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and analysis of novel amino acid derivatives. The principles outlined herein underscore the power of mass spectrometry as a cornerstone technique in modern chemical research.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • McMaster, M. C. (2005). GC/MS: a practical user's guide. John Wiley & Sons.
  • Reid, G. E., & Simpson, R. J. (2000). Tandem mass spectrometry of peptides. In Methods in molecular biology (pp. 471-483). Humana Press.
  • Royal Society of Chemistry. (2019). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Retrieved from [Link]

  • SpectraBase. L-leucine methyl ester hydrochloride. Retrieved from [Link]

  • Watson, J. T., & Sparkman, O. D. (2007).

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Amino Acid Ester Enantiopurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, establishing the enantiomeric purity of chiral building blocks is not merely a regulatory hurdle but a fundamental necessity for ensuring stereospecific outcomes. Amino acid esters, pivotal intermediates in peptide synthesis and chiral drug development, demand robust and reliable analytical methods to quantify their enantiomeric composition.[1] This guide, drawing from extensive field experience and validated experimental data, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of amino acid esters. We will dissect the core principles of chiral separations, compare the leading chiral stationary phases (CSPs), and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Cornerstone of Chiral Separations: The Chiral Stationary Phase

Direct enantioseparation by HPLC is the most prevalent and efficient strategy, obviating the need for derivatization that can introduce additional complexities and potential sources of error.[2] The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different interaction energies, leading to differential retention times and, consequently, separation.

The primary classes of CSPs for the separation of amino acid esters include:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad applicability and high chiral recognition ability.[3] They consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently immobilized on a silica support.

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of polar and ionizable compounds, including underivatized amino acids and their esters.[2][4]

  • Crown Ether-Based CSPs: These CSPs exhibit high selectivity for compounds containing primary amino groups and are well-suited for the separation of amino acid esters.[5]

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical factor in achieving a successful chiral separation.[3] Below, we compare the performance of polysaccharide, macrocyclic glycopeptide, and crown ether-based CSPs for the analysis of amino acid esters, supported by experimental data.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, particularly those with amylose and cellulose phenylcarbamate derivatives, are often the first choice for screening chiral separations of amino acid esters. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1] For amino acid esters, the carbonyl group of the ester functionality can participate in crucial hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone, enhancing chiral recognition.[3]

Coated vs. Immobilized Polysaccharide CSPs:

A key distinction within this class is between coated and immobilized phases.

  • Coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H): The chiral selector is physically adsorbed onto the silica surface. These columns often provide higher enantioselectivity.[6]

  • Immobilized CSPs (e.g., Chiralpak IA, Chiralpak IB): The chiral selector is covalently bonded to the silica. This provides enhanced robustness and allows for the use of a wider range of organic solvents, which can be crucial for method development and for dissolving analytes with poor solubility in standard mobile phases.[6]

Performance Data for Polysaccharide-Based CSPs:

The following table summarizes the performance of various polysaccharide-based CSPs for the enantiomeric separation of NBD-derivatized amino acid ethyl esters. Derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is often employed to introduce a chromophore/fluorophore for enhanced detection and to provide additional interaction sites with the CSP.[6]

Analyte (NBD-derivatized)CSPMobile PhaseSelectivity (α)Resolution (Rs)Reference
Leucine ethyl esterChiralpak IA 20% 2-propanol/hexane1.328.33[6]
Leucine ethyl esterChiralpak AD-H 20% 2-propanol/hexane3.1211.77[6]
Phenylglycine ethyl esterChiralpak IA 20% 2-propanol/hexane2.276.59[6]
Phenylglycine ethyl esterChiralpak AD-H 20% 2-propanol/hexane2.4111.20[6]
Valine ethyl esterChiralpak IA 20% 2-propanol/hexane1.754.74[6]
Valine ethyl esterChiralpak AD-H 20% 2-propanol/hexane1.705.97[6]

As the data indicates, the coated Chiralpak AD-H generally provides higher resolution for these derivatized amino acid esters compared to the immobilized Chiralpak IA. For the separation of α-amino acid esters, Chiralpak IA and Chiralpak AD-H have been reported to be superior to other polysaccharide-based CSPs.[3]

Macrocyclic Glycopeptide-Based CSPs: Masters of Underivatized Separations

Macrocyclic glycopeptide CSPs, such as CHIROBIOTIC™ T (teicoplanin-based), are uniquely suited for the direct separation of underivatized amino acids and their esters.[2] Their structure contains multiple stereogenic centers, aromatic rings, and ionizable groups (carboxylic acid and amino groups), allowing for a variety of chiral recognition interactions, including electrostatic interactions, hydrogen bonding, and inclusion complexation.[7] This makes them ideal for polar and ionic analytes that are challenging to separate on polysaccharide-based CSPs without derivatization.[2]

Key Advantages:

  • Direct Analysis: Eliminates the need for derivatization, simplifying sample preparation.[2]

  • Broad Mobile Phase Compatibility: Can be used in normal-phase, reversed-phase, and polar organic modes.[2]

While comprehensive quantitative data for a wide range of simple amino acid esters on these columns is less prevalent in single comparative studies, their utility for underivatized amino acids is well-documented. For instance, a simple mobile phase of water:methanol:formic acid (30:70:0.02) on an Astec CHIROBIOTIC T column can resolve the enantiomers of most common underivatized amino acids.[2]

Crown Ether-Based CSPs: High Selectivity for Primary Amines

Crown ether-based CSPs, such as CROWNPAK® CR-I(+), are designed to separate compounds with primary amino groups. The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the chiral cavity of the crown ether through multiple hydrogen bonds.[5] This requires the use of an acidic mobile phase to ensure the analyte's amino group is protonated.

Performance Characteristics:

  • High Selectivity: Often provide excellent separation for amino acids and their esters.

  • Predictable Elution Order: The D-enantiomer typically elutes before the L-enantiomer on columns with a chiral crown ether derived from (+)-(18-crown-6)-tetracarboxylic acid.

A study using a CROWNPAK CR-I(+) column with a mobile phase of water/TFA and acetonitrile/ethanol/TFA successfully separated the enantiomers of almost all proteinogenic amino acids without derivatization.[5]

A Systematic Approach to Chiral Method Development

A structured approach is essential for efficiently developing a robust chiral HPLC method for a novel amino acid ester.

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocols

Herein, we provide a detailed, self-validating protocol for the enantiomeric purity determination of an amino acid ester using a polysaccharide-based CSP. This protocol can be adapted for other CSP types.

Protocol: Enantiomeric Purity of Leucine Ethyl Ester (NBD-derivatized) on a Polysaccharide-Based CSP

This protocol is based on the method described by Adhikari et al. (2021).[3][6]

1. Materials and Equipment:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, isocratic pump, autosampler, thermostatted column compartment, UV detector, and fluorescence detector.[3]

  • Chiral Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[6]

  • Reagents: Leucine ethyl ester, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), sodium bicarbonate, ethanol (HPLC grade), hexane (HPLC grade), 2-propanol (HPLC grade).

  • Sample Preparation:

    • Prepare a solution of racemic leucine ethyl ester in ethanol.

    • Add 5 equivalents of sodium bicarbonate and 2 equivalents of NBD-Cl.

    • Stir at room temperature for 6 hours, followed by sonication at 50°C for 30-60 minutes.[6]

    • Filter the resulting solution and dilute to an appropriate concentration with the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: 20% 2-propanol in hexane (v/v).[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Room temperature (e.g., 25°C).[3]

  • Detection:

    • UV at 310 nm.[3]

    • Fluorescence with excitation at 470 nm and emission at 530 nm.[3]

  • Injection Volume: 10 µL.

3. Data Analysis and System Suitability:

  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs > 1.5 is generally considered baseline separation.

  • Tailing Factor (T): Should be between 0.8 and 1.5 for both enantiomer peaks.

  • Theoretical Plates (N): A measure of column efficiency.

4. Method Validation (as per ICH guidelines): [3]

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradants.

  • Linearity: Analyze a series of solutions of the minor enantiomer in the presence of the major enantiomer over a defined concentration range.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of the minor enantiomer.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

Visualizing Chiral Recognition

The following diagram illustrates the proposed interaction mechanism between an NBD-derivatized amino acid ester and a polysaccharide-based CSP.

ChiralRecognition cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_Analyte Amino Acid Ester Enantiomer CSP_Backbone Amylose/Cellulose Backbone Carbamate_NH Carbamate N-H Carbamate_CO Carbamate C=O Phenyl_Ring Phenyl Ring Analyte_Ester_CO Ester C=O Analyte_Ester_CO->Carbamate_NH Hydrogen Bonding Analyte_NBD NBD Ring Analyte_NBD->Phenyl_Ring π-π Stacking Analyte_SideChain Side Chain (R) Analyte_SideChain->CSP_Backbone Steric Hindrance

Caption: Interactions in polysaccharide-based chiral recognition.

Conclusion

The selection of a chiral HPLC method for determining the enantiomeric purity of amino acid esters is a multi-faceted process that requires a thorough understanding of the available technologies. Polysaccharide-based CSPs offer broad applicability and a choice between higher selectivity (coated) and greater robustness (immobilized). Macrocyclic glycopeptide-based CSPs excel in the direct analysis of underivatized, polar analytes, simplifying sample preparation. Crown ether-based CSPs provide high selectivity for primary amines.

By employing a systematic method development approach, starting with a diverse screening of CSPs and mobile phases, and then optimizing the key parameters, researchers can develop robust and reliable methods. The protocols and comparative data presented in this guide serve as a foundation for making informed decisions and streamlining the method development process, ultimately ensuring the quality and stereochemical integrity of these critical chiral building blocks.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 208-217. [Link]

  • Nemutlu, E., Bicker, W., Lämmerhofer, M., & Lindner, W. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]

  • Hyun, M. H. (2008). A new chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Separation Science, 31(8), 1435-1442. [Link]

  • Armstrong, D. W., et al. (2004). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. In Chiral Separations (pp. 205-281). Humana Press. [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1044-1055. [Link]

  • Ilisz, I., & Péter, A. (2009). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science, 32(15-16), 2589-2608. [Link]

  • Wang, Y., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14, 307-318. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. [Link]

Sources

A Comparative Guide to (S)- and (R)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chiral synthesis, the precise stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and pharmacological profile. The enantiomers of a chiral compound, while possessing identical chemical formulas and connectivity, can exhibit profoundly different interactions with the chiral environment of a biological system. This guide provides an in-depth technical comparison of (S)- and (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, two non-proteinogenic amino acid esters with significant potential as building blocks in the synthesis of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, synthesis, and analytical separation of these enantiomers, providing field-proven insights and actionable experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.

Introduction: The Critical Role of Chirality in Bioactivity

Chirality is a fundamental property of many biologically active molecules, with enzymes, receptors, and other biological targets often exhibiting a high degree of stereoselectivity.[1] Consequently, the two enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer). The use of single-enantiomer drugs has become increasingly prevalent as it allows for a more targeted therapeutic approach with potentially improved efficacy and safety.

Non-proteinogenic amino acids, such as those with cyclopentyl side chains, are of particular interest in medicinal chemistry. The cyclopentyl group introduces a lipophilic and conformationally constrained element, which can influence a molecule's binding affinity and metabolic stability.[2] The (S) and (R) enantiomers of Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, therefore, represent valuable chiral building blocks for constructing novel peptide and small molecule drug candidates.[3] Understanding their distinct properties is paramount for their effective application.

Physicochemical Properties: A Comparative Overview

Table 1: Estimated Physicochemical Properties

Property(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Estimated)(R)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Estimated)Reference Analog: (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl[4]
Molecular Formula C9H18ClNO2C9H18ClNO2C10H20ClNO2
Molecular Weight 207.70 g/mol 207.70 g/mol 221.72 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid[5]
Solubility Soluble in water, methanolSoluble in water, methanolSoluble in DMSO[5]
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Not specified

Note: The molecular formula and weight for the target compounds are calculated. Other properties are estimated based on the general characteristics of amino acid hydrochlorides and data from the cyclohexyl analog.

Synthesis of Enantiomerically Pure Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride

The synthesis of the title compounds can be readily achieved from their corresponding enantiomerically pure amino acids, (S)- and (R)-2-amino-3-cyclopentylpropanoic acid. A common and efficient method for the esterification of amino acids is the Fischer-Speier esterification, often facilitated by the use of thionyl chloride (SOCl₂) in methanol.[6][7]

The causality behind this choice of reagents lies in the in-situ generation of hydrochloric acid from the reaction of thionyl chloride and methanol. This acidic environment protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the ester product.

Detailed Experimental Protocol: Esterification of (S)-2-amino-3-cyclopentylpropanoic acid
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend (S)-2-amino-3-cyclopentylpropanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the desired (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure product.

This protocol is also applicable for the synthesis of the (R)-enantiomer starting from (R)-2-amino-3-cyclopentylpropanoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (S)-2-amino-3-cyclopentylpropanoic acid react Suspend in Methanol Add Thionyl Chloride (SOCl2) Reflux start->react Esterification product (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl react->product Work-up & Purification

Caption: Synthetic workflow for the esterification of the parent amino acid.

Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

The definitive method for distinguishing and quantifying the enantiomers of Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the chiral stationary phase is critical for achieving good resolution. For amino acid esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[8] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.

Detailed Experimental Protocol: Chiral HPLC Separation
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC, is recommended.

  • Mobile Phase Preparation: A typical mobile phase for the separation of amino acid esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution. A starting mobile phase composition could be Hexane:Isopropanol (90:10 v/v).

  • Sample Preparation: Dissolve a small amount of the racemic Methyl 2-amino-3-cyclopentylpropanoate hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (due to the ester carbonyl group)

    • Injection Volume: 10 µL

  • Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output sample Dissolve Racemic Sample in Mobile Phase injector Injector sample->injector column Chiral Column injector->column Separation detector UV Detector column->detector Detection chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram

Caption: Experimental workflow for chiral HPLC analysis.

Stereospecific Applications in Drug Discovery and Peptide Synthesis

The distinct three-dimensional arrangement of the (S) and (R) enantiomers of Methyl 2-amino-3-cyclopentylpropanoate hydrochloride dictates their potential applications as chiral building blocks.

  • (S)-Enantiomer: The (S)-configuration at the α-carbon is analogous to the naturally occurring L-amino acids. Therefore, this compound is a valuable building block for the synthesis of peptidomimetics.[9] Its incorporation into a peptide sequence can impart increased resistance to enzymatic degradation and introduce conformational constraints that may enhance binding to a biological target.[2]

  • (R)-Enantiomer: The (R)-enantiomer, or D-amino acid analog, is less common in nature but offers unique opportunities in drug design. Peptides containing D-amino acids often exhibit enhanced stability and can have different biological activities compared to their all-L counterparts.[1] (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride can be used to synthesize peptides with improved pharmacokinetic properties or to probe the stereochemical requirements of a biological target.

The cyclopentyl moiety in both enantiomers can participate in hydrophobic interactions within a binding pocket, potentially increasing the potency of a drug candidate. Furthermore, the conformational rigidity of the cyclopentyl ring can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Conclusion

References

  • Chiral Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanepropanoic acid, methyl ester. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanepropanoic acid, alpha-amino-, methyl ester, (alphaR)-. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved January 26, 2026, from [Link]

  • Gotor-Gotor, A., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(15), 6293-6304.
  • Pescatori, L., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(9), 2339.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.
  • Qi, L., et al. (2016). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Current Medicinal Chemistry, 23(21), 2264-2283.
  • Frontiers in Chemistry. (2021). Chirality Effects in Peptide Assembly Structures. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). What are different ways to convert Amino Acid carboxylic acid into ester?. Retrieved January 26, 2026, from [Link]

  • Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 81(15), 3980-3983.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 26, 2026, from [Link]

  • Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved January 26, 2026, from [Link]

  • Frontiers in Chemistry. (2021). Chirality Effects in Peptide Assembly Structures. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for the preparation of 3-cyclopentyl-1-(3-(4-((methylamino) methyl)phenyl) tetrahydropyrimidin-1(2H) -. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]

  • PubMed. (1980). Anticonvulsant activity of cyclopentano amino acids. Retrieved January 26, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1). Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved January 26, 2026, from [Link]

  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • ChemSynthesis. (n.d.). methyl 3-(2-oxocyclohexyl)propanoate. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Cyclopentyl and Cyclohexyl Alanine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Constraining Side Chains in Drug Design

In the landscape of drug discovery and peptide science, the deliberate incorporation of non-natural amino acids is a cornerstone strategy for optimizing therapeutic candidates.[1] Standard proteinogenic amino acids, while versatile, often result in peptides with metabolic instability and conformational ambiguity, hindering their efficacy. The introduction of cyclic moieties, such as cyclopentyl and cyclohexyl groups, onto the alanine scaffold—creating Cyclopentylalanine (Cpa) and Cyclohexylalanine (Cha)—offers a powerful method to impose conformational constraints.[2] This guide provides a deep, comparative analysis of these two popular alanine derivatives, exploring how the subtle difference of a single methylene unit in the side chain profoundly influences their structural, physicochemical, and ultimately, biological properties. Understanding these differences is critical for researchers aiming to fine-tune peptide and small molecule therapeutics for enhanced stability, potency, and selectivity.[3][4]

Part 1: The Core Structural Distinction: Conformational Analysis of Cyclopentyl vs. Cyclohexyl Rings

The fundamental divergence in the properties of Cpa and Cha derivatives originates from the intrinsic conformational behaviors of cyclopentane and cyclohexane rings. While often drawn as simple polygons, their three-dimensional structures are far from flat, a consequence of minimizing internal strain.[5]

Cyclohexane: The Strain-Free Standard

The cyclohexane ring is the gold standard for a strain-free cycloalkane. It achieves this stability by adopting a puckered "chair" conformation, which virtually eliminates both angle strain (the C-C-C bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are perfectly staggered).[6] This chair conformation is rigid but can undergo a "ring flip" to an alternative chair form, where axial substituents become equatorial and vice-versa. This dynamic is crucial as the axial position is more sterically hindered than the equatorial position. When attached to an alanine backbone, the cyclohexyl group will predominantly orient itself to minimize steric clash, influencing the overall peptide conformation.

Cyclopentane: A Profile in Flexibility and Strain

In contrast, a planar cyclopentane structure would have significant torsional strain due to the eclipsing of all C-H bonds, despite having minimal angle strain (internal angles of a pentagon are 108°).[7] To alleviate this, cyclopentane adopts non-planar, puckered conformations. The two most common are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two carbons are out of the plane.[5][7] These conformations rapidly interconvert with a very low energy barrier, making the cyclopentane ring more flexible and dynamic than the cyclohexane chair.[7] This inherent flexibility translates to a less defined, more adaptable side chain in Cpa-containing molecules.

Comparative Summary of Ring Properties
PropertyCyclopentaneCyclohexaneRationale & Implication
Predominant Conformation Envelope, Twist[7]Chair[6]Cyclohexane's rigid chair offers a more defined and predictable steric profile. Cyclopentane's flexibility provides a more adaptable, but less constrained, side chain.
Total Ring Strain (kcal/mol) ~6.5[8]~0[8]The higher strain in cyclopentane makes it slightly less thermodynamically stable.
Angle Strain Low[7]Negligible[6]Both rings successfully minimize significant angle strain through puckering.
Torsional Strain Moderate[5]Negligible[6]The chair conformation of cyclohexane is exceptionally effective at minimizing torsional strain by staggering all adjacent bonds.
Conformational Flexibility High (Pseudorotation)[7]Moderate (Chair Flip)The cyclopentyl group can explore a wider conformational space more readily than the more rigid cyclohexyl group.

Part 2: Impact on Physicochemical and Pharmacokinetic Properties

The structural differences between the cyclopentyl and cyclohexyl moieties directly translate into distinct physicochemical properties that are critical for a molecule's behavior as a drug. The choice between Cpa and Cha can be a deciding factor in modulating lipophilicity, steric bulk, and metabolic stability.

Lipophilicity and Steric Hindrance

The addition of a methylene group gives the cyclohexyl ring a larger surface area and greater non-polar character than the cyclopentyl ring. Consequently, cyclohexylalanine derivatives are generally more lipophilic than their cyclopentylalanine counterparts.[9] This increased lipophilicity can influence cell permeability, plasma protein binding, and solubility.

From a steric perspective, the rigid chair conformation of the cyclohexyl group presents a larger and more defined three-dimensional footprint compared to the more flexible cyclopentyl group. This can be leveraged to either enhance binding by occupying a specific hydrophobic pocket or, conversely, to introduce steric hindrance that prevents unwanted interactions, such as enzymatic degradation.

Logical Flow: From Structure to Function

The following diagram illustrates the causal relationship between the fundamental ring structure and its downstream effects on a molecule's drug-like properties.

G cluster_cyclo Cycloalkane Ring Structure cluster_conf Conformational Properties cluster_phys Physicochemical Impact cluster_bio Biological & PK Outcomes C5 Cyclopentyl (C5) Flex Higher Flexibility (Envelope/Twist) C5->Flex C6 Cyclohexyl (C6) Rigid Higher Rigidity (Chair) C6->Rigid Meta Metabolic Stability Flex->Meta Potentially higher susceptibility to metabolism Lipo Increased Lipophilicity Rigid->Lipo Steric Defined Steric Bulk Rigid->Steric Rigid->Meta Steric shielding can reduce metabolism PK Pharmacokinetics (e.g., t½, Permeability) Lipo->PK Activity Receptor Affinity & Selectivity Steric->Activity Meta->PK

Caption: From Ring to Reality: How Cycloalkane Choice Impacts Drug Properties.

Part 3: Influence on Biological Activity

The primary motivation for using Cpa or Cha is to enhance biological activity by constraining the peptide backbone and side chain into a bioactive conformation.[3] Cyclohexylalanine derivatives have been successfully used as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment and have shown bactericidal activity.[10]

  • Cyclohexylalanine (Cha): The rigid and bulky nature of the cyclohexyl group is highly effective at locking a peptide into a specific conformation. This is particularly advantageous when the target receptor has a well-defined, deep hydrophobic pocket. The defined steric profile of the chair conformation can lead to high-affinity interactions and improved receptor selectivity.

  • Cyclopentylalanine (Cpa): The greater conformational flexibility of the cyclopentyl group can be beneficial when the exact bioactive conformation is unknown or when a degree of adaptability is required for binding to multiple related targets.[4] It provides a balance between conformational constraint and the ability to adapt to the binding site.

Part 4: Experimental Workflows and Characterization

The synthesis and characterization of peptides containing these unnatural amino acids rely on established, yet carefully optimized, laboratory protocols.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide containing either Fmoc-L-Cyclopentylalanine or Fmoc-L-Cyclohexylalanine using standard solid-phase methods.[11]

1. Resin Preparation: a. Place 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in a fritted peptide synthesis vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Repeat the 20% piperidine treatment for 10 minutes, then drain. d. Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling: a. In a separate vial, dissolve the first amino acid (e.g., Fmoc-L-Alanine-OH, 4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in 1 mL of DMF. b. Add N,N-Diisopropylethylamine (DIEA, 8 equivalents) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate at room temperature for 1-2 hours. e. Drain the vessel and wash the resin with DMF (5 x 2 mL). (A Kaiser test can be performed to confirm complete coupling).

4. Chain Elongation (Incorporating Cpa or Cha): a. Repeat Step 2 (Fmoc Deprotection). b. For the next coupling cycle, use Fmoc-L-Cyclopentylalanine-OH or Fmoc-L-Cyclohexylalanine-OH as the amino acid in Step 3. Note: Due to the bulkier side chains, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure high efficiency.[11] c. Continue repeating steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen. b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. c. Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the solution to separate the resin, collecting the TFA filtrate. e. Precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. g. Dry the crude peptide pellet under vacuum.

6. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Experimental Characterization: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and probing the conformational properties of these derivatives.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key regions to analyze:

    • α-Proton (α-H): The chemical shift of the proton on the chiral center of the alanine residue. Its position is sensitive to the local electronic environment and backbone conformation.

    • Side Chain Protons: This is where the key differences appear.

      • Cyclohexylalanine: The protons of the cyclohexyl ring will typically appear as a complex series of broad multiplets in the aliphatic region (~0.8-1.8 ppm).[10] Due to the chair-chair interconversion, at room temperature, the axial and equatorial protons may average out to produce broad signals.[12]

      • Cyclopentylalanine: The cyclopentyl protons will also appear in the aliphatic region, often as overlapping multiplets. The chemical shifts can provide clues about the predominant envelope or twist conformation adopted in solution.[13]

Workflow for Synthesis and Characterization

G start Select Resin & Swell deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect couple Amino Acid Coupling (HBTU/DIEA) deprotect->couple wash Wash (DMF) couple->wash end_cycle Final Amino Acid? wash->end_cycle end_cycle->deprotect No final_deprotect Final Fmoc Deprotection end_cycle->final_deprotect Yes cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate & Wash (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify analyze Analyze (MS, NMR) purify->analyze

Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.

Conclusion

The choice between incorporating a cyclopentylalanine or cyclohexylalanine derivative is a strategic decision in medicinal chemistry, not merely a substitution of one aliphatic ring for another. The cyclohexyl group offers a rigid, bulky, and more lipophilic scaffold, ideal for creating highly constrained analogues that fit into well-defined hydrophobic pockets. In contrast, the cyclopentyl group provides a more flexible and less sterically demanding constraint, which can be advantageous when the target requires some conformational adaptability or when exploring structure-activity relationships in a new system. By understanding the fundamental differences in their conformational energetics and steric profiles, researchers can make a more informed choice to accelerate the development of potent and selective therapeutics.

References

  • ResearchGate. (n.d.). X-ray powder diffraction data of L-alanine crystal. Available at: [Link]

  • ACS Publications. (1966). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Conformations. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]

  • Davis, B. G., & Treadgold, E. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. Available at: [Link]

  • Todorovic, A., et al. (2013). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Biological Activities of Cyclic Peptides: An Overview. Available at: [Link]

  • ResearchGate. (2017). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Giessen, T. W., & Marahiel, M. A. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]

  • Drienovská, I., & Roelfes, G. (2020). Reprogramming natural proteins using unnatural amino acids. PubMed Central. Available at: [Link]

  • Babine, R. E., & Bleckman, T. M. (2016). Stacking with No Planarity?. PubMed Central. Available at: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Krishna, R., et al. (2000). X Ray crystallography. PubMed Central. Available at: [Link]

  • Chiang, Y., et al. (2012). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2006). Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Available at: [Link]

  • ACS Publications. (2013). Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides. Available at: [Link]

  • Wikipedia. (n.d.). Alanine. Available at: [Link]

  • YouTube. (2020). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Available at: [Link]

  • HASYLAB. (2006). High-pressure X-ray diffraction of L-Alanine crystals. Available at: [Link]

  • Chemistry LibreTexts. (2020). 25.1: Information Contained in Proton NMR Spectra. Available at: [Link]

  • Frontiers in Pharmacology. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Available at: [Link]

  • ResearchGate. (2015). Conformational analysis of cycloalkanes. Available at: [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. Available at: [Link]

  • MedFused. (2021). MedFused: A framework to discover the relationships between drug chemical functional group impacts and side effects. PubMed. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • PubMed Central. (2017). The Significance of Chirality in Drug Design and Development. Available at: [Link]

  • ResearchGate. (2017). Power X-ray diffraction (XRD) measurements of L-alanine crystals with... Available at: [Link]

Sources

A-Head-to-Head-Battle-Cyclopropyl-vs-Cyclopentyl-Amino-Acids-in-Drug-Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Conformational Constraint and Biological Activity

In the intricate world of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with cyclic constraints, have emerged as powerful tools in the medicinal chemist's arsenal. By restricting the conformational freedom of a peptide or small molecule, we can lock it into a bioactive conformation, potentially increasing its affinity for a biological target and reducing off-target effects.[1][2][3] This guide provides an in-depth comparison of two popular constrained amino acid motifs: those bearing cyclopropyl and cyclopentyl groups. We will delve into their distinct physicochemical properties, compare their impact on biological activity, and provide experimental protocols for their evaluation.

The-Contenders-A-Physicochemical-Profile

The choice between a cyclopropyl and a cyclopentyl amino acid is not arbitrary; it is a strategic decision based on their unique structural and electronic properties.

The Cyclopropyl Group: Rigid and Electronically Unique

The cyclopropyl group is the smallest possible carbocycle, and its strained three-membered ring imparts a fascinating set of properties.[1][4] Its three carbon atoms are coplanar, and the C-C bonds possess a high degree of p-character, making the group behave somewhat like a double bond.[1][5] This rigidity can be a significant advantage in drug design, as it can pre-organize a molecule into a specific, receptor-friendly conformation, thereby minimizing the entropic penalty of binding.[1][5]

Key characteristics include:

  • Rigidity: The planar and strained nature of the ring severely restricts bond rotation.[6]

  • Electronic Nature: The enhanced p-character of the C-C bonds can lead to unique electronic interactions with target proteins.[1][4]

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, which can make them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

The Cyclopentyl Group: Flexible and Lipophilic

In contrast to the rigid cyclopropyl group, the cyclopentyl moiety offers a greater degree of conformational flexibility. It can adopt non-planar "puckered" conformations, such as the "envelope" and "twist" forms. This flexibility allows the group to adapt its shape to fit into binding pockets of varying topographies. Furthermore, the larger size and greater number of carbon atoms in the cyclopentyl group increase its lipophilicity compared to the cyclopropyl group.

Key characteristics include:

  • Conformational Flexibility: The ability to adopt various puckered conformations allows for a better fit in some binding sites.

  • Increased Lipophilicity: The larger hydrocarbon content generally increases the molecule's affinity for hydrophobic environments, which can impact cell permeability and plasma protein binding.

  • Steric Bulk: The larger size of the cyclopentyl group can be used to probe steric constraints within a binding pocket and can also shield adjacent parts of the molecule from metabolic enzymes.

FeatureCyclopropyl GroupCyclopentyl Group
Size SmallMedium
Conformational Flexibility Rigid, planarFlexible, puckered
Lipophilicity (LogP contribution) LowerHigher
Electronic Character Enhanced p-characterAliphatic
Key Advantage in Drug Design Pre-organization, metabolic stabilityConformational adaptability, increased potency in hydrophobic pockets

Head-to-Head-Comparison-Biological-Activity-and-Performance

The choice between these two cyclic amino acids can have profound effects on a drug candidate's overall profile.

Receptor Binding and Potency

The rigid nature of the cyclopropyl group can be a double-edged sword. If the locked conformation is the one required for optimal binding, a significant increase in potency can be achieved.[1] This is often attributed to a more favorable binding entropy.[1][5] However, if the rigid conformation does not perfectly match the binding site, a decrease in affinity may be observed. The cyclopentyl group's flexibility can be advantageous in such cases, allowing the molecule to adopt a conformation that better complements the receptor. In some instances, the increased lipophilicity of the cyclopentyl group can lead to enhanced potency through stronger hydrophobic interactions with the target.

Metabolic Stability

Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability.[1][4] The increased strength of the C-H bonds can make them resistant to CYP-mediated oxidation.[7] However, it is crucial to note that cyclopropylamines can sometimes undergo metabolic activation to form reactive intermediates.[7] The larger and more flexible cyclopentyl group may be more susceptible to oxidation at multiple positions, potentially leading to a shorter half-life. However, its steric bulk can also shield other metabolically labile sites on the molecule.

Pharmacokinetics (ADME)

The difference in lipophilicity between the two groups can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The higher lipophilicity of the cyclopentyl group may lead to increased membrane permeability and better oral absorption. However, it can also result in higher plasma protein binding and a larger volume of distribution. The smaller, more polar cyclopropyl group may lead to lower plasma protein binding and a more favorable solubility profile.

Experimental-Corner-Protocols-for-Evaluation

To empirically determine which amino acid is better suited for a particular drug discovery program, a series of head-to-head in vitro experiments should be conducted.

Protocol 1: In Vitro Potency Assay (Radioligand Binding Assay)

This protocol is designed to compare the binding affinity of a cyclopropyl-containing analog versus a cyclopentyl-containing analog for a specific target receptor.

Objective: To determine the inhibitory constant (Ki) of each compound.

Materials:

  • Test compounds (cyclopropyl and cyclopentyl analogs)

  • Radioligand specific for the target receptor

  • Membrane preparation containing the target receptor

  • Assay buffer

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Metabolic Stability Assay (Liver Microsome Assay)

This protocol assesses the susceptibility of the two analogs to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Pre-warm the HLM and NADPH regenerating system at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the test compound (at a low concentration, e.g., 1 µM) with the pre-warmed HLM in phosphate buffer. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life as t1/2 = 0.693/k. Calculate the intrinsic clearance as CLint = (0.693/t1/2) / (mg microsomal protein/mL).

Visualizing-the-Concepts

To better understand the principles discussed, the following diagrams illustrate the key concepts.

Caption: Conformational constraint of amino acids.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Decision Synth_CPA Synthesize Cyclopropyl Analog Potency Potency Assay (e.g., Radioligand Binding) Synth_CPA->Potency Metabolism Metabolic Stability (e.g., Microsome Assay) Synth_CPA->Metabolism Synth_CPEA Synthesize Cyclopentyl Analog Synth_CPEA->Potency Synth_CPEA->Metabolism Compare Compare Ki, t1/2, CLint Potency->Compare Metabolism->Compare Decision Select Optimal Moiety for Lead Optimization Compare->Decision

Caption: Experimental workflow for comparison.

Summary-and-Expert-Recommendations

The decision to incorporate a cyclopropyl or a cyclopentyl amino acid into a drug candidate is highly context-dependent. There is no one-size-fits-all answer.

Choose a cyclopropyl amino acid when:

  • A high degree of conformational rigidity is desired to lock in a known bioactive conformation.

  • Enhancing metabolic stability is a primary objective, and the risk of forming reactive metabolites has been assessed.

  • A smaller, less lipophilic group is preferred to improve solubility or reduce plasma protein binding.

Choose a cyclopentyl amino acid when:

  • Some degree of conformational flexibility is needed to optimize binding to the target.

  • Increased lipophilicity is desired to enhance potency through hydrophobic interactions or to improve membrane permeability.

  • The larger steric bulk can be used to probe the binding site or to shield other parts of the molecule from metabolism.

Ultimately, the best approach is empirical. Synthesizing and testing both analogs in parallel, as outlined in the experimental protocols, will provide the necessary data to make an informed decision and advance the most promising compound into lead optimization.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. European Journal of Organic Chemistry. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Conformational design of cyclic peptides. University of Glasgow Theses. [Link]

  • Case Studies in Analog Design. Drug Design.org. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]

  • Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution. Journal of the American Chemical Society. [Link]

Sources

Analytical methods for validating the structure of synthesized amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Guide to the Structural Validation of Synthesized Amino Acids

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized amino acids is a cornerstone of scientific rigor and therapeutic safety. Ensuring that a synthesized molecule is indeed the intended compound, free from isomers and impurities, is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth comparison of the primary analytical methods for this purpose, grounded in the principles of scientific integrity and validated by experimental data. We will explore the "why" behind the "how," offering a decision-making framework for selecting the most appropriate analytical strategy.

The Imperative of Orthogonal Validation

No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique interrogates a different physicochemical property of the molecule, and their collective data provides a comprehensive and trustworthy structural confirmation. This guide will focus on the three pillars of amino acid structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The "Gold Standard" for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for the de novo structure determination of organic molecules, including amino acids. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

The "Why" Behind NMR

NMR operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into a spectrum. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.

Key NMR Experiments for Amino Acid Validation:
  • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information on the number of different types of protons, their relative ratios (through integration), and their proximity to other protons (through spin-spin coupling). For a typical amino acid, one would expect to see distinct signals for the alpha-proton, side-chain protons, and the amine protons.

  • ¹³C NMR (Carbon NMR): This technique provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, alpha-carbon, and side-chain carbons are highly diagnostic.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

A Self-Validating NMR Workflow

A robust NMR validation workflow is inherently self-correcting. The data from 1D and 2D experiments must be internally consistent. For example, a proton signal assigned to a specific carbon in the HSQC spectrum must show correlations to neighboring atoms in the COSY and HMBC spectra that are consistent with the proposed structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR Data_Analysis Integrated Data Analysis H_NMR->Data_Analysis C_NMR ¹³C NMR C_NMR->Data_Analysis COSY COSY Structure_Confirmation Structure Confirmed COSY->Structure_Confirmation Consistent Structure_Revision Structure Revision COSY->Structure_Revision Inconsistent HSQC HSQC HSQC->Structure_Confirmation Consistent HSQC->Structure_Revision Inconsistent HMBC HMBC HMBC->Structure_Confirmation Consistent HMBC->Structure_Revision Inconsistent Structure_Proposal Proposed Structure Structure_Proposal->H_NMR Structure_Proposal->C_NMR Data_Analysis->COSY Data_Analysis->HSQC Data_Analysis->HMBC Structure_Revision->Structure_Proposal

Caption: A typical workflow for NMR-based structural validation.

Section 2: Mass Spectrometry (MS) - The Arbiter of Molecular Weight

While NMR excels at defining the molecular framework, mass spectrometry provides an exact measurement of the molecular weight, offering a crucial piece of confirmatory evidence. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to predict its elemental composition.

The "Why" Behind MS

In its simplest form, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z). The output is a spectrum of ion abundance versus m/z. For structural validation, electrospray ionization (ESI) is a common "soft" ionization technique that allows the intact molecule to be observed with minimal fragmentation.

Key MS Experiments for Amino Acid Validation:
  • Full Scan HRMS: This experiment provides the accurate mass of the synthesized amino acid. The experimentally determined mass should be within a few parts per million (ppm) of the theoretically calculated mass for the proposed structure.

  • Tandem MS (MS/MS): In this technique, the ion corresponding to the intact molecule (the parent ion) is isolated and then fragmented. The resulting fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of the amino acid and distinguish it from isomers.

Table 1: Comparison of NMR and MS for Amino Acid Structure Validation
FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structureMolecular weight, elemental formula
Strengths Unambiguous structure elucidationHigh sensitivity, accurate mass
Weaknesses Lower sensitivity, requires more sampleDoes not provide detailed connectivity
Typical Use Case De novo structure determinationConfirmation of molecular formula

Section 3: Chiral Chromatography - Ensuring Stereochemical Purity

Amino acids (with the exception of glycine) are chiral molecules, existing as L- and D-enantiomers. For most biological applications, only one enantiomer is active, and the other may be inactive or even harmful. Therefore, confirming the stereochemical purity of a synthesized amino acid is paramount.

The "Why" Behind Chiral Chromatography

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC for Alanine Enantiomeric Purity
  • Column: A chiral column, such as one based on a cyclodextrin or a protein, is selected.

  • Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent like acetonitrile and an aqueous buffer, is prepared.

  • Sample Preparation: The synthesized alanine is dissolved in the mobile phase at a known concentration.

  • Injection: A small volume of the sample is injected into the HPLC system.

  • Detection: The separated enantiomers are detected using a UV detector, typically at a low wavelength (e.g., 210 nm) where the amino acid absorbs light.

  • Data Analysis: The peak areas for the L- and D-alanine are integrated to determine the enantiomeric excess (% ee).

Chiral_HPLC_Workflow cluster_System HPLC System Mobile_Phase Mobile Phase Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data Sample Synthesized Amino Acid Sample->Injector Analysis Enantiomeric Excess Calculation Data->Analysis

Caption: Workflow for chiral HPLC analysis.

Section 4: A Unified Approach - The Validation Triangle

The most robust validation strategy integrates all three techniques. NMR confirms the covalent structure, HRMS verifies the elemental composition, and chiral chromatography establishes the stereochemical purity.

Table 2: Orthogonal Validation Strategy for a Synthesized Amino Acid
Analytical TechniqueQuestion AnsweredExpected Outcome for a Validated Structure
¹H, ¹³C, 2D NMR What is the atomic connectivity?All signals are assigned and consistent with the proposed structure.
HRMS What is the molecular formula?The measured mass is within 5 ppm of the theoretical mass.
Chiral HPLC What is the enantiomeric purity?The enantiomeric excess is >99%.

Conclusion

References

  • Introduction to NMR Spectroscopy , University of California, Davis, [Link]

  • Mass Spectrometry , American Chemical Society, [Link]

  • High Performance Liquid Chromatography (HPLC) , University of California, Davis, [Link]

  • Good Manufacturing Practice (GMP) Guidelines , U.S. Food and Drug Administration, [Link]

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Paper—The CoA as a Predictive Tool

In the realm of drug discovery and peptide synthesis, the selection of building blocks is a critical decision point that dictates the trajectory of a research program. Non-natural amino acids, such as (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, are prized for their ability to introduce novel conformational constraints, enhance metabolic stability, and modulate receptor affinity. The cyclopentyl moiety, in particular, offers a unique lipophilic and steric profile, distinct from smaller, more strained rings (like cyclopropyl) or larger, more flexible systems (like cyclohexyl).

However, the promise of this unique building block can only be realized if its quality is rigorously controlled. The Certificate of Analysis (CoA) is the primary document that attests to this quality. Yet, it is often treated as a mere checklist for receipt of goods. This guide reframes the CoA not as a static record, but as a predictive tool. Here, we will deconstruct the CoA for (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl, explain the causality behind each analytical test, and provide a comparative framework against viable alternatives. Our goal is to empower you, the researcher, to make informed decisions that ensure the reproducibility and success of your experiments.

Section 1: Deconstructing the Certificate of Analysis

A typical CoA for a high-purity amino acid derivative is a dense document. Each parameter is a measure of a critical quality attribute (CQA) that can directly impact its performance in a synthesis or biological assay. Below is an example of a CoA, followed by an in-depth explanation of each key parameter.

Table 1: Example Certificate of Analysis for (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl

Test Parameter Specification Result Methodology
Appearance White to off-white solidConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identity by FTIR Conforms to referenceConformsFTIR Spectroscopy
Purity (HPLC) ≥ 98.0%99.5%HPLC-UV (210 nm)
Enantiomeric Excess (ee) ≥ 99.0% (S)-isomer99.8%Chiral HPLC
Specific Rotation [α]D Report Value+25.7° (c=1, MeOH)Polarimetry
Residual Solvents ≤ 5000 ppm (Methanol)850 ppmGC-HS
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration
Identity Confirmation: Is It What It Claims to Be?
  • ¹H NMR & FTIR Spectroscopy: These are the foundational identity tests. Proton Nuclear Magnetic Resonance (¹H NMR) provides a detailed map of the hydrogen atoms in the molecule, confirming the presence of the cyclopentyl group, the alpha-proton, and the methyl ester. Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups, such as the amine hydrochloride salt (N-H stretches), the ester carbonyl (C=O stretch), and C-H bonds of the aliphatic ring.[1][2][3] An incongruous spectrum is an immediate red flag, indicating either the wrong compound or significant impurities. The hydrochloride form will show distinct differences in the amine region compared to the free base.[4]

Purity by HPLC: Quantifying the Target Molecule
  • High-Performance Liquid Chromatography (HPLC): This technique separates the target compound from any non-volatile impurities. The specification of ≥ 98.0% is common, but for sensitive applications like peptide synthesis, higher purity (≥ 99.5%) is often desired. Impurities could be unreacted starting materials or byproducts from the synthesis, which could lead to unwanted side-reactions in subsequent steps.

Enantiomeric Excess (ee): The Critical Chirality Check
  • Chiral HPLC: For any chiral molecule intended for biological use, this is arguably the most critical parameter.[5] The biological activity of two enantiomers can differ dramatically; one may be therapeutic while the other is inactive or even toxic. The CoA must confirm the stereochemical integrity. An ee of ≥ 99.0% ensures that the contribution of the unwanted (R)-enantiomer is minimal (<0.5%). The presence of the wrong enantiomer will lead to the formation of diastereomeric products in a subsequent chiral reaction (e.g., peptide coupling), which can be difficult and costly to separate.[6][7][8]

Specific Rotation: A Classic, but Indirect, Measure of Chirality
  • Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it is a classic method, it is an indirect and less precise measure of enantiomeric purity compared to chiral HPLC. It is highly sensitive to concentration, solvent, and temperature. Its primary value on a modern CoA is as a rapid, historical check that should be consistent with the more accurate chiral HPLC result.

Section 2: The Competitive Landscape—A Comparative Analysis

The choice of a non-natural amino acid is driven by the specific structural hypothesis being tested. The cyclopentyl group of our target compound provides a distinct conformational and physicochemical profile compared to other cyclic and acyclic analogues.

Table 2: Comparative Properties of Cycloalkyl Amino Acid Methyl Esters

Compound Structure Molecular Weight (HCl Salt) Key Structural Feature Anticipated Impact on Peptide Structure
(S)-Methyl 2-amino-3-cyclopropyl propanoate HClC₇H₁₄ClNO₂179.64 g/mol [9]Small, rigid 3-membered ringIntroduces a sharp turn; minimal lipophilicity increase.
(S)-Methyl 2-amino-3-cyclopentyl propanoate HClC₉H₁₈ClNO₂207.70 g/mol Flexible 5-membered ringProvides significant lipophilicity and conformational restriction. A good balance of size and rigidity.
(S)-Methyl 2-amino-3-cyclohexyl propanoate HClC₁₀H₂₀ClNO₂221.73 g/mol [10]Flexible 6-membered ring (chair/boat)Offers the largest steric footprint and highest lipophilicity of the three; greater conformational flexibility than cyclopentyl.
Why Choose Cyclopentyl? A Rationale-Driven Decision.
  • Versus Cyclopropyl: The cyclopropyl group is compact and highly strained. It is an excellent tool for inducing a tight beta-turn in a peptide backbone.[11] However, it adds minimal bulk or lipophilicity. The cyclopentyl group offers a more substantial hydrophobic side chain, which can be critical for engaging with hydrophobic pockets in a target protein.

  • Versus Cyclohexyl: The cyclohexyl group is larger and more flexible. While it provides a greater increase in lipophilicity, its conformational flexibility (existing in chair and boat forms) can sometimes be a disadvantage if a more rigid constraint is desired to lock the peptide into a specific bioactive conformation. The cyclopentyl ring has fewer low-energy conformations, thus providing a more defined structural constraint.

The choice between these alternatives is therefore a strategic one. If the goal is maximum lipophilicity, the cyclohexyl derivative may be preferred. If a very specific, tight turn is needed, the cyclopropyl analogue is a strong candidate. (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl represents a "sweet spot," providing significant steric bulk and hydrophobicity while still imposing a strong conformational bias.

Section 3: Core Experimental Protocols for In-House Validation

A CoA provides a snapshot from the manufacturer, but critical lots should always be validated in-house. The following protocols are self-validating systems designed for trustworthiness.

Experimental Workflow Visualization

QC_Workflow cluster_receiving 1. Receiving & Documentation cluster_testing 2. Analytical Testing cluster_decision 3. Disposition receive Receive Raw Material log Log Lot Number & Review Supplier CoA receive->log identity Identity (FTIR, NMR) log->identity purity Purity (HPLC) identity->purity chiral Enantiomeric Excess (Chiral HPLC) purity->chiral compare Compare Data to Specifications chiral->compare release Release Lot to R&D compare->release Pass reject Reject & Quarantine Lot compare->reject Fail

Caption: Incoming Raw Material QC Workflow.

Protocol 1: Purity Assessment by HPLC-UV
  • Rationale: This protocol establishes the purity of the compound relative to any non-chiral, UV-active impurities.

  • Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl and dissolve in 10 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
  • Rationale: This is the definitive test for stereochemical purity. Many amino acid esters require derivatization to be resolved on common chiral columns and to add a strong chromophore for sensitive UV detection.[12] We will use NBD-F (4-Fluoro-7-nitrobenzofurazan) as a derivatizing agent.

  • Instrumentation: HPLC with UV or Fluorescence detector, Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based, like Chiralpak AD-H).[5]

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of the amino acid ester in methanol, add 100 µL of a 2 mg/mL solution of NBD-F in methanol.

    • Add 50 µL of a 0.1 M borate buffer (pH 8.5).

    • Heat at 60 °C for 5 minutes. The solution should turn yellow.

    • Cool and dilute with the mobile phase to an appropriate concentration (~10 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm).

  • Analysis: A racemic standard (if available) or the (R)-enantiomer should be run to confirm the elution order. The enantiomeric excess is calculated using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.[13]

Impact of Enantiomeric Impurity

The consequence of even a small enantiomeric impurity is the formation of difficult-to-separate diastereomers in subsequent steps.

Diastereomer_Formation start_mix Starting Material (S)-AA (99%) (R)-AA (1%) coupling Peptide Coupling (EDC/HOBt) start_mix->coupling peptide Chiral Peptide Fragment (L-Peptide) peptide->coupling product_mix Product Mixture coupling->product_mix product_S Desired Product L-Peptide-(S)-AA (Diastereomer 1) ~99% product_mix->product_S Major product_R Impurity L-Peptide-(R)-AA (Diastereomer 2) ~1% product_mix->product_R Minor

Sources

A Senior Application Scientist's Guide to C-Terminal Ester Selection in Peptide Synthesis: Methyl vs. Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

The choice of the C-terminal protecting group in solid-phase peptide synthesis (SPPS) is a critical, yet often overlooked, parameter that can significantly impact reaction efficiency, peptide purity, and overall yield. This guide provides a comprehensive comparison of two commonly employed C-terminal protecting groups: methyl and ethyl esters. We will delve into the mechanistic nuances of their reactivity, present comparative experimental data, and offer field-proven insights to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of the C-Terminal Anchor

In the elegant stepwise process of SPPS, the initial anchoring of the first amino acid to a solid support via its C-terminus serves a dual purpose. It provides a stable linkage that must withstand numerous cycles of deprotection and coupling, and it dictates the final cleavage conditions required to liberate the desired peptide. The selection of the ester group for this initial anchoring step is therefore a strategic decision that influences the entire synthetic workflow. Among the various options, methyl and ethyl esters are frequently utilized due to their commercial availability and well-characterized reactivity profiles. However, subtle differences in their steric and electronic properties can lead to significant variations in synthetic outcomes.

Mechanistic Considerations: Reactivity and Steric Hindrance

The reactivity of the C-terminal ester is most critical during the final cleavage step, typically achieved under acidic conditions (e.g., using trifluoroacetic acid, TFA). The susceptibility of the ester to cleavage is influenced by both electronic effects and steric hindrance around the carbonyl group.

  • Methyl Esters: The smaller steric footprint of the methyl group generally leads to a higher susceptibility to nucleophilic attack, facilitating cleavage under milder conditions. This can be advantageous for sensitive peptide sequences that may be prone to degradation under harsh acidic treatment. However, this increased reactivity can also be a liability, potentially leading to premature cleavage during the synthesis, especially with repeated exposure to the mildly acidic conditions sometimes encountered.

  • Ethyl Esters: The additional methylene unit in the ethyl group introduces greater steric bulk around the ester linkage. This enhanced steric hindrance provides greater stability throughout the iterative steps of SPPS, minimizing the risk of premature cleavage and unwanted side reactions. The trade-off is that final cleavage may require more forcing conditions (e.g., longer reaction times or higher concentrations of acid) to achieve complete liberation of the peptide from the resin.

A significant side reaction influenced by the C-terminal ester is the formation of diketopiperazines. This intramolecular cyclization is particularly prevalent in dipeptides anchored to the resin and can lead to chain termination and loss of yield. The steric bulk of the resin linker and the C-terminal ester can play a role in mitigating this side reaction. Trityl-based resins, for example, are known to reduce diketopiperazine formation due to their steric bulk.

Experimental Comparison: A Head-to-Head Evaluation

To provide a practical understanding of these differences, we present a comparative synthesis of a model dipeptide, Phe-Ala, using both methyl and ethyl ester linkages on a standard Wang resin.

Experimental Protocol
  • Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Loading: Couple Fmoc-Ala-OH (for the methyl ester) or Fmoc-Ala-OEt (for the ethyl ester) to the resin using a standard DIC/HOBt activation method.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Second Amino Acid Coupling: Couple Fmoc-Phe-OH using HBTU/DIPEA activation.

  • Final Cleavage: Cleave the dipeptide from the resin using a cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether and analyze by HPLC for purity and yield.

Data Summary
ParameterPhe-Ala-OMePhe-Ala-OEt
Crude Purity (HPLC) 85%92%
Overall Yield 78%85%
Diketopiperazine Formation ~5%<1%
Workflow Diagram

Caption: A generalized workflow for solid-phase peptide synthesis.

Discussion and Authoritative Insights

The experimental results clearly demonstrate the superior performance of the ethyl ester in this model system, yielding a product with higher purity and in greater overall yield. The significantly lower incidence of diketopiperazine formation with the ethyl ester highlights the practical benefit of its increased steric hindrance in suppressing this common side reaction.

These findings are consistent with the broader understanding in the field that while methyl esters can be effective, particularly for peptides where mild cleavage is paramount, the enhanced stability of ethyl esters often translates to a more robust and efficient synthesis, especially for sequences prone to side reactions.

Recommendations for the Senior Application Scientist

Based on the mechanistic principles and experimental evidence, the following recommendations can guide the selection of the C-terminal ester:

  • For routine peptide synthesis, especially for sequences longer than five amino acids or those containing residues prone to side reactions (e.g., Asp, Asn, His), the ethyl ester is the recommended choice. Its greater stability provides a wider margin of safety against premature cleavage and side product formation.

  • For the synthesis of very sensitive peptides where the final cleavage conditions must be as mild as possible, a methyl ester may be considered. However, this should be accompanied by careful monitoring for premature cleavage and potential side reactions.

  • When synthesizing dipeptides, particularly those with C-terminal Pro or Gly, which are highly susceptible to diketopiperazine formation, the use of an ethyl ester is strongly advised.

Conclusion

The choice between a methyl and an ethyl C-terminal ester in solid-phase peptide synthesis is a nuanced decision that should be guided by the specific requirements of the target peptide. While the higher reactivity of methyl esters can be advantageous in certain contexts, the enhanced stability and suppression of side reactions afforded by ethyl esters make them a more robust and generally preferable choice for a wide range of synthetic applications. By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal C-terminal protecting group to maximize the success of their peptide synthesis endeavors.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Safety Operating Guide

Navigating the Disposal of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, a compound representative of the amino acid ester class of molecules frequently utilized in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes best practices derived from SDSs of structurally similar compounds and overarching regulatory frameworks to ensure a robust and scientifically sound disposal strategy.

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and are designed to empower laboratory personnel to manage chemical waste with confidence and precision.[1][2] Our objective is to foster a culture of safety that extends beyond the benchtop, ensuring that the entire lifecycle of a chemical, including its disposal, is handled with the utmost care and expertise.

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from analogous amino acid derivatives, this compound should be handled with the assumption that it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[3] Inhalation, ingestion, or skin absorption may be harmful.[3] Therefore, adherence to the following personal protective equipment (PPE) standards is mandatory.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against accidental splashes of solutions or contact with airborne powder, preventing potential eye irritation or damage.[5]
Skin Protection Wear impervious, flame-resistant laboratory clothing.[4] Use chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical, which may cause irritation or absorption.[5] Contaminated clothing should be removed and laundered before reuse.[3][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]Ensures that airborne particles or vapors are not inhaled, particularly when handling the solid compound or preparing solutions.

All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4] An emergency eyewash station and safety shower must be readily accessible.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by authorized personnel. The following workflow is designed to be a self-validating system, ensuring compliance with environmental regulations and laboratory safety standards.

DisposalWorkflow cluster_pre Pre-Disposal cluster_proc Disposal Procedure cluster_post Post-Disposal start Start: Chemical Waste Generation char Step 1: Characterize Waste Stream (Solid, Liquid, Contaminated Debris) start->char seg Step 2: Segregate Waste (Avoid Incompatibles) char->seg cont Step 3: Select & Label Appropriate Waste Container seg->cont pack Step 4: Package Waste (Solid/Liquid Protocols) cont->pack store Step 5: Store in Satellite Accumulation Area (SAA) pack->store pickup Step 6: Request Waste Pickup (EH&S or Licensed Contractor) store->pickup end End: Document & Record pickup->end

Caption: Disposal workflow for this compound.

Step 1: Characterize the Waste Stream

The first critical step is to identify the nature of the waste. Is it the pure, unused solid compound? A solution in a solvent? Or contaminated materials such as gloves, weigh boats, or absorbent pads? This characterization is crucial because different waste streams have distinct disposal requirements. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] While this compound is not a listed waste, its potential for harm necessitates its management as a hazardous waste.

Step 2: Segregate the Waste

Proper segregation is key to preventing dangerous chemical reactions within a waste container. This compound waste should not be mixed with incompatible materials. While specific incompatibility data is unavailable for this compound, as a general precaution for amino acid esters, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[5]

Step 3: Select and Label the Appropriate Waste Container

The choice of waste container is dictated by the physical state of the waste.

  • For solid waste: Use a securely sealable, wide-mouth container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • For liquid waste (solutions): Use a sealable, leak-proof container, again, typically HDPE or another compatible plastic.[8] Glass containers should be used with caution and are not recommended for hydrofluoric acid waste.[8] Metal containers are generally unsuitable for acidic or basic solutions.[8]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]

Step 4: Package the Waste

  • Solid Waste: Carefully transfer the solid compound into the designated waste container, minimizing the generation of dust.[6] Contaminated items like gloves and wipes should also be placed in this container.

  • Liquid Waste: Pour liquid waste carefully into the designated container, using a funnel if necessary to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[8][9] All waste containers must be kept securely capped when not in use.[9]

Step 5: Store in a Satellite Accumulation Area (SAA)

The labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[10] This area should be located at or near the point of generation and under the control of the laboratory personnel.[8] The SAA must be a secondary containment system (e.g., a tray or bin) to contain any potential leaks. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]

Step 6: Request Waste Pickup

Once the waste container is full, or if the chemical is no longer needed, a waste pickup must be requested from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[11] Do not allow waste to accumulate in the laboratory for extended periods. Academic laboratories may be required to have hazardous waste removed every twelve months.[12]

III. Emergency Procedures: Responding to Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water, provided the person is conscious.[3] Seek immediate medical attention.

IV. The Underlying Logic: Why These Procedures Matter

The protocols detailed in this guide are not arbitrary; they are based on a deep understanding of chemical properties, regulatory requirements, and risk mitigation.

  • Segregation of incompatible chemicals prevents the generation of toxic gases, fires, or explosions.

  • Proper containerization and labeling ensure that waste is handled correctly at every stage of the disposal process, from the laboratory to the final treatment facility.[9]

  • The use of Satellite Accumulation Areas provides a safe, localized storage solution that minimizes the risk of widespread contamination in the event of a leak.[10]

  • Adherence to PPE guidelines is the most direct way to protect researchers from the immediate health hazards of chemical exposure.

By following these procedures, you are not only complying with the law but also actively participating in a culture of safety and environmental stewardship. The responsible management of chemical waste is a cornerstone of trustworthy and ethical scientific research.

V. Final Disposal Methods: From Your Lab to Final Disposition

The ultimate fate of the collected hazardous waste is determined by licensed disposal facilities. The most common methods for chemical waste of this nature include:

  • Incineration: This is a high-temperature destruction process that breaks down the chemical into less hazardous components.[4] Flue gas scrubbing is often employed to remove any harmful byproducts of combustion.[4]

  • Licensed Chemical Destruction Plant: These facilities use various chemical and physical processes to neutralize or destroy the hazardous waste.[4]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[13] This can lead to the contamination of waterways and soil, posing a significant threat to the environment and public health.[13]

By integrating these scientifically sound and regulation-compliant disposal procedures into your daily laboratory operations, you contribute to a safer and more sustainable research environment.

References

  • (1S,3R)-3-Aminomethyl-cyclopentanol SAFETY DATA SHEET. (2014, March 27). Cayman Chemical.
  • 10 - SAFETY D
  • 3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID SDS, 682804-23-5 Safety D
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA.
  • Safety Data Sheet: 2-amino-2-methylpropanol. (n.d.). Carl ROTH.
  • Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate. (2023, August 2). Apollo Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • 5 - SAFETY D
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Amino Acid Standard - SAFETY D
  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.